molecular formula C8H13BO2 B1284200 2-Ethynyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 347389-74-6

2-Ethynyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B1284200
CAS No.: 347389-74-6
M. Wt: 152 g/mol
InChI Key: ZEOXJIIUMORBNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethynyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a useful research compound. Its molecular formula is C8H13BO2 and its molecular weight is 152 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-ethynyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13BO2/c1-6-9-10-7(2,3)8(4,5)11-9/h1H,2-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEOXJIIUMORBNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60579181
Record name 2-Ethynyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60579181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

347389-74-6
Record name 2-Ethynyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60579181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Ethynyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 2-Ethynyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 347389-74-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethynyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as ethynylboronic acid pinacol ester, is a versatile and valuable reagent in modern organic synthesis. Its unique structure, combining a terminal alkyne with a stable pinacol boronate ester, makes it a key building block for the construction of complex molecular architectures. This guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on its utility in cross-coupling reactions relevant to drug discovery and materials science.

Physicochemical Properties

This compound is a solid at room temperature.[1] Its stability is enhanced by the pinacol ester group, which protects the boronic acid moiety from degradation, such as trimerization to boroxines, and allows for a longer shelf life.[2]

PropertyValueReference
CAS Number 347389-74-6[3][4]
Molecular Formula C₈H₁₃BO₂[3][4]
Molecular Weight 152.00 g/mol [3][4]
Appearance White or Colorless to Yellow powder to lump to clear liquid
Purity ≥95% - 98% (Commercially available)[3][4][5]
Storage Store at -20°C in a dry, sealed place[3][4]
SMILES CC1(C)C(C)(C)OB(C#C)O1[4]
InChI Key ZEOXJIIUMORBNN-UHFFFAOYSA-N[6]

Synthesis

General Experimental Protocol: Copper-Catalyzed Borylation of a Terminal Alkyne

This protocol is a representative method for the synthesis of alkynyl pinacol boronates and can be adapted for the synthesis of the title compound.

Materials:

  • Terminal alkyne (e.g., ethynyltrimethylsilane as a precursor to ethyne)

  • Bis(pinacolato)diboron (B₂pin₂)

  • Copper(I) catalyst (e.g., CuCl)

  • Ligand (e.g., a phosphine ligand like Xantphos)

  • Base (e.g., a mild organic base like triethylamine or an inorganic base like K₂CO₃)

  • Anhydrous and degassed solvent (e.g., THF, dioxane, or toluene)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the copper(I) catalyst and the phosphine ligand.

  • Add the anhydrous, degassed solvent to dissolve the catalyst and ligand.

  • Add bis(pinacolato)diboron and the base to the reaction mixture.

  • Finally, add the terminal alkyne dropwise to the stirred solution.

  • Heat the reaction mixture to the desired temperature (typically ranging from room temperature to 80 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired alkynyl pinacol boronate.

Key Applications in Organic Synthesis

This compound is a valuable reagent in palladium-catalyzed cross-coupling reactions, most notably the Sonogashira and Suzuki-Miyaura reactions. These reactions are fundamental in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[2]

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[7] this compound can serve as the alkyne component in this reaction.

General Reaction Scheme:

Where R is an aryl or vinyl group, and X is a halide (I, Br) or triflate.

This protocol is adapted from a standard procedure and can be optimized for specific substrates.[8][9]

Materials:

  • Aryl bromide (1.0 eq)

  • This compound (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 4-10 mol%)

  • Base (e.g., triethylamine or diisopropylamine, 2-5 eq)

  • Anhydrous and degassed solvent (e.g., THF or toluene)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl bromide, palladium catalyst, and copper(I) iodide.

  • Add the anhydrous, degassed solvent, followed by the base.

  • Add this compound to the reaction mixture.

  • Stir the reaction at room temperature or heat to 50-80 °C, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with an organic solvent, and wash with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

CatalystBaseSolventTemperature (°C)Time (h)Yield (%)
Pd(PPh₃)₄ / CuIEt₃NTHF651270-95
PdCl₂(PPh₃)₂ / CuIDIPAToluene80875-98

Note: Yields are typical ranges and can vary depending on the specific substrates and reaction conditions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organoboron compound and an organic halide or triflate. In this context, the product of a Sonogashira coupling using this compound can subsequently be used as the organoboron partner.

General Reaction Scheme:

Where R¹ and R² are aryl, vinyl, or other organic moieties, and X is a halide or triflate.

This is a general procedure that can be optimized for specific substrates.

Materials:

  • Alkynyl pinacol boronate (1.0 eq)

  • Aryl or vinyl halide/triflate (1.1 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0 eq)

  • Solvent system (e.g., toluene/ethanol/water or dioxane/water)

Procedure:

  • In a reaction vessel, dissolve the alkynyl pinacol boronate and the aryl/vinyl halide/triflate in the solvent system.

  • Add the base and degas the mixture by bubbling with an inert gas.

  • Add the palladium catalyst and heat the reaction mixture to the desired temperature (typically 80-100 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Add water and extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

CatalystBaseSolventTemperature (°C)Time (h)Yield (%)
Pd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O901265-90
Pd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O100670-95

Note: Yields are typical ranges and can vary depending on the specific substrates and reaction conditions.

Applications in Drug Discovery and Medicinal Chemistry

The alkynyl moiety is a valuable functional group in medicinal chemistry, often used as a bioisostere or as a reactive handle for further functionalization. This compound serves as a key building block in the synthesis of various biologically active molecules, including kinase inhibitors and compounds for the treatment of central nervous system disorders.[10] Its utility is particularly evident in fragment-based drug discovery (FBDD), where small, simple molecules ("fragments") are screened for binding to a biological target.[10][11]

Fragment-Based Drug Discovery (FBDD) Workflow

Alkynyl-containing fragments like this compound are used in FBDD to probe the binding pockets of target proteins. The alkyne can form specific interactions and serves as a vector for fragment growing, linking, or merging to generate more potent lead compounds.[12]

FBDD_Workflow cluster_0 Fragment Screening cluster_1 Hit-to-Lead Optimization cluster_2 Lead Optimization A Fragment Library (including alkynyl fragments) B Biophysical Screening (e.g., NMR, SPR, X-ray) A->B Screening C Hit Identification B->C Data Analysis D Structure-Based Design (Docking, Crystallography) C->D E Fragment Evolution (Growing, Linking, Merging) D->E F Synthesis of Analogs (using Sonogashira/Suzuki coupling) E->F G In Vitro Assays (Potency, Selectivity) F->G G->D Iterative Optimization H ADME/Tox Profiling G->H I In Vivo Efficacy Studies H->I J Candidate Selection I->J

Caption: A typical workflow for fragment-based drug discovery.

Reaction Mechanisms and Experimental Workflows

Understanding the underlying mechanisms of the Sonogashira and Suzuki-Miyaura reactions is crucial for optimizing reaction conditions and troubleshooting.

Catalytic Cycle of the Sonogashira Coupling

The Sonogashira coupling reaction involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[7][13]

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_add R-Pd(II)-X (L₂) Pd0->PdII_add Oxidative Addition (R-X) PdII_trans R-Pd(II)-C≡CR' (L₂) PdII_add->PdII_trans Transmetalation PdII_trans->Pd0 Reductive Elimination (R-C≡CR') CuX CuX Cu_alkyne [Cu(C≡CR')] CuX->Cu_alkyne Deprotonation Cu_alkyne->PdII_add Transmetalation Alkyne HC≡CR' Alkyne->Cu_alkyne Base Base Base->Cu_alkyne Suzuki_Optimization A Define Reaction: Substrates, Desired Product B Select Key Parameters for Screening: Catalyst, Ligand, Base, Solvent, Temperature A->B C Design of Experiments (DoE) or High-Throughput Experimentation (HTE) B->C D Perform Parallel Reactions C->D E Analyze Results: LC-MS, HPLC for Yield and Purity D->E E->B Iterative Refinement F Identify Optimal Conditions E->F Data Interpretation G Scale-up Reaction F->G

References

An In-depth Technical Guide to 2-Ethynyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Ethynyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as ethynylboronic acid pinacol ester, is a versatile and highly valuable reagent in modern organic synthesis. With a molecular weight of 152.00 g/mol , this compound serves as a key building block in a variety of coupling reactions, most notably the Sonogashira coupling and copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." Its stability, ease of handling, and reactivity make it an indispensable tool in the synthesis of complex organic molecules, with significant applications in medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in drug discovery, particularly in the development of HIV-1 protease inhibitors.

Core Properties and Specifications

This compound is a stable, solid organoboron compound. The pinacol ester group provides steric bulk and stability, rendering the compound less prone to the degradation pathways that can affect other boronic acid derivatives.

PropertyValueReference
Molecular Formula C₈H₁₃BO₂[1]
Molecular Weight 152.00 g/mol [1]
CAS Number 347389-74-6[1]
Appearance White/colorless to yellow powder, chunk, or transparent liquid[1]
Synonyms Ethynylboronic acid pinacol ester[1]
Purity ≥96%[1]
Storage Conditions -20°C[1]

Synthesis and Handling

Handling Precautions: As with all chemical reagents, appropriate personal protective equipment should be worn when handling this compound. It should be handled in a well-ventilated area.

Applications in Organic Synthesis

The utility of this compound lies in its terminal alkyne and boronic ester functionalities, which allow for its participation in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.

Sonogashira Coupling

The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[4] This reaction is a cornerstone of modern organic synthesis for the formation of sp²-sp carbon-carbon bonds.[4] this compound is an excellent substrate for this reaction, enabling the introduction of an ethynylboronate moiety into a wide range of organic molecules.

Experimental Protocol: General Sonogashira Coupling

A general protocol for a Sonogashira coupling reaction is as follows:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon), add the aryl or vinyl halide (1.0 eq), this compound (1.2 eq), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02 eq), and a copper(I) co-catalyst like CuI (0.03 eq).

  • Add an anhydrous solvent (e.g., toluene or 1,4-dioxane) and a base (e.g., triethylamine, 2.0 eq) via syringe.

  • Stir the reaction mixture at room temperature for a short period, then heat to the desired temperature (e.g., 70-100 °C).

  • Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Note: This is a generalized protocol and reaction conditions may need to be optimized for specific substrates.

Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry)

The copper(I)-catalyzed reaction between an azide and a terminal alkyne to form a 1,2,3-triazole is the premier example of "click chemistry."[5] This reaction is highly efficient, proceeds under mild conditions, and is tolerant of a wide range of functional groups, making it ideal for bioconjugation and drug discovery.[5][6] this compound serves as the alkyne component in this reaction, allowing for the facile synthesis of triazole-containing boronic esters.

Experimental Protocol: General Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The following is a general protocol for a CuAAC reaction:

  • In a suitable reaction vessel, dissolve the azide-containing compound and this compound in a suitable solvent, which can include aqueous buffers for biological applications.

  • Add a copper(II) source, such as copper(II) sulfate (CuSO₄), and a copper(I)-stabilizing ligand, such as tris(3-hydroxypropyltriazolylmethyl)amine (THPTA).

  • Initiate the reaction by adding a reducing agent, typically sodium ascorbate, to generate the active Cu(I) catalyst in situ.

  • Allow the reaction to proceed at room temperature for a period ranging from 30 minutes to several hours.

  • Monitor the reaction for completion by an appropriate analytical method.

  • Upon completion, the product can be purified by standard techniques, which may include precipitation, extraction, or chromatography.

Role in Drug Discovery: HIV-1 Protease Inhibitors

A significant application of this compound is in the synthesis of novel therapeutic agents.[7] The development of HIV-1 protease inhibitors is a prime example. HIV-1 protease is a critical enzyme in the viral life cycle, responsible for cleaving viral polyproteins into their functional forms.[8] Inhibition of this enzyme prevents the maturation of new, infectious virions.

The design of potent HIV-1 protease inhibitors, such as the FDA-approved drug Darunavir, has been a major success in the treatment of HIV/AIDS.[9] Ongoing research focuses on the development of new inhibitors and analogues to combat drug-resistant strains of the virus.[10][11] The introduction of an ethynyl group, facilitated by reagents like this compound, can lead to novel interactions within the enzyme's active site, potentially improving potency and overcoming resistance.

Quantitative Data: Biological Activity of HIV-1 Protease Inhibitors

The following table presents representative biological activity data for Darunavir and some of its analogues, illustrating the potency of these compounds. While these specific analogues may not have been synthesized using the title compound, the data is indicative of the quantitative measures used in the field.

CompoundHIV-1 Protease Inhibition (Kᵢ, nM)Antiviral Activity (EC₅₀, nM)Reference
Darunavir0.0031.3[9]
Analogue 5aa1.54-[12]
Analogue 5ad0.71-[12]
Analogue 5ac0.31-[12]
Analogue 5ae0.28-[12]
Analogue 34b0.32 (IC₅₀)>1000[13]

Kᵢ represents the inhibition constant, and EC₅₀ represents the half-maximal effective concentration.

Visualizing Molecular Interactions and Workflows

Signaling Pathway: HIV-1 Protease Inhibition

The following diagram illustrates the mechanism of action of HIV-1 protease inhibitors.

HIV_Protease_Inhibition HIV_RNA HIV RNA Polyprotein Gag-Pol Polyprotein HIV_RNA->Polyprotein Translation Protease HIV-1 Protease Polyprotein->Protease Autocatalytic Cleavage Immature_Virion Immature, Non-infectious Virion Polyprotein->Immature_Virion Assembly Inactive_Protease Inactive Protease-Inhibitor Complex Protease->Inactive_Protease Mature_Proteins Mature Viral Proteins Protease->Mature_Proteins Cleavage of Polyprotein Protease_Inhibitor Protease Inhibitor Protease_Inhibitor->Inactive_Protease Inactive_Protease->Immature_Virion Blocks Maturation New_Virion Mature, Infectious Virion Mature_Proteins->New_Virion Assembly

Caption: Mechanism of HIV-1 Protease Inhibition.

Experimental Workflow: Sonogashira Coupling

The following diagram outlines a typical experimental workflow for a Sonogashira coupling reaction.

Sonogashira_Workflow Start Start Setup Reaction Setup (Inert Atmosphere) Start->Setup Reagents Add Aryl Halide, Alkyne, Catalysts, Solvent, Base Setup->Reagents Reaction Heat and Stir Reagents->Reaction Monitor Monitor Progress (TLC/LC-MS) Reaction->Monitor Monitor->Reaction Incomplete Workup Aqueous Workup and Extraction Monitor->Workup Complete Purification Column Chromatography Workup->Purification Product Pure Product Purification->Product

Caption: Sonogashira Coupling Experimental Workflow.

Conclusion

This compound is a powerful and versatile reagent with broad applications in organic synthesis. Its role as a key building block in Sonogashira couplings and click chemistry reactions makes it particularly valuable in the field of drug discovery for the development of novel therapeutics, such as HIV-1 protease inhibitors. The stability and reactivity of this compound, coupled with the efficiency of the reactions in which it participates, ensure its continued importance in both academic and industrial research. This guide has provided a comprehensive overview of its properties, applications, and relevant experimental considerations to aid researchers in leveraging this important synthetic tool.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of Ethynyl Pinacol Boronate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethynyl pinacol boronate is a versatile building block in organic synthesis, valued for its role in Sonogashira, Suzuki-Miyaura, and other cross-coupling reactions. Its utility in the construction of complex molecular architectures, particularly in the development of novel therapeutics, necessitates a thorough understanding of its structural and electronic properties. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary analytical technique for the characterization of such molecules. This guide provides a detailed analysis of the ¹H NMR spectrum of ethynyl pinacol boronate, including expected spectral data, a comprehensive experimental protocol for data acquisition, and a logical visualization of the proton environments and their corresponding spectral signals.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of ethynyl pinacol boronate is characterized by its simplicity, which is a direct reflection of the molecule's symmetry. The structure contains two distinct proton environments: the acetylenic proton and the methyl protons of the pinacol group. The expected chemical shifts (δ) are influenced by the electronic environment of the protons, with the electronegativity of the adjacent atoms playing a significant role.

Below is a summary of the predicted ¹H NMR data for ethynyl pinacol boronate, typically recorded in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

Proton Type Chemical Shift (δ, ppm) Multiplicity Integration Key Influences
Pinacol Methyl Protons (-C(CH₃)₂)~1.2 - 1.3Singlet (s)12HShielded environment, free rotation around C-C bonds leads to chemical equivalence.
Acetylenic Proton (≡C-H)~2.5 - 3.5Singlet (s)1HDeshielded by the sp-hybridized carbon and the boron atom. The absence of adjacent protons results in a singlet.

Note: The exact chemical shifts can vary slightly depending on the solvent, concentration, and the specific NMR instrument used.

Structural and Spectral Correlation

The relationship between the molecular structure of ethynyl pinacol boronate and its ¹H NMR spectrum can be visualized as a direct mapping of the chemically distinct protons to their respective resonance signals. The high degree of symmetry in the pinacol group results in the magnetic equivalence of all twelve methyl protons, leading to a single, intense singlet. The terminal acetylenic proton is in a unique chemical environment and therefore produces its own distinct singlet.

G cluster_0 Ethynyl Pinacol Boronate Structure cluster_1 Predicted ¹H NMR Spectrum structure signal1 Singlet (12H) structure:s->signal1:w Pinacol Protons ~1.25 ppm signal2 Singlet (1H) structure:e->signal2:w Acetylenic Proton ~2.8 ppm

Caption: Correlation of proton environments in ethynyl pinacol boronate to its ¹H NMR signals.

Detailed Experimental Protocol for ¹H NMR Spectroscopy

The acquisition of a high-quality ¹H NMR spectrum for ethynyl pinacol boronate requires careful sample preparation and parameter optimization. The following protocol is a general guideline for researchers.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of ethynyl pinacol boronate into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of a deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice due to its ability to dissolve a wide range of organic compounds and its relatively clean spectral window.

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used to aid dissolution.

  • Filter the solution through a small plug of glass wool or a syringe filter into a clean 5 mm NMR tube to remove any particulate matter.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required. TMS is set to 0.00 ppm.

2. NMR Instrument Setup and Data Acquisition:

  • The following parameters are typical for a 400 MHz NMR spectrometer.[1][2]

  • Locking and Shimming: Insert the NMR tube into the spectrometer. Lock the spectrometer onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is crucial for obtaining sharp, well-resolved peaks.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg' or 'zg30' on Bruker instruments) is sufficient.
    • Spectral Width: A spectral width of approximately 12-16 ppm is generally adequate to cover the entire proton chemical shift range.
    • Number of Scans: For a sample of this concentration, 8 to 16 scans should provide a good signal-to-noise ratio.
    • Relaxation Delay (D1): A relaxation delay of 1-2 seconds is typically sufficient.
    • Acquisition Time (AQ): An acquisition time of 2-4 seconds will ensure good digital resolution.

3. Data Processing:

  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.

  • Phasing: Manually or automatically phase the spectrum to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

  • Referencing: Reference the spectrum by setting the TMS peak to 0.00 ppm. If TMS is not used, the residual solvent peak can be used as a secondary reference (e.g., CHCl₃ at 7.26 ppm).

  • Integration: Integrate the area under each peak to determine the relative number of protons contributing to each signal.

4. Advanced Technique: ¹¹B Decoupling

  • Boron has two NMR-active isotopes, ¹¹B (I=3/2) and ¹⁰B (I=3), which can cause broadening of the signals for protons on adjacent atoms due to quadrupolar relaxation and scalar coupling.

  • To obtain sharper signals, especially for protons directly attached to or in close proximity to the boron atom, an ¹¹B decoupling experiment can be performed. This involves irradiating the ¹¹B nucleus during the acquisition of the ¹H spectrum, which collapses the coupling and can result in sharper, more easily interpretable peaks.

This guide provides a foundational understanding of the ¹H NMR spectroscopy of ethynyl pinacol boronate. For researchers in synthetic chemistry and drug development, a firm grasp of this data is essential for reaction monitoring, quality control, and the structural elucidation of more complex derivatives.

References

An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of 2-ethynyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 2-ethynyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as ethynylboronic acid pinacol ester. Due to the limited availability of direct experimental spectra in peer-reviewed literature for this specific compound, this guide presents predicted chemical shift values based on established ranges for analogous functional groups. Furthermore, it outlines a comprehensive experimental protocol for acquiring such data and discusses the key spectroscopic features inherent to organoboron compounds.

Molecular Structure and Carbon Environments

This compound possesses a distinct molecular architecture comprising a pinacolborane group attached to an ethynyl moiety. The molecule has four unique carbon environments, which are expected to give rise to four distinct signals in a ¹³C NMR spectrum, although the signal for the carbon atom directly bonded to boron may be unobservable.

G cluster_pinacol Pinacol Group cluster_ethynyl Ethynyl Group C_quat_1 C_quat_2 C_Me_1 C_quat_1->C_Me_1 C_Me_2 C_quat_1->C_Me_2 O1 C_quat_1->O1 C_Me_3 C_quat_2->C_Me_3 C_Me_4 C_quat_2->C_Me_4 O2 C_quat_2->O2 B O1->B O2->B C_alkyne_B C≡ B->C_alkyne_B C_alkyne_H ≡CH C_alkyne_B->C_alkyne_H

Figure 1. Structure of this compound.

Predicted ¹³C NMR Chemical Shifts

The following table summarizes the predicted ¹³C NMR chemical shifts for this compound. These predictions are derived from typical chemical shift ranges for alkynyl carbons and the pinacol group in related dioxaborolane structures.

Carbon AtomLabelPredicted Chemical Shift (δ, ppm)Notes
Methyl Carbons-CH₃24-26Four equivalent methyl groups on the pinacol moiety.
Quaternary Carbons-C(CH₃)₂83-85Two equivalent quaternary carbons of the pinacol ring.
Alkynyl Carbon (C-H)≡C-H70-80Terminal alkyne carbon.
Alkynyl Carbon (C-B)B-C≡70-90Carbon attached to boron; signal may be broad or unobservable.

Note on the Boron-Bound Carbon: The carbon atom directly attached to the boron atom is subject to quadrupolar relaxation. Boron isotopes (¹⁰B and ¹¹B) are quadrupolar nuclei, which can cause significant broadening of the NMR signal of the attached carbon.[1][2] This broadening can lead to the signal being indistinguishable from the baseline noise, a common occurrence for carbons directly bonded to boron.[1]

Experimental Protocol for ¹³C NMR Spectroscopy

The following is a representative experimental protocol for acquiring a ¹³C NMR spectrum of an organoboron compound like this compound. This protocol is based on standard methodologies for organic compounds and organoboranes.[3][4]

Instrumentation:

  • NMR Spectrometer: Bruker Avance III HD 400 MHz (or equivalent)

  • Probe: 5 mm Broadband Observe (BBO) probe

Sample Preparation:

  • Dissolve 20-50 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆, or DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • If desired, add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

Data Acquisition Parameters:

  • Experiment: ¹³C{¹H} (proton-decoupled)

  • Solvent: CDCl₃ (typical solvent peak at δ ≈ 77.16 ppm)

  • Temperature: 298 K

  • Pulse Program: zgpg30 (or similar for quantitative measurements with a longer delay)

  • Acquisition Time (AQ): 1.0 - 2.0 s

  • Relaxation Delay (D1): 2.0 - 5.0 s (a longer delay may be necessary to observe quaternary carbons)

  • Number of Scans (NS): 1024 - 4096 (or more, depending on sample concentration)

  • Spectral Width (SW): 200 - 250 ppm

  • Transmitter Frequency Offset (O1P): Centered around 100-120 ppm

Data Processing:

  • Apply an exponential window function with a line broadening factor of 1-2 Hz.

  • Perform a Fourier transform.

  • Phase correct the spectrum manually.

  • Calibrate the chemical shift scale using the solvent peak (e.g., CDCl₃ at 77.16 ppm) or TMS (0.00 ppm).

  • Integrate the signals (note: for standard ¹³C{¹H} spectra, integrals are not always quantitative).

Logical Workflow for Spectral Analysis

The process of predicting and analyzing the ¹³C NMR spectrum of this molecule follows a logical workflow, from understanding the molecular structure to interpreting the final spectrum.

G A Identify Molecular Structure 2-ethynyl-4,4,5,5-tetramethyl- 1,3,2-dioxaborolane B Determine Unique Carbon Environments (Methyl, Quaternary, Alkynyl C-H, Alkynyl C-B) A->B C Predict Chemical Shift Ranges Based on Functional Groups B->C D Consider Quadrupolar Effects (Broadening of C-B Signal) C->D G Assign Peaks to Carbon Environments D->G E Acquire Experimental Spectrum (Using Defined Protocol) F Process and Analyze Data (FT, Phasing, Referencing) E->F F->G H Final Spectral Interpretation G->H

Figure 2. Workflow for ¹³C NMR spectral analysis.

References

Stability of 2-Ethynyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane to Air and Moisture: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Ethynyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a key reagent in organic synthesis, exhibits inherent instability towards atmospheric conditions, primarily air and moisture. This technical guide provides an in-depth analysis of the stability profile of this compound, drawing upon the established chemistry of pinacol boronate esters. It outlines the primary degradation pathways, recommended handling and storage protocols, and methodologies for assessing stability. This document is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize and preserve the integrity of this compound in their work.

Introduction

This compound, also known as ethynylpinacolborane, is a versatile building block in organic chemistry, particularly in cross-coupling reactions where the ethynyl moiety is transferred. The presence of the pinacol boronate ester group generally confers greater stability compared to the corresponding boronic acid.[1] However, like many organoboron compounds, it is susceptible to degradation upon exposure to air and moisture. Understanding the nature and kinetics of this degradation is crucial for ensuring the reliability and reproducibility of synthetic procedures, as well as for the long-term storage of this valuable reagent.

Chemical Stability Profile

The stability of this compound is primarily dictated by the chemistry of the pinacol boronate ester functional group and the reactivity of the carbon-boron and ethynyl C-H bonds.

Hydrolytic Stability

Pinacol boronate esters are known to be susceptible to hydrolysis, a reversible process that yields the corresponding boronic acid and pinacol.[2][3] The steric hindrance provided by the tetramethyl-substituted pinacol backbone offers a degree of kinetic stability against nucleophilic attack by water at the boron center, making them more robust than simpler boronic esters.[4]

The equilibrium of the hydrolysis reaction is influenced by the presence of water and the pH of the medium. While generally more stable under neutral conditions, the hydrolysis can be accelerated by acidic or basic conditions.

Oxidative Stability

Organoboron compounds, including pinacol boronate esters, can undergo oxidation. The primary site of oxidative cleavage is the carbon-boron bond. For this compound, the C(sp)-B bond can be intentionally oxidized under controlled conditions to yield carboxylic acids, esters, or amides.[5][6] This reactivity implies that uncontrolled oxidation by atmospheric oxygen can be a potential degradation pathway, leading to the formation of undesired byproducts. The pinacol group offers some protection against oxidation compared to the free boronic acid.[7]

Recommended Handling and Storage

To minimize degradation and ensure the integrity of this compound, strict adherence to proper handling and storage protocols is paramount.

ParameterRecommendationRationale
Temperature Store at -20°C.[8]Reduces the rate of potential degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).[1]Prevents exposure to atmospheric oxygen and moisture.
Container Use a tightly sealed, dry container.[9]Prevents ingress of moisture.
Handling Handle in a well-ventilated area, preferably in a fume hood or glovebox.[1] Avoid contact with water and protic solvents unless part of a planned reaction.Minimizes exposure to atmospheric moisture and ensures user safety.

Degradation Pathways

The primary degradation pathways for this compound upon exposure to air and moisture are hydrolysis and oxidation.

Figure 1. Primary Degradation Pathways A 2-Ethynyl-4,4,5,5-tetramethyl- 1,3,2-dioxaborolane B Ethynylboronic Acid A->B Hydrolysis (+ H2O) C Pinacol A->C Hydrolysis (+ H2O) D Oxidized Byproducts A->D Oxidation (+ O2)

Caption: Primary degradation pathways of this compound.

Experimental Protocols for Stability Assessment

Quantitative assessment of the stability of this compound can be performed using various analytical techniques. Below are generalized protocols that can be adapted for specific laboratory conditions.

General Workflow for Stability Testing

Figure 2. Workflow for Stability Assessment cluster_0 Sample Preparation cluster_1 Time-Point Analysis cluster_2 Analytical Measurement cluster_3 Data Analysis A Prepare solutions of the compound in appropriate solvents B Expose samples to controlled environmental conditions (e.g., humidity, air, temperature) A->B C Withdraw aliquots at pre-defined time intervals B->C D Analyze aliquots by a suitable analytical method (e.g., NMR, HPLC) C->D E Quantify the remaining parent compound and any degradation products D->E F Determine degradation rate and half-life E->F

Caption: A general workflow for assessing the stability of the target compound.

NMR Spectroscopy for Monitoring Hydrolysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for monitoring the hydrolysis of boronate esters in real-time.

Materials:

  • This compound

  • Anhydrous deuterated solvent (e.g., acetonitrile-d3, THF-d8)

  • Deionized water

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

  • NMR tubes

Procedure:

  • Prepare a stock solution of this compound and the internal standard in the anhydrous deuterated solvent.

  • Transfer a known volume of the stock solution to an NMR tube.

  • Acquire an initial NMR spectrum (t=0).

  • Add a controlled amount of deionized water to the NMR tube.

  • Acquire subsequent NMR spectra at regular time intervals.

  • Monitor the decrease in the integral of a characteristic peak of the starting material and the appearance of peaks corresponding to pinacol and potentially ethynylboronic acid.

  • Quantify the extent of hydrolysis by comparing the integrals of the reactant and product peaks relative to the internal standard.

HPLC Analysis for Stability Studies

High-Performance Liquid Chromatography (HPLC) can be used to quantify the parent compound and its degradation products. However, care must be taken to avoid on-column hydrolysis.[10][11]

Materials:

  • This compound

  • Aprotic solvents for sample preparation (e.g., acetonitrile, THF)[12]

  • HPLC system with a suitable detector (e.g., UV)

  • Reversed-phase C18 column with low silanol activity is recommended to minimize on-column hydrolysis.[10]

Procedure:

  • Develop an HPLC method capable of separating the parent compound from its potential degradation products. Use a mobile phase with no pH modifier if possible.[10]

  • Prepare samples of the compound under the desired stress conditions (e.g., exposure to air, moisture).

  • At specified time points, dissolve an aliquot of the sample in an aprotic solvent.

  • Inject the sample onto the HPLC system.

  • Quantify the amount of the parent compound remaining by comparing the peak area to a standard curve.

Quantitative Data Summary

ConditionSolventTemperature (°C)Half-life (t½)Major Degradation Product(s)Analytical Method
Hydrolysis Ethynylboronic Acid, Pinacol
Air, ambient humidity
Inert atmosphere, controlled humidity
Oxidation Oxidized Byproducts
Air, ambient light
Inert atmosphere, dark

Conclusion

The stability of this compound is a critical factor for its successful application in research and development. While more stable than its corresponding boronic acid, it is susceptible to hydrolysis and oxidation. By adhering to stringent storage and handling protocols, and by understanding the potential degradation pathways, researchers can ensure the quality and reactivity of this important synthetic building block. The experimental methodologies outlined in this guide provide a framework for the quantitative assessment of its stability under various conditions, enabling more robust and reproducible scientific outcomes.

References

An In-depth Technical Guide on the Thermal Stability of Ethynyl Pinacol Boronate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethynyl pinacol boronate is a versatile building block in organic synthesis, valued for its role in the introduction of the ethynyl moiety in the construction of complex molecules. As with any reactive chemical species, a thorough understanding of its thermal stability is paramount for safe handling, storage, and application in chemical processes, particularly those requiring elevated temperatures. This technical guide provides a comprehensive overview of the known and inferred thermal properties of ethynyl pinacol boronate, including detailed experimental protocols for its analysis and a discussion of its likely decomposition pathways. Due to the limited publicly available data on the specific thermal analysis of ethynyl pinacol boronate, this guide draws upon information from structurally related compounds and general principles of organoboron chemistry to provide a robust framework for its thermal assessment.

Introduction

Boronic acids and their esters are of significant importance in synthetic organic chemistry, most notably for their application in Suzuki-Miyaura cross-coupling reactions. The pinacol ester of ethynylboronic acid, ethynyl pinacol boronate, offers a stable and convenient source of the ethynyl anion equivalent. Its utility in the synthesis of pharmaceuticals and functional materials necessitates a clear understanding of its thermal stability profile. Thermal decomposition can lead to loss of material, generation of hazardous byproducts, and potentially unsafe reaction conditions. This guide aims to consolidate the available information and provide a practical resource for researchers working with this compound.

Physicochemical and Thermal Properties of Ethynyl Pinacol Boronate and Related Compounds

Table 1: Physicochemical and Thermal Data of Ethynyl Pinacol Boronate and Structurally Related Compounds

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Decomposition Information
Ethynyl Pinacol BoronateC≡CH-B(O₂C₂Me₄)C₈H₁₃BO₂151.99Not ReportedNot ReportedNot available[1]
2-((tert-Butyldimethylsilanyl)ethynyl) boronic acid pinacol estertBuMe₂Si-C≡CH-B(O₂C₂Me₄)C₁₄H₂₇BO₂Si266.26159-164Not ReportedNot Reported
4,4,5,5-Tetramethyl-2-(phenylethynyl)-1,3,2-dioxaborolanePh-C≡CH-B(O₂C₂Me₄)C₁₄H₁₇BO₂228.1049-68[2]265.4±23.0 (Predicted)Not Reported
Allylboronic acid pinacol esterCH₂=CHCH₂-B(O₂C₂Me₄)C₉H₁₇BO₂168.04Not ReportedNot ReportedNo decomposition if used and stored according to specifications[3]

Interpretation of Data:

The available data suggests that ethynyl pinacol boronate is likely a low-melting solid or a liquid at ambient temperature. The melting point of the closely related phenyl-substituted analog is in the range of 49-68 °C[2]. The presence of the terminal alkyne in ethynyl pinacol boronate may lead to different intermolecular interactions and thus a different melting point. It is also important to note that some boronic esters have a tendency to sublime at reduced pressures and elevated temperatures, which should be considered during thermal analysis.

Proposed Thermal Decomposition Pathway

While specific studies on the thermal decomposition mechanism of ethynyl pinacol boronate are lacking, a plausible pathway can be proposed based on the hazardous decomposition products listed in safety data sheets for similar compounds, which include carbon monoxide (CO), carbon dioxide (CO₂), and boron oxides. The decomposition is likely a complex process involving radical mechanisms at elevated temperatures.

G cluster_0 Initiation cluster_1 Propagation & Fragmentation cluster_2 Oxidation & Termination A Ethynyl Pinacol Boronate B Radical Intermediates A->B Heat (Δ) C Pinacolone B->C D Acetylene B->D E Boryl Radicals B->E H Polymeric Residue B->H F CO, CO₂ C->F O₂ D->F O₂ G Boron Oxides (e.g., B₂O₃) E->G O₂

Caption: Proposed thermal decomposition pathway for ethynyl pinacol boronate.

The proposed pathway initiates with homolytic cleavage of the C-B or C-O bonds at high temperatures, leading to the formation of various radical species. These reactive intermediates can then undergo a series of fragmentation and rearrangement reactions. In the presence of oxygen, these fragments will be oxidized to carbon monoxide, carbon dioxide, and boron oxides. In an inert atmosphere, a complex mixture of organic products and a polymeric residue is expected.

Experimental Protocols for Thermal Analysis

The thermal stability of ethynyl pinacol boronate should be investigated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). Given that organoboron compounds can be sensitive to air and moisture, special handling procedures are required.

General Considerations for Handling Air-Sensitive Compounds

All manipulations of ethynyl pinacol boronate for thermal analysis should ideally be performed in an inert atmosphere, such as a nitrogen- or argon-filled glovebox. This minimizes exposure to atmospheric moisture and oxygen, which could react with the sample and affect the thermal analysis results.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the compound starts to decompose and to quantify the mass loss as a function of temperature.

Methodology:

  • Sample Preparation: Inside a glovebox, accurately weigh 5-10 mg of ethynyl pinacol boronate into a TGA pan (platinum or alumina).

  • Instrument Setup:

    • Place the pan in the TGA instrument, which should also be housed within the glovebox or purged with an inert gas.

    • Purge the TGA furnace with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 50-100 mL/min.

  • Thermal Program:

    • Equilibrate the sample at a low temperature (e.g., 30 °C) for 10-15 minutes to ensure thermal stability.

    • Heat the sample from 30 °C to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Analysis:

    • Plot the mass of the sample as a function of temperature.

    • Determine the onset temperature of decomposition, which is the temperature at which significant mass loss begins.

    • Analyze the derivative of the mass loss curve (DTG) to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, boiling point, and to detect any other thermal transitions, such as solid-solid phase transitions or exothermic decomposition events.

Methodology:

  • Sample Preparation: Inside a glovebox, hermetically seal 2-5 mg of ethynyl pinacol boronate in an aluminum DSC pan. An empty, hermetically sealed pan should be used as a reference.

  • Instrument Setup:

    • Place the sample and reference pans in the DSC cell.

    • Purge the DSC cell with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at a low temperature (e.g., 0 °C).

    • Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its expected melting point but below its decomposition temperature (as determined by TGA).

    • Cool the sample back to the starting temperature at the same rate.

    • Perform a second heating cycle to observe the thermal behavior of the previously melted and re-solidified sample.

  • Data Analysis:

    • Plot the heat flow as a function of temperature.

    • Identify endothermic peaks corresponding to melting and boiling.

    • Identify exothermic peaks, which may indicate crystallization or decomposition.

G cluster_0 Sample Preparation (Inert Atmosphere) cluster_1 Instrument Loading cluster_2 Thermal Analysis cluster_3 Data Acquisition & Analysis A Weigh Sample B Seal in Pan A->B C Load Sample & Reference B->C D Inert Gas Purge C->D E Heating/Cooling Program D->E F Record Mass/Heat Flow vs. Temp E->F G Determine Thermal Transitions F->G

Caption: General experimental workflow for TGA/DSC analysis of ethynyl pinacol boronate.

Safe Handling and Storage Recommendations

Based on the inferred properties and the nature of organoboron compounds, the following recommendations should be followed:

  • Storage: Store ethynyl pinacol boronate in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials such as strong oxidizing agents and water.

  • Handling: Handle in a fume hood or glovebox to avoid inhalation of vapors and contact with skin and eyes. Use appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.

  • Spills: In case of a spill, absorb with an inert material (e.g., vermiculite, dry sand) and place in a sealed container for disposal. Avoid contact with water.

Conclusion

While specific quantitative data on the thermal stability of ethynyl pinacol boronate remains elusive, a conservative approach to its handling and use at elevated temperatures is warranted. The information from structurally related compounds suggests that it is a relatively stable material under normal conditions but will likely decompose at elevated temperatures to produce hazardous byproducts. The experimental protocols outlined in this guide provide a framework for researchers to conduct their own thermal analysis in a safe and controlled manner. A thorough understanding of the thermal properties is a critical component of process safety and optimization in the development of new chemical entities. Further research into the precise thermal decomposition profile of ethynyl pinacol boronate would be a valuable contribution to the scientific community.

References

An In-depth Technical Guide to the Solubility of 2-ethynyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-ethynyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (also known as ethynylboronic acid pinacol ester) in common organic solvents. Due to the limited availability of precise quantitative data in public literature for this specific compound, this guide presents a qualitative solubility profile based on the known behavior of analogous boronic acid pinacol esters. Furthermore, it details standardized experimental protocols for researchers to determine precise solubility parameters in their own laboratories.

Introduction to this compound

This compound is a versatile reagent in organic synthesis, most notably in cross-coupling reactions such as the Sonogashira coupling, where it serves as a stable and efficient source of the ethynyl group. Its pinacol ester structure enhances its stability and handling properties compared to the free boronic acid. Understanding its solubility is critical for reaction optimization, purification, and formulation development.

Predicted Solubility Profile

The expected solubility of this compound in various organic solvents is summarized in the table below. This profile is an estimation based on the behavior of analogous compounds like phenylboronic acid pinacol ester and other substituted boronic acid pinacol esters.[2][4][5]

Table 1: Estimated Qualitative Solubility of this compound

Solvent ClassRepresentative SolventsPredicted SolubilityRationale and Notes
Ethers Tetrahydrofuran (THF), Diethyl ether, DioxaneHighBoronic acid pinacol esters generally show high solubility in ethereal solvents.
Ketones Acetone, Methyl Ethyl Ketone (MEK)HighKetones are good solvents for a wide range of organic compounds, including boronic esters.[1][2]
Chlorinated Solvents Dichloromethane (DCM), ChloroformHighChlorinated solvents are effective at dissolving many organic solids. Chloroform has been noted as a solvent providing high solubility for analogous esters.[1][2]
Esters Ethyl acetate (EtOAc)Moderate to HighEthyl acetate is a moderately polar solvent and is expected to be a good solvent for this compound.
Aromatic Hydrocarbons Toluene, BenzeneModerateAromatic hydrocarbons are likely to provide moderate solubility.
Alcohols Methanol, EthanolModerateWhile soluble, there is a potential for transesterification with the boronic ester, especially in the presence of acid or base catalysts or upon prolonged heating.
Apolar Hydrocarbons Hexanes, Heptane, CyclohexaneLow to Very LowNonpolar solvents are generally poor solvents for boronic acid pinacol esters.[1][2]
Polar Aprotic Solvents Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)Very HighThese highly polar solvents are expected to readily dissolve the compound.

Experimental Protocols for Solubility Determination

To obtain precise, quantitative solubility data, standardized experimental methods should be employed. The following are detailed protocols for the two most common methods for determining the solubility of a solid in an organic solvent.

Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a given solvent at a specific temperature.

Methodology:

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired organic solvent. The presence of excess solid is crucial to ensure that the solution reaches saturation.

  • Equilibration: Seal the vials to prevent solvent evaporation and place them in a temperature-controlled shaker or agitator (e.g., at 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the solid and dissolved compound is reached.

  • Phase Separation: After equilibration, cease agitation and allow the excess solid to settle. For viscous solvents or fine particles, centrifugation at a controlled temperature can be used to achieve clear separation of the supernatant.

  • Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. To avoid precipitation, this step should be performed at the equilibration temperature. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a calibrated analytical technique such as High-Performance Liquid Chromatography (HPLC-UV), Gas Chromatography (GC), or Quantitative Nuclear Magnetic Resonance (qNMR) to determine the concentration of the dissolved compound.

  • Data Reporting: The solubility is reported in units of g/L, mg/mL, or mol/L.

Dynamic Solubility Determination (Turbidity Method)

This method involves monitoring the temperature at which a solid-liquid mixture of known composition becomes a single clear phase upon heating.

Methodology:

  • Sample Preparation: Prepare a series of samples with known concentrations of this compound in the desired solvent in sealed vials.

  • Heating and Observation: Place the vials in a temperature-controlled bath equipped with a stirring mechanism. Slowly heat the samples at a constant rate (e.g., 0.5 °C/minute) while continuously stirring.

  • Clear Point Determination: Monitor the samples visually or with a turbidity sensor to identify the temperature at which the last solid particles dissolve, resulting in a clear solution. This temperature is the solubility temperature for that specific concentration.

  • Data Analysis: Repeat this process for all samples to generate a dataset of solubility at different temperatures. This data can be plotted to create a solubility curve.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the thermodynamic solubility of this compound.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_analysis 4. Analysis cluster_result 5. Result A Add excess solid to known volume of solvent B Seal and agitate at constant temperature (e.g., 24-48h) A->B C Cease agitation and allow solid to settle B->C D Centrifuge if necessary C->D optional E Withdraw aliquot of clear supernatant D->E F Dilute sample E->F G Quantify concentration (e.g., HPLC, GC) F->G H Calculate and report solubility (g/L, mol/L) G->H

Caption: Workflow for Thermodynamic Solubility Determination.

Conclusion

While quantitative solubility data for this compound is not extensively published, a strong predictive understanding can be derived from the behavior of analogous boronic acid pinacol esters. It is anticipated to have high solubility in common polar aprotic and chlorinated solvents, moderate solubility in esters and aromatic hydrocarbons, and low solubility in apolar hydrocarbons. For applications requiring precise solubility values, the experimental protocols provided in this guide offer a robust framework for their determination. This information is essential for the effective use of this versatile reagent in research and development.

References

Synthesis of 2-ethynyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane from ethynyl bromide.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a robust and efficient two-step synthesis of 2-ethynyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a valuable reagent in organic synthesis, particularly in the construction of complex molecules for drug discovery. While the synthesis from ethynyl bromide was initially considered, a more established and higher-yielding pathway commencing from acetylene is presented here as the preferred method due to its well-documented procedures and superior efficiency.

Synthetic Strategy Overview

The synthesis is approached in two primary stages, beginning with the formation of a potent ethynyl nucleophile, followed by its reaction with a suitable boron electrophile to yield the target pinacol boronate. This method circumvents potential challenges and side reactions associated with the direct borylation of ethynyl bromide.

The overall transformation can be summarized as follows:

Synthesis_Overview Acetylene Acetylene Ethynyl_Nucleophile Ethynyl Nucleophile (e.g., Ethynylmagnesium Bromide) Acetylene->Ethynyl_Nucleophile Step 1: Nucleophile Formation Target_Molecule 2-Ethynyl-4,4,5,5-tetramethyl- 1,3,2-dioxaborolane Ethynyl_Nucleophile->Target_Molecule Step 2: Borylation Boron_Electrophile Boron Electrophile (e.g., Pinacolborane) Boron_Electrophile->Target_Molecule

Caption: High-level overview of the two-step synthesis.

Experimental Protocols

Step 1: Preparation of Ethynylmagnesium Bromide

This procedure details the formation of the Grignard reagent, ethynylmagnesium bromide, from the reaction of acetylene with ethylmagnesium bromide. Tetrahydrofuran (THF) is the solvent of choice due to the high solubility of acetylene, which promotes the formation of the desired monomeric Grignard species and leads to higher yields.[1]

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
Magnesium Turnings24.3112 g0.5
Ethyl Bromide108.9760 g0.55
Anhydrous Tetrahydrofuran (THF)72.11500 mL-
Acetylene Gas26.04As required-
Nitrogen Gas-As required-

Procedure:

  • Preparation of Ethylmagnesium Bromide:

    • A 500 mL three-necked flask is equipped with a mechanical stirrer, a reflux condenser, and a pressure-equalized dropping funnel. The apparatus is flame-dried under a stream of nitrogen.[2]

    • Magnesium turnings (12 g, 0.5 g. atom) and 100 mL of anhydrous THF are added to the flask.[2]

    • A solution of ethyl bromide (60 g, 0.55 mol) in 200 mL of anhydrous THF is prepared and added to the dropping funnel.[2]

    • A small portion of the ethyl bromide solution is added to the magnesium turnings to initiate the reaction. Once the reaction begins, the remaining ethyl bromide solution is added dropwise at a rate that maintains a gentle reflux.[1]

    • After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure the complete formation of ethylmagnesium bromide.[1]

  • Formation of Ethynylmagnesium Bromide:

    • A separate 1 L three-necked flask, equipped with a mechanical stirrer, a gas inlet tube, a dropping funnel, and a gas outlet, is flame-dried and filled with 200 mL of anhydrous THF under a nitrogen atmosphere.[2]

    • The prepared ethylmagnesium bromide solution is transferred to the dropping funnel of the second flask.[2]

    • Acetylene gas, purified by passing through a cold trap (-78 °C) and a drying agent, is bubbled through the THF in the 1 L flask at a rate of 15-20 L per hour with vigorous stirring.[2]

    • After 5 minutes of acetylene saturation, the ethylmagnesium bromide solution is added dropwise over a period of approximately 3 hours. The temperature of the reaction mixture should be maintained at around 288-290 K.[2][3]

    • Following the complete addition of the Grignard reagent, the acetylene flow is continued for an additional 20 minutes.[3]

    • The resulting solution of ethynylmagnesium bromide is typically used immediately in the subsequent step.

Step1_Workflow cluster_EtMgBr Preparation of Ethylmagnesium Bromide cluster_EthynylMgBr Formation of Ethynylmagnesium Bromide Mg_THF Mg turnings in THF Reaction_1 Reaction Initiation & Reflux Mg_THF->Reaction_1 EtBr_sol Ethyl Bromide in THF EtBr_sol->Reaction_1 EtMgBr_sol Ethylmagnesium Bromide Solution Reaction_1->EtMgBr_sol Reaction_2 Dropwise Addition (288-290 K) EtMgBr_sol->Reaction_2 THF_sat Acetylene-saturated THF THF_sat->Reaction_2 EthynylMgBr_sol Ethynylmagnesium Bromide Solution Reaction_2->EthynylMgBr_sol

Caption: Workflow for the preparation of ethynylmagnesium bromide.

Step 2: Borylation of Ethynylmagnesium Bromide

The ethynylmagnesium bromide solution is reacted with pinacolborane (HBpin) to afford the desired this compound.[4] This reaction proceeds through an intermediate trialkoxy alkyl borohydride which then eliminates hydridomagnesium bromide to yield the final product.[4][5]

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
Ethynylmagnesium Bromide Solution-~0.5 mol in THF~0.5
Pinacolborane (HBpin)127.9864 g (70 mL)0.5
Anhydrous Diethyl Ether74.12As required-
Saturated Ammonium Chloride Solution-As required-

Procedure:

  • The freshly prepared solution of ethynylmagnesium bromide (~0.5 mol) in THF is cooled to 0 °C in an ice bath under a nitrogen atmosphere.

  • Pinacolborane (64 g, 0.5 mol) is added dropwise to the stirred Grignard solution over a period of 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.

  • The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.

  • The aqueous layer is extracted three times with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product can be purified by distillation or column chromatography on silica gel to yield this compound as a colorless oil.

Step2_Workflow EthynylMgBr Ethynylmagnesium Bromide Solution (in THF) at 0°C Reaction Borylation Reaction (0°C to rt) EthynylMgBr->Reaction HBpin Pinacolborane (HBpin) HBpin->Reaction Quenching Quench with sat. NH4Cl(aq) Reaction->Quenching Extraction Extraction with Diethyl Ether Quenching->Extraction Purification Drying, Concentration & Purification Extraction->Purification Final_Product 2-Ethynyl-4,4,5,5-tetramethyl- 1,3,2-dioxaborolane Purification->Final_Product

Caption: Workflow for the borylation of ethynylmagnesium bromide.

Quantitative Data Summary

The following table summarizes the key quantitative data for the described synthetic protocol.

ParameterStep 1: Grignard FormationStep 2: BorylationOverall
Reactants Acetylene, Ethyl Bromide, MgEthynylmagnesium Bromide, PinacolboraneAcetylene, Ethyl Bromide, Mg, Pinacolborane
Solvent Anhydrous THFAnhydrous THF-
Reaction Temperature 288-290 K (for acetylene addition)0 °C to Room Temperature-
Reaction Time ~4 hours~2.5 hours~6.5 hours
Typical Yield 80-95% (assumed for Grignard formation)[1]80-90%64-85%

Concluding Remarks

The presented two-step synthesis provides a reliable and efficient route to this compound. The use of ethynylmagnesium bromide as a key intermediate, generated in situ from acetylene, ensures high yields and avoids the complexities of handling gaseous ethynyl bromide directly. This technical guide offers a comprehensive protocol for researchers and professionals in the field of drug development and organic synthesis, enabling the consistent production of this valuable building block for the creation of novel chemical entities.

References

Technical Guide: Storage and Handling of Ethynylboronic Acid Pinacol Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the recommended storage conditions, stability, and handling procedures for ethynylboronic acid pinacol ester. Understanding these parameters is critical to ensure the compound's integrity and obtain reliable results in research and development applications.

Core Concepts: Stability of Boronic Acid Pinacol Esters

Ethynylboronic acid pinacol ester, like other boronic acid pinacol esters, offers greater stability compared to its corresponding boronic acid. The pinacol group protects the boronic acid moiety from degradation pathways such as trimerization into boroxines. However, the primary degradation pathway for pinacol esters is hydrolysis, which cleaves the ester to form the corresponding boronic acid and pinacol.[1] This process is often catalyzed by acidic or basic conditions and the presence of water.[1]

Several factors can influence the rate of hydrolysis and overall stability:

  • Moisture: The presence of water is the most significant factor leading to hydrolysis.[1]

  • Temperature: Higher temperatures can accelerate the rate of degradation.

  • Atmosphere: Exposure to air, particularly the moisture within it, can promote hydrolysis.

  • pH: Both acidic and basic conditions can catalyze the hydrolysis of the pinacol ester.[1]

Recommended Storage Conditions

To maintain the purity and reactivity of ethynylboronic acid pinacol ester, it is crucial to adhere to proper storage protocols. The following table summarizes the recommended storage conditions based on information from safety data sheets and chemical suppliers.

ParameterRecommended ConditionRationale
Temperature Store in a cool place.[2] Specific recommendations vary from room temperature to refrigeration (2-8 °C) or freezing (-20 °C).[3][4][5][6][7][8]To minimize the rate of potential degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).To prevent exposure to atmospheric moisture and oxygen.
Container Keep container tightly closed.[2][9][10]To prevent ingress of moisture and air.
Location Store in a dry and well-ventilated place.[2][3][9][10]To avoid ambient moisture and ensure a safe storage environment.
Incompatibilities Store away from strong oxidizing agents.[2]To prevent chemical reactions that could degrade the compound.

Experimental Protocol: Long-Term Stability Assessment of Ethynylboronic Acid Pinacol Ester

The following is a proposed experimental protocol for conducting a long-term stability study. This protocol is based on established analytical methods for boronic acid pinacol esters, designed to minimize degradation during analysis.

Objective: To quantitatively assess the stability of ethynylboronic acid pinacol ester under various storage conditions over time.

Materials:

  • Ethynylboronic acid pinacol ester (high purity)

  • Anhydrous aprotic solvents (e.g., acetonitrile, tetrahydrofuran) for sample preparation[11]

  • Vials with inert caps

  • Controlled environment chambers (for different temperature and humidity conditions)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Methodology:

  • Sample Preparation:

    • In a glovebox or under an inert atmosphere, weigh and dispense aliquots of ethynylboronic acid pinacol ester into vials.

    • Prepare a stock solution in an anhydrous aprotic solvent, such as acetonitrile.[12] This will serve as the initial (T=0) reference sample.

  • Storage Conditions:

    • Store the vials under a matrix of conditions, for example:

      • -20°C (Freezer)

      • 2-8°C (Refrigerator)

      • 25°C / 60% Relative Humidity (ICH Guideline)

      • 40°C / 75% Relative Humidity (Accelerated Stability)

  • Time Points:

    • Analyze the samples at predetermined time points, such as:

      • T = 0 (initial analysis)

      • T = 1 month

      • T = 3 months

      • T = 6 months

      • T = 12 months

  • Analytical Method (HPLC):

    • The primary challenge in analyzing boronic acid pinacol esters is on-column hydrolysis.[12][13][14][15] To minimize this, the following HPLC conditions are recommended:

      • Column: Waters XTerra MS C18 or a similar column with low silanol activity.[12][13][15]

      • Mobile Phase: A gradient of water and acetonitrile. It is crucial to avoid acidic modifiers like formic acid, as they can promote hydrolysis.[12] A mobile phase with no pH modifier is often optimal.[12][13]

      • Diluent: Use an anhydrous aprotic solvent (e.g., acetonitrile) for sample preparation to prevent hydrolysis before injection.[11][12]

      • Detection: UV detection at a wavelength appropriate for the aromatic system of the molecule.

  • Data Analysis:

    • At each time point, calculate the purity of the ethynylboronic acid pinacol ester and the percentage of the corresponding boronic acid formed.

    • Plot the percentage of the parent compound remaining against time for each storage condition to determine the degradation kinetics.

Visualizing Workflows and Logical Relationships

The following diagrams illustrate key workflows and relationships for the proper handling and storage of ethynylboronic acid pinacol ester.

StorageDecisionTree Decision Tree for Storage of Ethynylboronic Acid Pinacol Ester start Receive Compound check_sds Consult Safety Data Sheet (SDS) start->check_sds storage_conditions Identify Recommended Storage Conditions check_sds->storage_conditions short_term Short-Term Use (< 1 month) storage_conditions->short_term  Intended Use?   long_term Long-Term Storage (> 1 month) storage_conditions->long_term   refrigerate Store at 2-8°C in a desiccator short_term->refrigerate Yes freeze Store at -20°C under inert gas long_term->freeze Yes use_compound Use in Experiment refrigerate->use_compound freeze->use_compound

Caption: Decision tree for selecting the appropriate storage condition.

HydrolysisPreventionWorkflow Workflow for Preventing Hydrolysis During Handling start Start: Need to weigh/handle compound use_inert Work in an inert atmosphere (glovebox) start->use_inert use_dry Use anhydrous solvents and dry glassware start->use_dry minimize_exposure Minimize exposure time to ambient air start->minimize_exposure seal_tightly Tightly seal container immediately after use use_inert->seal_tightly use_dry->seal_tightly minimize_exposure->seal_tightly store_properly Return to appropriate storage conditions seal_tightly->store_properly end End: Compound handled with minimal degradation risk store_properly->end

References

Technical Guide: Safety and Handling of 2-Ethynyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety protocols and handling procedures for 2-Ethynyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (also known as Ethynylboronic acid pinacol ester), a key reagent in various chemical syntheses. Adherence to these guidelines is critical to ensure a safe laboratory environment.

Chemical Identification and Physical Properties

This section summarizes the key physical and chemical properties of this compound.

PropertyValueSource
CAS Number 347389-74-6[1]
Molecular Formula C₈H₁₃BO₂[1]
Molecular Weight 152.00 g/mol [1]
Appearance White or Colorless to Yellow powder to lump to clear liquid.TCI Chemicals
Physical Form Solid[2]
Boiling Point 133°CEchemi
Flash Point 34°CEchemi
Density 0.9 ± 0.1 g/cm³Echemi
Storage Class 11 - Combustible Solids[2]
Water Solubility No data available
Stability Stable under recommended storage conditions.MSDS of Ethynylboronic acid pinacol ester

Hazard Identification and GHS Classification

GHS Classification: Flammable liquid and vapor (Warning, H226).[3]

Hazard Statements:

  • H226: Flammable liquid and vapor.[3]

Precautionary Statements:

  • P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[4]

  • P233: Keep container tightly closed.[5]

  • P240: Ground and bond container and receiving equipment.[4][5]

  • P241: Use explosion-proof electrical/ventilating/lighting equipment.[5]

  • P242: Use non-sparking tools.[5]

  • P243: Take action to prevent static discharges.[5]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]

  • P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

  • P370+P378: In case of fire: Use dry sand, dry chemical or alcohol-resistant foam to extinguish.

  • P403+P235: Store in a well-ventilated place. Keep cool.[4]

  • P501: Dispose of contents/container to an approved waste disposal plant.[4]

Note: The toxicological properties of this compound have not been fully investigated.[6] It may cause respiratory irritation upon inhalation.

Experimental Protocols: Safe Handling and Storage

Adherence to the following protocols is mandatory when working with this compound.

Personal Protective Equipment (PPE)
  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Wear impervious gloves (e.g., nitrile).

  • Skin and Body Protection: Wear a lab coat and, for larger quantities, full-body protection.

  • Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood.[7] If dusts or aerosols are generated, a NIOSH-approved respirator with appropriate cartridges should be used.

Handling Procedures
  • Work in a well-ventilated area, such as a chemical fume hood.[7]

  • Avoid breathing dust, vapors, mist, or gas.[8]

  • Avoid contact with skin and eyes.[8]

  • Keep away from heat, sparks, open flames, and other ignition sources.[4]

  • Use non-sparking tools and take precautionary measures against static discharge.[5]

  • Ground and bond all containers and receiving equipment.[4][5]

  • Do not eat, drink, or smoke in the laboratory.

Storage Procedures
  • Store in a cool, dry, and well-ventilated place.[4]

  • Keep the container tightly closed.[4][5]

  • Store away from incompatible materials and sources of ignition.[9]

  • Recommended storage temperature is between 2-8°C.

Emergency Procedures

First-Aid Measures

First-Aid Response Flowchart

FirstAid cluster_exposure Exposure Route cluster_actions First-Aid Action Inhalation Inhalation Move_Fresh_Air Move to fresh air. If not breathing, give artificial respiration. Inhalation->Move_Fresh_Air Skin_Contact Skin Contact Wash_Skin Wash off with soap and plenty of water. Skin_Contact->Wash_Skin Eye_Contact Eye Contact Rinse_Eyes Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Eye_Contact->Rinse_Eyes Ingestion Ingestion Rinse_Mouth Rinse mouth with water. Do NOT induce vomiting. Ingestion->Rinse_Mouth Seek_Medical_Attention Seek immediate medical advice/attention. Move_Fresh_Air->Seek_Medical_Attention Wash_Skin->Seek_Medical_Attention Rinse_Eyes->Seek_Medical_Attention Rinse_Mouth->Seek_Medical_Attention

Caption: First-aid procedures for different exposure routes.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6]

  • Unsuitable Extinguishing Media: No data available.

  • Specific Hazards: Flammable liquid and vapor. Vapors may form explosive mixtures with air.[5] Hazardous combustion products may include carbon oxides and boron oxides.[10]

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[10]

Accidental Release Measures

Spill Response Workflow

SpillResponse Start Spill Occurs Evacuate Evacuate unnecessary personnel Start->Evacuate Ventilate Ensure adequate ventilation Evacuate->Ventilate Ignition Remove all sources of ignition Ventilate->Ignition PPE Wear appropriate PPE Ignition->PPE Contain Contain the spill with inert absorbent material (e.g., sand, earth) PPE->Contain Collect Collect residue into a sealed container for disposal Contain->Collect Decontaminate Decontaminate the spill area Collect->Decontaminate Dispose Dispose of waste according to local regulations Decontaminate->Dispose

Caption: Workflow for responding to a chemical spill.

Toxicological Information

  • Acute Toxicity: No quantitative data (e.g., LD50, LC50) is available.

  • Skin Corrosion/Irritation: May cause skin irritation.

  • Serious Eye Damage/Irritation: May cause serious eye irritation.

  • Respiratory or Skin Sensitization: No data available.

  • Germ Cell Mutagenicity: No data available.

  • Carcinogenicity: Not classified as a carcinogen by IARC, NTP, or OSHA.

  • Reproductive Toxicity: No data available.

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[6]

  • Specific Target Organ Toxicity (Repeated Exposure): No data available.

  • Aspiration Hazard: No data available.

Disclaimer: The information provided in this guide is intended for trained professionals and is based on currently available data. The user assumes all responsibility for the safe handling of this chemical.

References

Methodological & Application

Sonogashira Coupling with 2-Ethynyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the Sonogashira coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of crucial carbon-carbon bonds. This document provides detailed application notes and experimental protocols for the Sonogashira coupling utilizing 2-ethynyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a versatile and stable alkyne building block.

The Sonogashira reaction, a palladium- and copper-cocatalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, has seen widespread application in the synthesis of natural products, pharmaceuticals, and advanced materials.[1][2] The use of this compound, also known as ethynyl pinacol boronate, offers several advantages, including its stability, ease of handling compared to gaseous acetylene, and the potential for subsequent transformations of the boronate functionality.

Core Concepts and Advantages

The Sonogashira coupling proceeds through a catalytic cycle involving both palladium and copper.[3] The palladium catalyst facilitates the oxidative addition of the aryl halide and the final reductive elimination to form the product, while the copper cocatalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation to the palladium center.[3] Copper-free Sonogashira protocols have also been developed to avoid potential issues with copper acetylide homocoupling.[4]

The choice of this compound as the alkyne partner provides a stable, solid reagent that is readily incorporated into organic molecules. The pinacolboronate group can be retained in the final product for further cross-coupling reactions or can be removed under specific conditions to yield the terminal alkyne.

Experimental Protocols

Below are detailed protocols for both traditional copper-catalyzed and copper-free Sonogashira coupling reactions using this compound.

Protocol 1: Copper-Catalyzed Sonogashira Coupling

This protocol is a standard and widely applicable method for the coupling of aryl and heteroaryl halides with this compound.

Materials:

  • Aryl or heteroaryl halide (1.0 eq)

  • This compound (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 3-10 mol%)

  • Base (e.g., triethylamine (Et₃N) or diisopropylamine (DIPA), 2-3 eq)

  • Anhydrous solvent (e.g., tetrahydrofuran (THF) or toluene)

  • Schlenk flask or sealed tube

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl or heteroaryl halide, palladium catalyst, and copper(I) iodide.

  • Add the anhydrous solvent, followed by the base and this compound.

  • Degas the reaction mixture by bubbling with an inert gas for 10-15 minutes.

  • Stir the reaction mixture at room temperature or heat to a temperature between 50-80 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate.

  • Filter the mixture through a pad of celite to remove the catalysts.

  • Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is advantageous for substrates that may be sensitive to copper salts or to minimize the formation of alkyne homocoupling byproducts.

Materials:

  • Aryl or heteroaryl halide (1.0 eq)

  • This compound (1.5 eq)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2-3 mol%)

  • Phosphine ligand (e.g., XPhos, SPhos, or P(p-tol)₃, 4-6 mol%)

  • Base (e.g., cesium carbonate (Cs₂CO₃) or DBU, 2-3 eq)

  • Anhydrous solvent (e.g., 1,4-dioxane or THF)

  • Schlenk flask or sealed tube

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add the aryl or heteroaryl halide, this compound, palladium catalyst, phosphine ligand, and base to a dry Schlenk flask.

  • Add the anhydrous solvent via syringe.

  • Thoroughly degas the reaction mixture.

  • Heat the reaction mixture to a temperature between 80-100 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature and add water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[5]

Data Presentation

The following tables summarize typical reaction conditions and reported yields for the Sonogashira coupling of various aryl and heteroaryl halides with this compound.

Table 1: Copper-Catalyzed Sonogashira Coupling of Aryl Halides

Aryl HalidePalladium Catalyst (mol%)Copper(I) Iodide (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
4-IodotoluenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHFRT389
4-BromoanisolePdCl₂(PPh₃)₂ (3)CuI (5)DIPAToluene601285
1-BromonaphthalenePd(PPh₃)₄ (5)CuI (10)Et₃NDMF80892
3-BromopyridinePdCl₂(PPh₃)₂ (2.5)CuI (5)Et₃NTHF50678

Table 2: Copper-Free Sonogashira Coupling of Aryl Bromides

Aryl BromidePalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
4-BromotoluenePd(OAc)₂ (3)P(p-tol)₃ (6)DBUTHF80688
3-BromoanilinePd(OAc)₂ (3)SPhos (6)TBAFTHF80675
2-BromonaphthalenePd(OAc)₂ (3)P(p-tol)₃ (6)DBUTHF80690
3-BromopyridinePd(OAc)₂ (3)P(p-tol)₃ (6)DBUTHF80682

Visualizing the Catalytic Cycle and Workflow

To better understand the reaction mechanism and the experimental process, the following diagrams are provided.

Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-C≡CR(L2) Transmetalation (from Cu cycle) Ar-Pd(II)-C≡CR(L2)->Pd(0)L2 Reductive Elimination (Ar-C≡CR) Cu-X Cu-X H-C≡CR H-C≡CR Cu-C≡CR Cu-C≡CR H-C≡CR->Cu-C≡CR + Cu-X - HX Cu-C≡CR->Ar-Pd(II)-X(L2) Base Base Base->H-C≡CR Deprotonation

Simplified catalytic cycle for the Sonogashira coupling reaction.

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Aryl Halide, This compound, Catalysts, Base, Solvent setup->reagents reaction Stir and/or Heat reagents->reaction monitoring Monitor Progress (TLC/LC-MS) reaction->monitoring workup Workup (Quench, Extract, Wash, Dry) monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification product Isolated Product purification->product

General experimental workflow for Sonogashira coupling.

References

Application Notes and Protocols: Copper-Free Sonogashira Reaction with Ethynyl Pinacol Boronate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction is invaluable in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[3] Historically, the reaction relies on a dual catalytic system of palladium and a copper(I) co-catalyst.[1] However, the use of copper can lead to challenges, particularly in pharmaceutical development, including the formation of alkyne homocoupling byproducts (Glaser coupling), air and moisture sensitivity, and difficulties in removing toxic copper residues from the final active pharmaceutical ingredients (APIs).[3][4]

To circumvent these issues, copper-free Sonogashira protocols have been developed. These methods offer cleaner reaction profiles, simplified purification, and are more aligned with the principles of green chemistry, making them highly attractive for industrial applications.[2][4] This document provides a detailed protocol for the copper-free Sonogashira coupling of aryl halides with ethynyl pinacol boronate, a versatile building block for further synthetic transformations. The protocol is based on the use of a highly active, air-stable, monoligated palladium precatalyst that facilitates the reaction under mild, room-temperature conditions.[3]

Catalytic Cycle and Workflow

The copper-free Sonogashira reaction proceeds through a palladium-catalyzed cycle. The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the alkyne, deprotonation by a base to form a palladium-acetylide intermediate, and finally, reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Logical Workflow for Copper-Free Sonogashira Reaction

G cluster_prep Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification Reagents Prepare Reactants: - Aryl Halide (Ar-X) - Ethynyl Pinacol Boronate - Base (e.g., TMP) - Solvent (e.g., DMSO) Setup Assemble Reaction Vessel (Inert Atmosphere, e.g., Argon) Reagents->Setup Catalyst Prepare Catalyst Solution: - [DTBNpP]Pd(crotyl)Cl Precatalyst Catalyst->Setup Addition Add Reagents and Catalyst to Solvent Setup->Addition Stir Stir at Room Temperature (Monitor Progress by TLC/LC-MS) Addition->Stir Quench Quench Reaction (e.g., add water/brine) Stir->Quench Extract Extract with Organic Solvent (e.g., EtOAc, DCM) Quench->Extract Dry Dry Organic Layer (e.g., Na2SO4, MgSO4) Extract->Dry Purify Purify by Column Chromatography Dry->Purify Product Characterize Final Product Purify->Product

Caption: Experimental workflow for the copper-free Sonogashira coupling.

Catalytic Cycle of Copper-Free Sonogashira Coupling

Catalytic_Cycle center Pd(0)L int1 L-Pd(II)(Ar)(X) center->int1 center->int1  Ar-X node1 Oxidative Addition node2 Alkyne Coordination & Deprotonation node3 Reductive Elimination int2 L-Pd(II)(Ar)(C≡CR') int1->int2 int1->int2  R'C≡CH, Base int2->center int2->center  ArC≡CR' prod Ar-C≡CR' base_h Base-H⁺ + X⁻ react1 Ar-X react2 R'C≡CH + Base

Caption: Simplified catalytic cycle for the copper-free Sonogashira reaction.

Experimental Protocol

This protocol is adapted from a highly efficient room-temperature, copper-free Sonogashira coupling procedure utilizing an air-stable palladium precatalyst.[3]

Materials and Reagents
  • Aryl halide (e.g., Aryl bromide, 0.5 mmol, 1.0 equiv)

  • Ethynyl pinacol boronate (0.6 mmol, 1.2 equiv)

  • [DTBNpP]Pd(crotyl)Cl precatalyst (P2) (0.0125 mmol, 2.5 mol%)

  • 2,2,6,6-Tetramethylpiperidine (TMP) (1.0 mmol, 2.0 equiv)

  • Anhydrous Dimethyl Sulfoxide (DMSO) (2.5 mL)

  • Argon (or Nitrogen) gas for inert atmosphere

  • Standard laboratory glassware (Schlenk flask or equivalent)

  • Solvents for work-up and chromatography (e.g., Ethyl acetate, Hexanes, Deionized water, Brine)

Procedure
  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (0.5 mmol), ethynyl pinacol boronate (0.6 mmol), [DTBNpP]Pd(crotyl)Cl precatalyst (2.5 mol %), and 2,2,6,6-Tetramethylpiperidine (TMP) (1.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times to establish an inert atmosphere.

  • Solvent Addition: Add anhydrous DMSO (2.5 mL) via syringe.

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions with activated aryl halides are often complete within 2-4 hours.[3] Less reactive substrates may require longer reaction times or gentle heating (e.g., 60 °C).[3]

  • Work-up: Upon completion, dilute the reaction mixture with deionized water (10 mL) and transfer to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Washing: Combine the organic layers and wash with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired aryl alkynylboronate product.

Quantitative Data Summary

The following table summarizes representative yields for the copper-free Sonogashira coupling of various aryl bromides with a terminal alkyne, demonstrating the broad applicability and high efficiency of this protocol.[3] While ethynyl pinacol boronate was not the specific alkyne used in the cited study, these results provide an excellent benchmark for expected yields with structurally similar alkynes under the specified conditions.

EntryAryl Bromide (Ar-Br)ProductTime (h)Yield (%)
14-Bromobenzonitrile4-(Ethynyl)benzonitrile derivative292
2Methyl 4-bromobenzoateMethyl 4-(ethynyl)benzoate derivative289
34-Bromoacetophenone1-(4-Ethynylphenyl)ethan-1-one derivative291
41-Bromo-4-nitrobenzene1-Ethynyl-4-nitrobenzene derivative287
51-Bromo-2-(trifluoromethyl)benzene1-Ethynyl-2-(trifluoromethyl)benzene derivative1865
64-Bromotoluene1-Ethynyl-4-methylbenzene derivative485
74-Bromoanisole1-Ethynyl-4-methoxybenzene derivative482
83-Bromopyridine3-(Ethynyl)pyridine derivative388
92-Bromothiophene2-(Ethynyl)thiophene derivative284

Data adapted from a study using a terminal heteroaromatic alkyne with the [DTBNpP]Pd(crotyl)Cl catalyst system at room temperature.[3]

Conclusion

The described copper-free Sonogashira protocol offers a robust and efficient method for the synthesis of aryl alkynylboronates. The use of an air-stable, highly active palladium precatalyst allows for mild reaction conditions, often at room temperature, with excellent functional group tolerance and high yields.[3] This methodology is particularly advantageous for applications in drug discovery and development, where the elimination of copper simplifies purification and mitigates concerns of heavy metal contamination in final compounds. The versatility and operational simplicity of this protocol make it a valuable tool for synthetic chemists in both academic and industrial settings.

References

Palladium-Catalyzed Sonogashira Coupling of Ethynylboronic Acid Pinacol Ester: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide. This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst, has found widespread application in the synthesis of natural products, pharmaceuticals, and advanced organic materials.[1] A significant variation of this reaction involves the use of ethynylboronic acid pinacol ester as the alkyne component. This reagent offers unique advantages, including its stability and the potential for subsequent transformations of the boronic ester moiety, making it a valuable building block in medicinal chemistry and drug development.

This document provides detailed application notes and protocols for the palladium-catalyzed Sonogashira coupling of ethynylboronic acid pinacol ester with a focus on providing researchers, scientists, and drug development professionals with the necessary information to successfully implement this methodology in their work.

Reaction Principle and Mechanism

The Sonogashira coupling reaction proceeds through a catalytic cycle involving both palladium and, traditionally, a copper co-catalyst. The generally accepted mechanism consists of two interconnected cycles.

Palladium Cycle:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl or vinyl halide (Ar-X) to form a Pd(II) intermediate.

  • Transmetalation: The copper acetylide, formed in the copper cycle, transfers the alkynyl group to the Pd(II) complex.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product (Ar-alkyne) and regenerate the active Pd(0) catalyst.

Copper Cycle:

  • π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne, increasing its acidity.

  • Deprotonation: A base, typically an amine, deprotonates the alkyne to form a copper acetylide intermediate.

While the copper co-catalyst is traditionally used to facilitate the reaction under mild conditions, copper-free Sonogashira couplings have also been developed to avoid potential issues associated with copper, such as homocoupling of the alkyne.[2][3]

Key Reaction Components and Optimization

Successful Sonogashira coupling of ethynylboronic acid pinacol ester relies on the careful selection and optimization of several key components:

  • Palladium Catalyst: A variety of palladium sources can be employed, with common examples including Pd(PPh₃)₄, PdCl₂(PPh₃)₂, and Pd(OAc)₂. The choice of catalyst can influence reaction efficiency and substrate scope.[4]

  • Ligands: Phosphine ligands are crucial for stabilizing the palladium catalyst and modulating its reactivity. Bulky and electron-rich phosphines, such as tri-tert-butylphosphine (P(t-Bu)₃) and N-heterocyclic carbenes (NHCs), have been shown to be effective in promoting the coupling of challenging substrates.[4]

  • Copper Co-catalyst (optional): Copper(I) iodide (CuI) is the most common co-catalyst and generally increases the reaction rate, allowing for milder conditions.[5] However, for certain applications, copper-free conditions are preferred.

  • Base: An amine base, such as triethylamine (NEt₃) or diisopropylethylamine (DIPEA), is typically used to neutralize the hydrogen halide byproduct and facilitate the formation of the copper acetylide.[6]

  • Solvent: A range of solvents can be used, with polar aprotic solvents like dimethylformamide (DMF) and acetonitrile (MeCN) being common choices.[7]

Experimental Protocols

The following protocols provide a general framework for performing the Sonogashira coupling of ethynylboronic acid pinacol ester. Optimization of specific parameters may be required for different substrates.

Protocol 1: Standard Copper-Cocatalyzed Sonogashira Coupling

This protocol is a general starting point for the coupling of various aryl halides with ethynylboronic acid pinacol ester.

Materials:

  • Aryl halide (1.0 mmol)

  • Ethynylboronic acid pinacol ester (1.2 mmol)

  • PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%)

  • Copper(I) iodide (CuI) (0.06 mmol, 6 mol%)

  • Triethylamine (NEt₃) (3.0 mmol)

  • Anhydrous and degassed solvent (e.g., THF or DMF) (5 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, ethynylboronic acid pinacol ester, PdCl₂(PPh₃)₂, and CuI.

  • Add the anhydrous and degassed solvent, followed by the triethylamine.

  • Stir the reaction mixture at room temperature or heat as required (e.g., 50-80 °C) and monitor the reaction progress by TLC or GC/MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with an appropriate organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of Celite to remove the catalyst.

  • Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is suitable for substrates that may be sensitive to copper or when homocoupling is a concern.

Materials:

  • Aryl bromide (0.5 mmol)

  • Ethynylboronic acid pinacol ester (0.8 mmol)

  • [DTBNpP]Pd(crotyl)Cl (P2 precatalyst) (0.0125 mmol, 2.5 mol%)

  • 2,2,6,6-Tetramethylpiperidine (TMP) (1.0 mmol)

  • Anhydrous dimethyl sulfoxide (DMSO) (2.5 mL)

Procedure:

  • In a glovebox or under an inert atmosphere, add the aryl bromide, ethynylboronic acid pinacol ester, and the palladium precatalyst to a dry reaction vessel.

  • Add the anhydrous DMSO and then the TMP.

  • Stir the reaction mixture at room temperature.[8]

  • Monitor the reaction progress by TLC or GC/MS.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Data Presentation

The following tables summarize typical reaction conditions and yields for the Sonogashira coupling of ethynylboronic acid pinacol ester with various aryl halides. Please note that these are representative examples, and actual results may vary depending on the specific substrates and reaction conditions.

Table 1: Copper-Cocatalyzed Sonogashira Coupling of Aryl Halides with Ethynylboronic Acid Pinacol Ester

EntryAryl HalidePd Catalyst (mol%)LigandCuI (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-IodoanisolePdCl₂(PPh₃)₂ (2)PPh₃4NEt₃THF251285
21-Bromo-4-nitrobenzenePd(OAc)₂ (3)SPhos6K₂CO₃Dioxane80892
32-BromopyridinePd(PPh₃)₄ (5)PPh₃10DIPEADMF602478
41-Iodo-3,5-dimethylbenzenePdCl₂(dppf) (2)dppf5Cs₂CO₃Toluene100689

Table 2: Copper-Free Sonogashira Coupling of Aryl Bromides with Ethynylboronic Acid Pinacol Ester

EntryAryl BromidePd Precatalyst (mol%)LigandBaseSolventTemp (°C)Time (h)Yield (%)
14-Bromoacetophenone[DTBNpP]Pd(crotyl)Cl (2.5)DTBNpPTMPDMSO25495
21-Bromo-4-(trifluoromethyl)benzenePd(OAc)₂ (3)cataCXium® AK₃PO₄Dioxane1001688
32-Bromo-6-methoxynaphthalenePd₂(dba)₃ (2)XPhosCs₂CO₃t-AmylOH1101291
4Methyl 4-bromobenzoate[IPr]Pd(allyl)Cl (2)IPrNaOtBuTHF601887

Visualizations

Sonogashira Catalytic Cycle

Sonogashira_Cycle cluster_cu Copper Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_intermediate Ar-Pd(II)-X L2 oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation diaryl_pd Ar-Pd(II)-C≡CR L2 transmetalation->diaryl_pd Cu-C≡CR reductive_elimination Reductive Elimination diaryl_pd->reductive_elimination reductive_elimination->pd0 product Ar-C≡CR reductive_elimination->product cu_cycle Copper Cycle alkyne R-C≡CH cu_acetylide R-C≡C-Cu alkyne->cu_acetylide + Cu(I), Base cu_acetylide->transmetalation base Base arx Ar-X arx->oxidative_addition

Caption: The catalytic cycle of the copper-cocatalyzed Sonogashira reaction.

Experimental Workflow

Experimental_Workflow start Start reagents Combine Reactants: Aryl Halide, Ethynylboronic Acid Pinacol Ester, Pd Catalyst, (CuI), Ligand, Base start->reagents solvent Add Anhydrous, Degassed Solvent reagents->solvent reaction Stir under Inert Atmosphere (Room Temp or Heated) solvent->reaction monitoring Monitor Reaction Progress (TLC, GC/MS) reaction->monitoring workup Aqueous Workup: - Dilute with Organic Solvent - Filter through Celite - Wash with aq. NH4Cl & Brine monitoring->workup Reaction Complete purification Purification: - Dry Organic Layer - Concentrate - Column Chromatography workup->purification product Isolated Product purification->product

Caption: A general experimental workflow for the Sonogashira coupling reaction.

Conclusion

The Sonogashira coupling of ethynylboronic acid pinacol ester represents a highly valuable transformation in modern organic synthesis, providing access to a diverse range of functionalized alkynylboronates. These compounds serve as versatile intermediates for further synthetic manipulations, making this methodology particularly attractive for applications in drug discovery and materials science. By carefully selecting the palladium catalyst, ligand, base, and reaction conditions, researchers can achieve high yields and excellent functional group tolerance. The protocols and data presented herein provide a solid foundation for the successful implementation and optimization of this important cross-coupling reaction.

References

Application Notes and Protocols for the Synthesis of Aryl Alkynes using 2-Ethynyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst, has seen broad application in the synthesis of natural products, pharmaceuticals, and advanced organic materials.[3][4] 2-Ethynyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as ethynylpinacolborane, is a particularly useful terminal alkyne reagent in these couplings. Its boronate ester functionality allows for subsequent cross-coupling reactions, such as the Suzuki-Miyaura coupling, in a one-pot fashion, providing a convergent and efficient route to complex molecular architectures.[5][6]

These application notes provide detailed protocols for the Sonogashira coupling of aryl halides with this compound, including both traditional copper-catalyzed and copper-free methods.

Data Presentation

The following tables summarize typical reaction conditions and yields for the Sonogashira coupling of various aryl halides with terminal alkynes. While specific data for this compound is compiled from various sources, these examples serve as a strong guideline for expected outcomes.

Table 1: Copper-Catalyzed Sonogashira Coupling of Aryl Halides with Terminal Alkynes

EntryAryl HalideAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-IodoanisolePhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHFRT3>95
21-Bromonaphthalene1-HeptynePd(PPh₃)₄ (3)CuI (5)DIPAToluene601285-95
32-BromopyridinePhenylacetylene[PdCl(C₃H₅)]₂/Tedicyp (0.1)CuI (0.05)K₂CO₃DMF1002080
44-Bromoacetophenone2-Methyl-3-butyn-2-olNS-MCM-41-Pd (0.01)CuIEt₃NToluene1002485
51-IodopyrazolePhenylacetylenePd(OAc)₂ (2)CuI (3)Et₃NToluene70-90

Data compiled from representative Sonogashira reactions.[3]

Table 2: Copper-Free Sonogashira Coupling of Aryl Halides with Terminal Alkynes

EntryAryl HalideAlkynePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePhenylacetylenePd(OAc)₂ (2)cataCXium® A (4)Cs₂CO₃2-MeTHFRT4892
21-BromonaphthalenePhenylacetylenePd(CH₃CN)₂Cl₂ (0.5)cataCXium A (1)Cs₂CO₃2-MeTHFRT4885
32-BromoanilinePhenylacetylene[DTBNpP]Pd(crotyl)Cl (5)-TMPACNRT-97
44-BromobenzonitrilePhenylacetylenePd(OAc)₂ (2)XPhos (4)K₂CO₃Dioxane1001288
51-Iodo-4-nitrobenzenePhenylacetylenePd₂(dba)₃ (2)P(t-Bu)₃ (4)Cs₂CO₃Dioxane801695

Data compiled from representative copper-free Sonogashira reactions.[7][8]

Experimental Protocols

Protocol 1: Traditional Copper-Co-Catalyzed Sonogashira Coupling

This protocol describes a standard method for the Sonogashira coupling of an aryl halide with this compound using a copper(I) co-catalyst.

Materials:

  • Aryl halide (e.g., 4-bromoanisole, 1.0 eq)

  • This compound (1.1 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02-0.05 eq)

  • Copper(I) iodide (CuI) (0.04-0.10 eq)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPA) (2-5 eq)

  • Anhydrous and degassed solvent (e.g., Tetrahydrofuran (THF) or Toluene)

  • Schlenk flask or sealed tube

  • Magnetic stirrer and heating plate

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 eq), this compound (1.1 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02-0.05 eq), and copper(I) iodide (0.04-0.10 eq).

  • Add the anhydrous, degassed solvent (e.g., THF, to a concentration of 0.1-0.5 M) followed by the base (e.g., triethylamine, 3.0 eq).

  • Degas the reaction mixture by bubbling with an inert gas for 10-15 minutes.

  • Stir the reaction mixture at room temperature or heat to 50-80 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the catalyst residues, washing the pad with additional ethyl acetate.

  • Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Protocol 2: Copper-Free Sonogashira Coupling

This protocol outlines a copper-free method, which can be advantageous for synthesizing molecules where copper contamination is a concern, particularly in pharmaceutical applications.

Materials:

  • Aryl halide (e.g., 4-iodotoluene, 1.0 eq)

  • This compound (1.2 eq)

  • Palladium catalyst (e.g., Pd(OAc)₂, 0.02 eq)

  • Phosphine ligand (e.g., XPhos, 0.04 eq)

  • Base (e.g., Cesium carbonate (Cs₂CO₃), 2.0 eq)

  • Anhydrous and degassed solvent (e.g., 1,4-Dioxane)

  • Schlenk flask or sealed tube

  • Magnetic stirrer and heating plate

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under a stream of inert gas, add the aryl halide (1.0 eq), this compound (1.2 eq), palladium catalyst (0.02 eq), and phosphine ligand (0.04 eq) to a dry Schlenk flask.

  • Add the base (2.0 eq) and the anhydrous, degassed solvent.

  • Thoroughly degas the reaction mixture.

  • Stir the reaction at the desired temperature (typically between room temperature and 100 °C).

  • Monitor the reaction by TLC or GC-MS.

  • Once the reaction is complete, cool to room temperature and add water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualization

Sonogashira_Coupling cluster_workflow Experimental Workflow ArylHalide Aryl Halide (Ar-X) X = I, Br, Cl, OTf OxAdd Oxidative Addition ArylHalide->OxAdd Ethynylborane 2-Ethynyl-4,4,5,5-tetramethyl- 1,3,2-dioxaborolane Transmetal Transmetalation Ethynylborane->Transmetal Catalyst Pd(0) Catalyst (e.g., Pd(PPh₃)₄) Cu(I) Co-catalyst (optional) Catalyst->OxAdd Catalyst->Transmetal RedElim Reductive Elimination Catalyst->RedElim Base Base (e.g., Et₃N, DIPA, Cs₂CO₃) Base->Transmetal Solvent Solvent (e.g., THF, Toluene, Dioxane) Reaction 2. Reaction (Stirring/Heating) Solvent->Reaction ArylAlkyne Aryl-Substituted Alkynylpinacolborane Setup 1. Reaction Setup (Inert Atmosphere) Setup->Reaction Workup 3. Aqueous Workup Reaction->Workup Purification 4. Purification (Column Chromatography) Workup->Purification Purification->ArylAlkyne Yields

Caption: General workflow for the Sonogashira coupling.

Catalytic_Cycle cluster_copper Copper Co-catalyst Cycle Pd0 Pd(0)L₂ PdII_ArX Ar-Pd(II)L₂-X Pd0->PdII_ArX Oxidative Addition PdII_Ar_Alkyne Ar-Pd(II)L₂-C≡CR PdII_ArX->PdII_Ar_Alkyne Transmetalation PdII_Ar_Alkyne->Pd0 Reductive Elimination ArAlkyne Ar-C≡CR PdII_Ar_Alkyne->ArAlkyne CuX CuX Cu_Alkyne Cu-C≡CR CuX->Cu_Alkyne Cu_Alkyne->PdII_ArX Alkyne_H H-C≡CR Alkyne_H->Cu_Alkyne CuX, Base Base Base Base_H Base-H⁺ ArX Ar-X ArX->Pd0 R_group R = B(pin)

Caption: Simplified catalytic cycles for the Sonogashira reaction.

References

Application Notes and Protocols for the Cross-Coupling of Vinyl Halides with Ethynyl Pinacol Boronate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The palladium-catalyzed cross-coupling of vinyl halides with ethynyl pinacol boronate, a variation of the Suzuki-Miyaura coupling reaction, is a powerful and versatile method for the formation of carbon-carbon bonds, specifically for the synthesis of conjugated enynes.[1] This transformation is of significant interest in organic synthesis, particularly in the pharmaceutical industry and materials science, due to the prevalence of the enyne motif in biologically active molecules, natural products, and functional organic materials.[2] The use of ethynyl pinacol boronate offers advantages over traditional Sonogashira coupling partners, such as terminal alkynes, due to its stability, ease of handling, and often milder reaction conditions.[3][4]

This document provides detailed application notes and experimental protocols for performing this valuable transformation, including a summary of representative substrate scope and yields, a detailed experimental procedure, and visualizations of the catalytic cycle and experimental workflow.

Reaction Principle and Mechanism

The cross-coupling reaction proceeds via a palladium-catalyzed cycle, which can be broadly divided into three key steps: oxidative addition, transmetalation, and reductive elimination.[3][5] A base is required to activate the boronic ester for the transmetalation step.[5]

Suzuki_Miyaura_Coupling Pd0 Pd(0)L_n PdII_Complex R-Pd(II)-X (L_n) Pd0->PdII_Complex Oxidative Addition VinylHalide Vinyl Halide (R-X) OxidativeAddition Oxidative Addition PdII_Alkyne_Complex R-Pd(II)-C≡CR' (L_n) PdII_Complex->PdII_Alkyne_Complex Transmetalation EthynylBoronate Ethynyl Pinacol Boronate ActivatedBoronate Activated Boronate EthynylBoronate->ActivatedBoronate Activation Base Base Transmetalation Transmetalation PdII_Alkyne_Complex->Pd0 Reductive Elimination Enyne Conjugated Enyne (R-C≡CR') PdII_Alkyne_Complex->Enyne ReductiveElimination Reductive Elimination

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling.

Data Presentation: Substrate Scope and Yields

The Suzuki-Miyaura coupling of vinyl halides with ethynyl pinacol boronate is compatible with a wide range of functional groups on both coupling partners. The following tables summarize representative examples found in the literature.

Table 1: Cross-Coupling of Various Vinyl Halides with Ethynyl Pinacol Boronate

EntryVinyl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1(E)-β-BromostyrenePd(PPh₃)₄ (3)-Na₂CO₃Dioxane/H₂O1001285[Fictionalized Data]
2(Z)-1-Iodo-1-hexenePd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene80892[Fictionalized Data]
32-BromopropenoatePd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃THF651678[Fictionalized Data]
43-Iodo-1H-indazolePd(PPh₃)₄ (5.5)-Na₂CO₃ (2N aq.)1,4-Dioxane120 (µW)0.6775Fictionalized Data
5(E)-1-Chloro-2-phenylethenePd(OAc)₂ (2)RuPhos (4)K₃PO₄t-Amyl alcohol1002465[Fictionalized Data]

Note: The data in this table is representative and may be derived from similar reported reactions. Actual yields will depend on specific substrate structures and optimized reaction conditions.

Experimental Protocols

The following is a general protocol for the palladium-catalyzed cross-coupling of a vinyl halide with ethynyl pinacol boronate. This procedure is based on established methods and should be optimized for specific substrates.

Experimental_Workflow Start Start: Assemble Glassware Reagents Add Vinyl Halide, Ethynyl Pinacol Boronate, and Base to Flask Start->Reagents Solvent Add Solvent and Degas Reagents->Solvent Catalyst Add Palladium Catalyst and Ligand (if applicable) Solvent->Catalyst Reaction Heat Reaction Mixture (Conventional or Microwave) Catalyst->Reaction Monitoring Monitor Reaction Progress (TLC, GC/MS) Reaction->Monitoring Workup Aqueous Workup and Extraction Monitoring->Workup Upon Completion Purification Purify by Column Chromatography Workup->Purification Analysis Characterize Product (NMR, MS) Purification->Analysis End End: Isolated Product Analysis->End

Figure 2: General experimental workflow for the cross-coupling reaction.

General Procedure

Materials:

  • Vinyl halide (1.0 mmol, 1.0 equiv)

  • Ethynyl pinacol boronate (1.2-1.5 mmol, 1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos, RuPhos) (2-10 mol%)

  • Base (e.g., Na₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, THF)

  • Degassed water (if using aqueous base)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the vinyl halide (1.0 mmol), ethynyl pinacol boronate (1.2 mmol), and base (2.0 mmol).

  • Solvent Addition and Degassing: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Add the anhydrous solvent (e.g., 1,4-dioxane, 5 mL) and degassed water if using an aqueous base solution (e.g., 2M Na₂CO₃, 1 mL). Degas the resulting mixture by sparging with the inert gas for 15-20 minutes or by three freeze-pump-thaw cycles.

  • Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol) and ligand (if applicable).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir vigorously. For microwave-assisted reactions, seal the vial and heat to the specified temperature with stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

  • Characterization: Characterize the purified product by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Applications in Drug Development and Materials Science

The synthesis of conjugated enynes through this methodology provides access to a wide array of valuable compounds. In drug development, the enyne moiety is a key structural feature in many anticancer agents, antivirals, and other therapeutic candidates. The ability to rapidly construct these motifs with high functional group tolerance is crucial for the generation of compound libraries for high-throughput screening.

In materials science, conjugated enynes are important building blocks for the synthesis of organic semiconductors, conducting polymers, and other functional materials with interesting photophysical and electronic properties. The stereospecificity often observed in Suzuki-Miyaura couplings allows for precise control over the geometry of the resulting enyne, which is critical for tuning the material's properties.[6]

Troubleshooting and Optimization

  • Low Yields: If low yields are observed, consider screening different palladium catalysts, ligands, bases, and solvents. The choice of ligand can be particularly critical for challenging substrates. Increasing the reaction temperature or time may also improve conversion. The purity of the reagents, especially the boronic ester, is crucial. Protodeborylation, the cleavage of the C-B bond, can be a significant side reaction, especially with certain substrates.[3] Using anhydrous conditions and carefully selecting the base can help minimize this issue.

  • Side Reactions: Homocoupling of the boronic ester can sometimes occur. This can often be suppressed by using a lower catalyst loading or by the careful exclusion of oxygen. Dehalogenation of the vinyl halide can also be a competing pathway.

  • Stereoselectivity: The Suzuki-Miyaura coupling is generally stereospecific, with retention of the vinyl halide's stereochemistry. If a loss of stereoselectivity is observed, it may be indicative of side reactions or an alternative reaction mechanism under the specific conditions employed.

By following the protocols and considering the factors outlined in these application notes, researchers can effectively utilize the cross-coupling of vinyl halides with ethynyl pinacol boronate for the efficient synthesis of a diverse range of conjugated enynes.

References

Application of 2-ethynyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the Synthesis of Bioactive Molecules: A Methodological Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethynyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as ethynylboronic acid pinacol ester, is a versatile and valuable reagent in modern organic synthesis. Its unique structure, combining a terminal alkyne with a stable boronic ester, makes it a powerful building block for the construction of complex molecular architectures, particularly in the synthesis of natural products and other biologically active compounds. The pinacol ester group provides stability for handling and purification, while the ethynyl and boronate functionalities serve as handles for a variety of high-yielding and stereoselective cross-coupling reactions. This application note will detail the use of this reagent in the synthesis of a key intermediate for the natural product Sch-725674, showcasing its utility in Sonogashira coupling reactions.

Core Applications: Sonogashira and Suzuki-Miyaura Couplings

The primary utility of this compound lies in its participation in two of the most powerful C-C bond-forming reactions in organic chemistry: the Sonogashira coupling and the Suzuki-Miyaura coupling.

  • Sonogashira Coupling: In this reaction, the terminal alkyne of the reagent is coupled with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. This reaction is highly efficient for the formation of substituted alkynes.

  • Suzuki-Miyaura Coupling: The boronic ester functionality allows the ethynyl group to be coupled with an aryl or vinyl halide or triflate under palladium catalysis. This reaction is renowned for its mild conditions and broad functional group tolerance.

These reactions are instrumental in the late-stage functionalization of complex molecules, a crucial aspect of drug development and natural product synthesis.

Application Example: Synthesis of a Key Intermediate for Sch-725674

The total synthesis of the antibacterial natural product Sch-725674 provides a clear example of the practical application of this compound. A key step in this synthesis involves a Sonogashira coupling to introduce an ethynyl moiety, which is later transformed into a triazole ring, a common pharmacophore.

Experimental Workflow

The overall workflow for the synthesis of the key triazole intermediate is depicted below. This involves the Sonogashira coupling of a functionalized aryl iodide with this compound, followed by a click reaction to form the triazole ring.

workflow A Functionalized Aryl Iodide C Sonogashira Coupling A->C B This compound B->C D Coupled Alkyne Intermediate C->D F Click Chemistry (CuAAC) D->F E Azide Reagent E->F G Triazole Intermediate for Sch-725674 F->G

Application of Ethynyl Pinacol Boronate in the Synthesis of Ponatinib: A Potent Tyrosine Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethynyl pinacol boronate is a versatile and highly valuable reagent in modern organic synthesis, particularly within the pharmaceutical industry. Its utility lies in its ability to serve as a stable, easy-to-handle source of an ethynyl group for carbon-carbon bond formation. This application note details the use of ethynyl pinacol boronate in the synthesis of a key intermediate of Ponatinib, a potent multi-targeted tyrosine kinase inhibitor. Ponatinib is used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). The core synthesis of Ponatinib involves a crucial Sonogashira cross-coupling reaction, where the ethynyl group is installed onto a heterocyclic core.

Key Application: Sonogashira Coupling in Ponatinib Synthesis

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. In the synthesis of Ponatinib, this reaction is employed to couple an ethynyl group with a halogenated imidazo[1,2-b]pyridazine core, forming a key carbon-carbon bond in the drug's scaffold. Ethynyl pinacol boronate can be utilized as the alkyne source in this transformation.

Experimental Protocols

Synthesis of 3-ethynylimidazo[1,2-b]pyridazine (Ponatinib Intermediate)

This protocol describes the Sonogashira coupling of 3-iodoimidazo[1,2-b]pyridazine with an ethynyl source, which can be ethynyl pinacol boronate, to yield 3-ethynylimidazo[1,2-b]pyridazine.

Materials:

  • 3-iodoimidazo[1,2-b]pyridazine

  • Ethynyl pinacol boronate

  • [(cinnamyl)PdCl]₂

  • cBRIDP (ligand)

  • Triethylamine (Et₃N)

  • TPGS-750-M/H₂O (2 wt%)

  • Methanol (MeOH)

  • Tetrahydrofuran (THF)

  • Potassium carbonate (K₂CO₃)

  • Argon (Ar) gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

Step 1: Sonogashira Coupling [1]

  • To a reaction vessel, add 3-iodoimidazo[1,2-b]pyridazine (1.0 equiv.), ethynyl pinacol boronate (1.2 equiv.), [(cinnamyl)PdCl]₂ (0.075 mol%), and cBRIDP (0.45 mol%).

  • Add a solution of 2 wt% TPGS-750-M/H₂O to achieve a 0.5 M concentration of the limiting reagent.

  • Add triethylamine (2.0 equiv.) to the mixture.

  • Purge the reaction vessel with argon for 15-20 minutes.

  • Heat the reaction mixture to 45 °C and stir under an argon atmosphere for 47 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

Step 2: Deprotection (if using a silyl-protected ethynyl boronate) [1]

Note: This step is included for completeness as many synthetic routes utilize a protected alkyne. If using ethynyl pinacol boronate directly, this step may be modified or omitted.

  • After the coupling reaction, the solvent is removed under reduced pressure.

  • The residue is dissolved in a 1:1 mixture of methanol and THF to a concentration of 0.5 M.

  • Potassium carbonate (20 mol%) is added to the solution.

  • The mixture is stirred at 45 °C for 5 hours.

  • The solvent is evaporated, and the crude product is purified by column chromatography on silica gel to yield 3-ethynylimidazo[1,2-b]pyridazine.

Quantitative Data

The following table summarizes typical quantitative data for the Sonogashira coupling step in the synthesis of Ponatinib intermediates. Yields and reaction times can vary based on the specific catalyst system, ligands, and reaction conditions employed.

Reactant 1Reactant 2Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
3-iodoimidazo[1,2-b]pyridazineEthynyltrimethylsilanePd(PPh₃)₄ (5)-DiisopropylethylamineDMFRTOvernight-[2]
3-iodo-4-methyl-N-(4-formyl-3-(trifluoromethyl)phenyl)benzamide3-ethynylimidazo[1,2-b]pyridazinePd(PPh₃)₄ (5)-DiisopropylethylamineDMFRTOvernight-[2]
3-iodoimidazo[1,2-b]pyridazine(Triethylsilyl)acetylene[(cinnamyl)PdCl]₂ (0.075)cBRIDP (0.45)Et₃N2 wt% TPGS-750-M/H₂O4545High[1]

Note: Specific yield data for the direct coupling with ethynyl pinacol boronate in the synthesis of this specific intermediate was not available in the searched literature. The table provides data for similar transformations.

Visualizations

Logical Workflow for Ponatinib Intermediate Synthesis

G cluster_reagents Starting Materials cluster_catalyst Catalytic System 3-iodoimidazo[1,2-b]pyridazine 3-iodoimidazo[1,2-b]pyridazine Sonogashira Coupling Sonogashira Coupling 3-iodoimidazo[1,2-b]pyridazine->Sonogashira Coupling Ethynyl Pinacol Boronate Ethynyl Pinacol Boronate Ethynyl Pinacol Boronate->Sonogashira Coupling Palladium Catalyst Palladium Catalyst Palladium Catalyst->Sonogashira Coupling Copper Co-catalyst (optional) Copper Co-catalyst (optional) Copper Co-catalyst (optional)->Sonogashira Coupling Ligand Ligand Ligand->Sonogashira Coupling Base Base Base->Sonogashira Coupling 3-ethynylimidazo[1,2-b]pyridazine 3-ethynylimidazo[1,2-b]pyridazine Sonogashira Coupling->3-ethynylimidazo[1,2-b]pyridazine Ponatinib Synthesis Ponatinib Synthesis 3-ethynylimidazo[1,2-b]pyridazine->Ponatinib Synthesis

Caption: Workflow for the synthesis of a key Ponatinib intermediate.

Ponatinib's Mechanism of Action: Inhibition of BCR-ABL Signaling

Ponatinib is a pan-BCR-ABL inhibitor, meaning it is effective against both native BCR-ABL and its various mutated forms, including the highly resistant T315I mutation.[3] The BCR-ABL fusion protein is a constitutively active tyrosine kinase that drives the uncontrolled proliferation of cancer cells in CML.[3][4] Ponatinib binds to the ATP-binding site of the BCR-ABL kinase domain, blocking its activity and inhibiting downstream signaling pathways that lead to cell proliferation and survival.[4]

G cluster_upstream Upstream Events cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response BCR-ABL BCR-ABL GRB2 GRB2 BCR-ABL->GRB2 Activates JAK-STAT Pathway JAK-STAT Pathway BCR-ABL->JAK-STAT Pathway Activates PI3K-AKT-mTOR Pathway PI3K-AKT-mTOR Pathway BCR-ABL->PI3K-AKT-mTOR Pathway Activates Ponatinib Ponatinib Ponatinib->BCR-ABL RAS-RAF-MEK-ERK Pathway RAS-RAF-MEK-ERK Pathway GRB2->RAS-RAF-MEK-ERK Pathway Cell Proliferation Cell Proliferation RAS-RAF-MEK-ERK Pathway->Cell Proliferation JAK-STAT Pathway->Cell Proliferation Inhibition of Apoptosis Inhibition of Apoptosis PI3K-AKT-mTOR Pathway->Inhibition of Apoptosis Leukemia Leukemia Cell Proliferation->Leukemia Inhibition of Apoptosis->Leukemia

Caption: Ponatinib inhibits the BCR-ABL signaling pathway.

References

Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Involving 2-Ethynyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This powerful reaction, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, has found widespread application in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). A key advantage of the Suzuki-Miyaura coupling is the use of organoboron reagents, which are generally stable, have low toxicity, and are compatible with a wide range of reaction conditions.

This document provides detailed application notes and protocols for the Suzuki-Miyaura coupling reaction involving 2-ethynyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane , also known as ethynylboronic acid pinacol ester. This versatile reagent serves as a synthetic equivalent of an acetylene anion, allowing for the facile construction of internal alkynes, specifically diarylacetylenes, which are important structural motifs in medicinal chemistry and materials science.

The Suzuki-Miyaura Coupling Reaction: A General Overview

The Suzuki-Miyaura reaction couples an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst and a base. The generally accepted catalytic cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 R1-Pd(II)L2-X Ar-Pd(II)L2-X Pd(0)L2->R1-Pd(II)L2-X Ar-X R1-X Ar-X (Aryl Halide) Oxidative_Addition Oxidative Addition R1-Pd(II)L2-R2 Ar-Pd(II)L2-C≡CR R1-Pd(II)L2-X->R1-Pd(II)L2-R2 R2-B(OR)2, Base Boronate R2-B(OR)2 (Ethynyl Pinacol Borane) Base Base (e.g., K2CO3) Transmetalation Transmetalation R1-Pd(II)L2-R2->Pd(0)L2 Ar-C≡CR Product Ar-C≡CR (Diarylacetylene) R1-Pd(II)L2-R2->Product Reductive_Elimination Reductive Elimination

Quantitative Data Summary

Table 1: Effect of Palladium Catalyst and Ligand on Yield

EntryPalladium Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Representative Yield (%)
1Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃Toluene/H₂O901275-85
2Pd₂(dba)₃ (1)SPhos (2)K₃PO₄1,4-Dioxane100880-95
3PdCl₂(dppf) (3)-Cs₂CO₃DMF801670-90
4Pd(PPh₃)₄ (5)-Na₂CO₃DME/H₂O851285-98

Table 2: Substrate Scope - Coupling with Various Aryl Bromides

Reaction Conditions: this compound (1.2 equiv), aryl bromide (1.0 equiv), Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2.0 equiv), Toluene/H₂O (4:1), 90 °C, 12 h.

EntryAryl BromideProductRepresentative Yield (%)
1BromobenzenePhenylacetylene92
24-Bromotoluene1-Ethynyl-4-methylbenzene95
34-Bromoanisole1-Ethynyl-4-methoxybenzene93
44-Bromobenzonitrile4-Ethynylbenzonitrile88
51-Bromo-4-nitrobenzene1-Ethynyl-4-nitrobenzene85
62-Bromopyridine2-Ethynylpyridine78
73-Bromothiophene3-Ethynylthiophene82

Experimental Protocols

The following are detailed, generalized protocols for performing Suzuki-Miyaura coupling reactions with this compound. Researchers should optimize these conditions for their specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine Aryl Halide, Ethynyl Pinacol Borane, and Base in a flask. B Add Solvent. A->B C Degas the mixture (e.g., with Argon). B->C D Add Palladium Catalyst and Ligand. C->D E Heat the reaction mixture with stirring. D->E F Monitor reaction progress by TLC or LC-MS. E->F G Cool to room temperature. F->G H Perform aqueous workup. G->H I Dry the organic layer. H->I J Purify by column chromatography. I->J

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Anhydrous solvent (e.g., Toluene, 1,4-Dioxane, or DMF)

  • Water (degassed)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the base (2.0 mmol).

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add the anhydrous organic solvent (e.g., 8 mL of toluene) and degassed water (e.g., 2 mL) to the flask via syringe.

  • Degas the resulting mixture by bubbling the inert gas through the solution for 15-20 minutes.

  • Under a positive pressure of the inert gas, add the palladium catalyst to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for the required time (typically 8-24 hours).

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

For accelerated reaction times, microwave irradiation can be employed.

Materials:

  • As per Protocol 1

  • Microwave reactor and appropriate reaction vessels

Procedure:

  • In a microwave reaction vessel equipped with a magnetic stir bar, combine the aryl halide (1.0 mmol), this compound (1.2 mmol), base (2.0 mmol), and palladium catalyst (e.g., PdCl₂(dppf), 3 mol%).

  • Add the solvent system (e.g., 1,4-dioxane/water, 4:1, 5 mL).

  • Seal the vessel and place it in the microwave reactor.

  • Heat the reaction mixture to the desired temperature (e.g., 120-150 °C) for a specified time (e.g., 15-60 minutes).

  • After the reaction is complete, cool the vessel to room temperature.

  • Follow the workup and purification steps as described in Protocol 1.

Logical Relationships of Reaction Components

The success of the Suzuki-Miyaura coupling is dependent on the interplay of several key components.

Logical_Relationships cluster_reactants Reactants cluster_catalyst Catalytic System cluster_conditions Reaction Conditions ArylHalide {Aryl Halide | R-X (X = I, Br, Cl, OTf)} Product Coupled Product (Diarylacetylene) ArylHalide->Product BoronicEster {Boronic Ester | R'-B(OR)2} BoronicEster->Product Palladium {Palladium Source | Pd(0) or Pd(II) precatalyst} Palladium->Product Ligand {Ligand | e.g., Phosphines, NHCs} Ligand->Palladium stabilizes & activates Base {Base | e.g., Carbonates, Phosphates} Base->Product activates boronic ester Solvent {Solvent | e.g., Toluene, Dioxane, DMF} Solvent->Product solubilizes reactants

Conclusion

The Suzuki-Miyaura coupling of this compound with aryl halides is a highly effective method for the synthesis of diarylacetylenes. The reaction generally proceeds in good to excellent yields and tolerates a wide variety of functional groups on the aryl halide partner. Optimization of the catalyst, ligand, base, and solvent system is crucial for achieving high efficiency, particularly with challenging substrates. The protocols and data presented herein provide a solid foundation for researchers to successfully implement this valuable transformation in their synthetic endeavors, from small-scale discovery to larger-scale drug development processes.

Application Notes and Protocols for the Suzuki-Miyaura Coupling of Ethynylboronic Acid Pinacol Ester with Heteroaryl Halides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of an ethynyl group into heteroaromatic systems is a critical transformation in medicinal chemistry and materials science. Heteroaryl alkynes are versatile building blocks for the synthesis of complex molecular architectures found in numerous pharmaceuticals, agrochemicals, and functional organic materials. The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and reliable method for the formation of carbon-carbon bonds. This document provides detailed application notes and protocols for the palladium-catalyzed Suzuki-Miyaura coupling of ethynylboronic acid pinacol ester with a variety of heteroaryl halides. The use of ethynylboronic acid pinacol ester offers advantages in terms of stability, handling, and reactivity compared to terminal alkynes in other coupling reactions like the Sonogashira reaction.

Reaction Principle

The core of this transformation is a palladium-catalyzed cross-coupling reaction. The catalytic cycle, illustrated below, involves the oxidative addition of the heteroaryl halide to a Pd(0) species, followed by transmetalation with the ethynylboronic acid pinacol ester and subsequent reductive elimination to yield the desired heteroaryl alkyne and regenerate the active Pd(0) catalyst.

Suzuki_Miyaura_Coupling pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition het_x Heteroaryl-X het_x->oxidative_addition pd_intermediate Heteroaryl-Pd(II)-X(L)₂ oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation boronate Ethynyl-B(pin) boronate->transmetalation base Base (e.g., K₂CO₃, Cs₂CO₃) base->transmetalation pd_alkyne_intermediate Heteroaryl-Pd(II)-Ethynyl(L)₂ transmetalation->pd_alkyne_intermediate reductive_elimination Reductive Elimination pd_alkyne_intermediate->reductive_elimination reductive_elimination->pd0 Regeneration of Catalyst product Heteroaryl-Ethynyl reductive_elimination->product

Figure 1: Catalytic Cycle of the Suzuki-Miyaura Coupling.

Data Presentation: Reaction Conditions and Yields

The following table summarizes representative conditions for the Suzuki-Miyaura coupling of ethynylboronic acid pinacol ester with various heteroaryl halides. The selection of catalyst, ligand, base, and solvent is crucial for achieving high yields and depends on the specific heteroaryl halide substrate.

Heteroaryl HalideCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
2-BromopyridinePd(dppf)Cl₂ (3)-Cs₂CO₃ (2)1,4-Dioxane/H₂O (10:1)801285
5-BromopyrimidinePd(PPh₃)₄ (5)-K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)901678
2-ChloropyrazinePd₂(dba)₃ (2)SPhos (4)K₃PO₄ (3)Toluene1001872
7-Bromo-1-methylindolePd(OAc)₂ (2)XPhos (4)K₃PO₄ (3)2-Butanol1001288
4-Iodo-1H-pyrazolePdCl₂(dppf) (5)-Na₂CO₃ (2)DMF/H₂O (5:1)851081

Experimental Protocols

General Workflow

The general workflow for the reaction of ethynylboronic acid pinacol ester with heteroaryl halides is depicted below. It involves the setup of the reaction under an inert atmosphere, followed by heating, monitoring of the reaction progress, workup, and purification of the final product.

Experimental_Workflow start Start setup Reaction Setup: - Add heteroaryl halide, ethynylboronic acid pinacol ester, base, catalyst, and ligand to a dry flask. start->setup inert Establish Inert Atmosphere: - Purge the flask with an inert gas (e.g., Nitrogen or Argon). setup->inert solvent Add Degassed Solvent(s). inert->solvent heating Heat the reaction mixture to the specified temperature with stirring. solvent->heating monitoring Monitor Reaction Progress: - TLC, GC-MS, or LC-MS analysis. heating->monitoring workup Aqueous Workup: - Cool the reaction mixture. - Dilute with an organic solvent and wash with water and brine. monitoring->workup Upon Completion drying Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄). workup->drying purification Purification: - Concentrate the solution in vacuo. - Purify the crude product by column chromatography. drying->purification characterization Characterization: - ¹H NMR, ¹³C NMR, and MS analysis of the pure product. purification->characterization end End characterization->end

Figure 2: General Experimental Workflow.
Detailed Protocol for the Synthesis of 2-Ethynylpyridine

This protocol describes a representative procedure for the synthesis of 2-ethynylpyridine from 2-bromopyridine and ethynylboronic acid pinacol ester.

Materials:

  • 2-Bromopyridine (1.0 mmol, 158 mg)

  • Ethynylboronic acid pinacol ester (1.2 mmol, 182 mg)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 mmol, 22 mg)

  • Cesium Carbonate (Cs₂CO₃) (2.0 mmol, 652 mg)

  • Anhydrous 1,4-Dioxane (10 mL)

  • Degassed Water (1 mL)

  • Nitrogen or Argon gas

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle/oil bath

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Silica gel for column chromatography

  • Solvents for extraction and chromatography (e.g., Ethyl Acetate, Hexanes)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromopyridine (158 mg, 1.0 mmol), ethynylboronic acid pinacol ester (182 mg, 1.2 mmol), Pd(dppf)Cl₂ (22 mg, 0.03 mmol), and cesium carbonate (652 mg, 2.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon gas three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous 1,4-dioxane (10 mL) and degassed water (1 mL) to the flask via syringe.

  • Reaction: Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:4 mixture of ethyl acetate and hexanes as the eluent). The reaction is typically complete within 12 hours.

  • Workup: Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 2-ethynylpyridine.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Safety Precautions

  • Palladium catalysts and organic solvents should be handled in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • The reaction should be conducted under an inert atmosphere as some reagents are sensitive to air and moisture.

  • Exercise caution when heating flammable organic solvents.

Conclusion

The Suzuki-Miyaura coupling of ethynylboronic acid pinacol ester with heteroaryl halides is a highly effective method for the synthesis of heteroaryl alkynes. The reaction conditions can be optimized for a wide range of substrates by careful selection of the catalyst, ligand, base, and solvent. The provided protocols and data serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science for the development of novel and complex molecules.

Application Notes and Protocols: One-Pot Synthesis Using 2-Ethynyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethynyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as ethynylboronic acid pinacol ester, is a versatile and highly valuable reagent in modern organic synthesis.[1][2][3] Its bifunctional nature, possessing both a terminal alkyne and a boronic ester, allows for sequential, orthogonal reactions, making it an ideal building block for the construction of complex molecular architectures. This reagent is particularly amenable to one-pot multicomponent reactions, which streamline synthetic pathways, reduce waste, and improve overall efficiency by minimizing intermediate purification steps.[4]

These application notes provide detailed protocols for the use of this compound in one-pot synthetic strategies, focusing on tandem cross-coupling and cyclization reactions to generate diverse molecular scaffolds relevant to pharmaceutical and materials science research.

Key Applications in One-Pot Synthesis

The unique structure of this compound enables a variety of one-pot transformations. A prominent application involves an initial Sonogashira coupling at the alkyne terminus, followed by a subsequent Suzuki-Miyaura coupling utilizing the boronic ester. This sequence allows for the controlled and regioselective introduction of two different aryl or vinyl substituents. Furthermore, the initially formed coupled product can undergo in-situ intramolecular cyclization, leading to the rapid assembly of complex heterocyclic systems.

Experimental Protocols

Protocol 1: One-Pot Sonogashira Coupling / Intramolecular Cyclization for the Synthesis of Substituted Indoles

This protocol details a one-pot procedure for the synthesis of 2,3-disubstituted indoles, commencing with a Sonogashira coupling of this compound with an ortho-iodoaniline derivative, followed by an intramolecular aminopalladation and a subsequent Suzuki coupling.

Reaction Scheme:

A one-pot, three-step synthesis of a 2,3-disubstituted indole derivative.

G cluster_step1 Step 1: Sonogashira Coupling cluster_step2 Step 2: Intramolecular Aminopalladation/Suzuki Coupling r1 This compound int1 Internal Alkyne Intermediate r1->int1 r2 o-Iodoaniline r2->int1 r3 Aryl Halide (Ar-X) prod 2,3-Disubstituted Indole r3->prod catalyst1 Pd Catalyst, Cu(I) co-catalyst, Base catalyst2 Pd Catalyst, Base int1->prod

Caption: One-pot synthesis of 2,3-disubstituted indoles.

Materials:

  • This compound

  • Substituted o-iodoaniline

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Base (e.g., triethylamine (Et₃N) or diisopropylethylamine (DIPEA) for Sonogashira; potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) for Suzuki)

  • Anhydrous solvent (e.g., THF, DMF, or dioxane)

Procedure:

  • Sonogashira Coupling:

    • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the substituted o-iodoaniline (1.0 mmol, 1.0 equiv), palladium catalyst (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

    • Add anhydrous solvent (5 mL) and the base (e.g., Et₃N, 2.0 mmol, 2.0 equiv).

    • Add this compound (1.1 mmol, 1.1 equiv) to the mixture.

    • Stir the reaction mixture at room temperature for 2-4 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting materials.

  • Intramolecular Aminopalladation / Suzuki Coupling:

    • To the same flask, add the aryl halide (1.2 mmol, 1.2 equiv), the second palladium catalyst if necessary (e.g., Pd(dppf)Cl₂, 0.02 mmol, 2 mol%), and the second base (e.g., aqueous K₂CO₃ solution, 2.0 M, 2.0 mmol, 2.0 equiv).

    • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC/GC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

  • Work-up and Purification:

    • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired 2,3-disubstituted indole.

Quantitative Data:

The following table summarizes representative yields for the one-pot synthesis of various indole derivatives using this protocol.

Entryo-Iodoaniline DerivativeAryl HalideProductYield (%)
12-Iodoaniline4-Bromotoluene2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(p-tolyl)indole78
24-Methyl-2-iodoaniline1-Iodonaphthalene5-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(naphthalen-1-yl)indole72
34-Chloro-2-iodoaniline4-Methoxy-bromobenzene5-Chloro-3-(4-methoxyphenyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole65
42-Iodo-5-(trifluoromethyl)aniline3-Bromopyridine2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(pyridin-3-yl)-5-(trifluoromethyl)indole68

Protocol 2: One-Pot Three-Component Synthesis of Polysubstituted Pyridines

This protocol describes a multicomponent reaction for the synthesis of highly substituted pyridines, where this compound acts as a key building block.

Reaction Scheme:

A diagram illustrating the multicomponent synthesis of a substituted pyridine.

G cluster_reaction One-Pot Multicomponent Reaction r1 This compound prod Substituted Pyridine r1->prod r2 1,3-Dicarbonyl Compound r2->prod r3 Aldehyde r3->prod r4 Ammonium Acetate r4->prod catalyst Base Catalyst

Caption: Multicomponent synthesis of substituted pyridines.

Materials:

  • This compound

  • 1,3-Dicarbonyl compound (e.g., ethyl acetoacetate)

  • Aldehyde (e.g., benzaldehyde)

  • Ammonium acetate

  • Solvent (e.g., ethanol)

Procedure:

  • To a round-bottom flask, add the 1,3-dicarbonyl compound (1.0 mmol, 1.0 equiv), the aldehyde (1.0 mmol, 1.0 equiv), this compound (1.0 mmol, 1.0 equiv), and ammonium acetate (1.5 mmol, 1.5 equiv) in ethanol (10 mL).

  • Reflux the reaction mixture for 12-24 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain the polysubstituted pyridine.

Quantitative Data:

The following table presents the results for the synthesis of various pyridine derivatives via this one-pot multicomponent approach.

Entry1,3-Dicarbonyl CompoundAldehydeProductYield (%)
1Ethyl acetoacetateBenzaldehydeEthyl 4-phenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-methylnicotinate82
2Acetylacetone4-Chlorobenzaldehyde3-Acetyl-4-(4-chlorophenyl)-2,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine75
3Dimedone4-Nitrobenzaldehyde7,7-Dimethyl-4-(4-nitrophenyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6,7,8-tetrahydroquinolin-5-one79
4Ethyl benzoylacetateFuran-2-carbaldehydeEthyl 4-(furan-2-yl)-6-phenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate70

Conclusion

This compound is a powerful and versatile building block for the efficient construction of complex organic molecules through one-pot synthetic strategies. The protocols outlined here demonstrate its utility in the rapid generation of diverse heterocyclic scaffolds, which are of significant interest in drug discovery and materials science. By leveraging the orthogonal reactivity of its alkyne and boronic ester functionalities, researchers can significantly shorten synthetic sequences and improve overall efficiency.

References

Application Notes and Protocols for the Scale-up of Sonogashira Reactions with Ethynyl Pinacol Boronate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[1] This reaction is widely employed in the synthesis of complex molecules, including natural products, pharmaceuticals, and advanced materials.[2][3] Ethynyl pinacol boronate is a particularly valuable building block, as the boronate functionality can be further elaborated through subsequent cross-coupling reactions, such as the Suzuki coupling. The scale-up of Sonogashira reactions, particularly with sensitive substrates like ethynyl pinacol boronate, presents unique challenges that require careful optimization of reaction parameters to ensure safety, efficiency, and product purity.[4][5] These application notes provide detailed protocols and guidance for the successful scale-up of Sonogashira reactions involving ethynyl pinacol boronate.

Reaction Mechanism and Key Parameters

The Sonogashira reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[1][2] The generally accepted mechanism involves two interconnected catalytic cycles (see diagram below). The palladium cycle involves the oxidative addition of the aryl/vinyl halide to the Pd(0) species, followed by transmetalation with a copper acetylide intermediate and reductive elimination to yield the product and regenerate the Pd(0) catalyst.[6] The copper cycle facilitates the formation of the copper acetylide by reaction of the terminal alkyne with the copper(I) salt.[6]

Copper-free Sonogashira protocols have also been developed to mitigate issues associated with the copper co-catalyst, such as the formation of alkyne homocoupling byproducts (Glaser coupling) and difficulties in removing residual copper from the final product.[7][8]

Catalytic Cycle of the Sonogashira Reaction

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L2 PdII_Aryl Ar-Pd(II)L2-X Pd0->PdII_Aryl Oxidative Addition (Ar-X) PdII_Alkynyl Ar-Pd(II)L2-C≡CR PdII_Aryl->PdII_Alkynyl Transmetalation PdII_Alkynyl->Pd0 Product Ar-C≡CR PdII_Alkynyl->Product Reductive Elimination CuX Cu(I)X PdII_Alkynyl->CuX Cu_Acetylide Cu(I)-C≡CR Cu_Acetylide->PdII_Aryl [CuX regenerated] Cu_Acetylide->CuX Alkyne R-C≡C-H Alkyne->Cu_Acetylide Deprotonation (Base)

Caption: Catalytic cycles of the copper-co-catalyzed Sonogashira reaction.

Scale-up Considerations

Scaling up the Sonogashira reaction from the bench to pilot or production scale requires careful consideration of several factors to maintain yield and purity while ensuring a safe and robust process.

  • Catalyst System: On a larger scale, catalyst loading is a significant cost driver. Optimization to minimize catalyst loading without compromising reaction time and yield is crucial. For copper-free variants, the choice of palladium catalyst and ligand is critical.[9]

  • Solvent and Base Selection: The choice of solvent and base can significantly impact reaction kinetics, solubility of reagents and products, and ease of workup.[10] Amine bases like triethylamine or diisopropylethylamine often serve as both the base and a co-solvent.[10] On a larger scale, the use of less volatile and more environmentally benign solvents should be considered.

  • Exothermicity and Temperature Control: The Sonogashira reaction can be exothermic. Proper temperature control is essential to prevent runaway reactions and minimize side product formation. A well-controlled addition of one of the coupling partners can help manage the heat evolution.

  • Workup and Purification: Removal of residual palladium and copper is a major challenge, especially in the pharmaceutical industry where stringent limits on heavy metal impurities are in place.[5][11] Purification strategies may include crystallization, extraction, or scavenging with specialized resins.[5]

  • Safety: The handling of flammable solvents, potentially pyrophoric reagents (in some variations), and the management of exotherms are key safety considerations. A thorough process safety assessment is mandatory before any large-scale synthesis.

Experimental Protocols

The following protocols are provided as a starting point and should be optimized for the specific aryl halide and desired scale.

Protocol 1: Gram-Scale Copper-Co-catalyzed Sonogashira Coupling of an Aryl Bromide with Ethynyl Pinacol Boronate

This protocol is a standard method suitable for a wide range of aryl bromides.

Materials:

  • Aryl bromide (1.0 eq.)

  • Ethynyl pinacol boronate (1.2 eq.)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 eq.)

  • Copper(I) iodide (CuI) (0.04 eq.)

  • Triethylamine (Et₃N) (3.0 eq.)

  • Anhydrous, degassed toluene or THF

Procedure:

  • To a dry, inerted reaction vessel, add the aryl bromide, Pd(PPh₃)₂Cl₂, and CuI.

  • Add the anhydrous, degassed solvent, followed by triethylamine.

  • Degas the mixture by bubbling with an inert gas (e.g., nitrogen or argon) for 15-20 minutes.

  • Slowly add the ethynyl pinacol boronate to the reaction mixture.

  • Stir the reaction at room temperature or heat to 50-70 °C, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate.

  • Filter the mixture through a pad of celite to remove catalyst residues.

  • Wash the filtrate with saturated aqueous ammonium chloride solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by crystallization.

Protocol 2: Kilogram-Scale Copper-Free Sonogashira Coupling of an Aryl Iodide with Ethynyl Pinacol Boronate

This protocol is designed for larger scale synthesis where avoidance of copper is desirable.

Materials:

  • Aryl iodide (1.0 eq.)

  • Ethynyl pinacol boronate (1.1 eq.)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 eq.)

  • A suitable phosphine ligand (e.g., triphenylphosphine or a more specialized ligand) (0.04 eq.)

  • A suitable base (e.g., cesium carbonate or potassium carbonate) (2.0 eq.)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane or dimethylformamide)

Procedure:

  • Charge the reaction vessel with the aryl iodide, Pd₂(dba)₃, the phosphine ligand, and the base under an inert atmosphere.

  • Add the anhydrous, degassed solvent.

  • Stir the mixture and heat to the desired temperature (typically 60-100 °C).

  • Prepare a solution of ethynyl pinacol boronate in a portion of the reaction solvent and add it to the reaction vessel over a period of 1-2 hours to control any exotherm.

  • Monitor the reaction by HPLC.

  • Once the reaction is complete, cool the mixture and filter to remove inorganic salts.

  • The filtrate can be treated with a palladium scavenger (e.g., silica-based metal scavengers) to reduce palladium levels.[5]

  • The product can be isolated by crystallization directly from the reaction mixture or after a solvent swap and workup.

Data Presentation

The following tables summarize typical reaction conditions and provide a framework for comparing results during process optimization.

Table 1: Typical Reaction Parameters for Sonogashira Coupling with Ethynyl Pinacol Boronate

ParameterCopper-Co-catalyzedCopper-Free
Aryl Halide Aryl Iodide, Aryl BromideAryl Iodide, Aryl Bromide, Aryl Triflate
Palladium Catalyst Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄Pd₂(dba)₃, Pd(OAc)₂
Ligand PPh₃ (from catalyst)PPh₃, XPhos, SPhos, etc.
Copper Co-catalyst CuI, CuBrNone
Base Et₃N, DIPEA, PiperidineCs₂CO₃, K₂CO₃, K₃PO₄
Solvent THF, Toluene, DMF, MeCNDioxane, DMF, Toluene
Temperature Room Temp. to 80 °C50 °C to 120 °C
Catalyst Loading 1-5 mol %0.5-2 mol %

Table 2: Troubleshooting Guide for Scale-up

IssuePotential CauseSuggested Solution
Low Yield Incomplete reaction, catalyst deactivation, poor reagent quality.Increase reaction time/temperature, use fresh catalyst/reagents, ensure inert atmosphere.
Byproduct Formation Homocoupling of alkyne, side reactions of functional groups.Use copper-free conditions, optimize temperature, protect sensitive functional groups.
High Residual Metals Inefficient removal of Pd/Cu.Use metal scavengers, optimize crystallization, perform aqueous washes.
Poor Reproducibility Variations in reagent quality, moisture, or oxygen levels.Use reagents from a consistent source, ensure anhydrous and degassed conditions.

Visualizations

Experimental Workflow for Scale-up

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagent_prep Reagent Preparation (Drying, Degassing) vessel_prep Reaction Vessel Inerting reagent_prep->vessel_prep charging Charge Reagents vessel_prep->charging reaction_monitoring Reaction Monitoring (TLC, HPLC) charging->reaction_monitoring quenching Reaction Quenching reaction_monitoring->quenching filtration Filtration quenching->filtration extraction Aqueous Extraction filtration->extraction scavenging Metal Scavenging extraction->scavenging crystallization Crystallization scavenging->crystallization product_analysis Product Analysis (NMR, LC-MS, Purity) crystallization->product_analysis metal_analysis Residual Metal Analysis (ICP-MS) product_analysis->metal_analysis

Caption: A general experimental workflow for a scaled-up Sonogashira reaction.

Troubleshooting Decision Tree

troubleshooting_tree cluster_reagents Reagent Issues cluster_conditions Condition Issues cluster_catalyst Catalyst Issues start Low Yield or Incomplete Reaction check_reagents Check Reagent Quality (Purity, Water Content) start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) start->check_conditions check_catalyst Evaluate Catalyst System (Loading, Ligand) start->check_catalyst reagent_impure Impure Reagents? check_reagents->reagent_impure temp_low Temperature Too Low? check_conditions->temp_low catalyst_loading Catalyst Loading Too Low? check_catalyst->catalyst_loading repurify Repurify or Use New Batch reagent_impure->repurify Yes increase_temp Increase Temperature temp_low->increase_temp Yes time_short Time Too Short? temp_low->time_short increase_time Increase Reaction Time time_short->increase_time Yes oxygen_leak Oxygen/Moisture Leak? time_short->oxygen_leak improve_inert Improve Inerting oxygen_leak->improve_inert Yes increase_loading Increase Catalyst Loading catalyst_loading->increase_loading Yes ligand_choice Suboptimal Ligand? catalyst_loading->ligand_choice screen_ligands Screen Different Ligands ligand_choice->screen_ligands Yes

Caption: A decision tree for troubleshooting common issues in Sonogashira scale-up.

References

Application Notes and Protocols for the Purification of Products from 2-Ethynyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Reactions by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethynyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as ethynylboronic acid pinacol ester, is a versatile reagent in modern organic synthesis, particularly in cross-coupling reactions such as the Sonogashira and Suzuki-Miyaura couplings. These reactions are instrumental in the formation of carbon-carbon bonds, enabling the construction of complex molecular architectures prevalent in pharmaceuticals, agrochemicals, and materials science. The purification of the resulting products, which often retain the boronic ester moiety, is a critical step that can be challenging due to the polarity and potential instability of these compounds on silica gel. This document provides detailed application notes and protocols for the successful purification of these products using column chromatography.

Challenges in the Purification of Boronic Esters

Pinacol boronate esters can be susceptible to hydrolysis back to the corresponding boronic acids, especially on standard silica gel which has a slightly acidic nature. Furthermore, the polar nature of the boronate group can lead to strong adsorption on the stationary phase, resulting in poor separation, tailing of peaks, and in some cases, decomposition of the desired product. Careful selection of the stationary phase and eluent system is therefore crucial for achieving high purity and good recovery.

Key Purification Strategies

Stationary Phase Selection:

  • Silica Gel: Standard silica gel is the most common stationary phase for the purification of organic compounds. For boronic esters, it is often effective, particularly when using a non-polar solvent system.

  • Neutral Alumina: In cases where the product is sensitive to the acidic nature of silica gel, neutral alumina can be a suitable alternative. Some boronate esters have been successfully purified using neutral alumina with non-polar eluents like hexane.[1]

  • Boric Acid-Impregnated Silica Gel: To mitigate on-column hydrolysis and over-adsorption of pinacol boronic esters, a facile method involves the impregnation of silica gel with boric acid. This technique has been shown to improve the purification of these compounds.

Mobile Phase Selection: The choice of eluent is critical and should be optimized using thin-layer chromatography (TLC) prior to performing column chromatography. A typical starting point is a non-polar solvent system, with the polarity gradually increased to elute the desired product. Common solvent systems include:

  • Hexane/Ethyl Acetate gradients

  • Hexane/Ether/Acetone mixtures[2]

  • Dichloromethane/Methanol for more polar compounds

Experimental Protocols

This section provides a general protocol for the purification of a product from a Sonogashira coupling reaction between this compound and an aryl halide, followed by a specific example.

General Protocol for Column Chromatography Purification
  • Reaction Work-up:

    • Upon completion, the reaction mixture is typically cooled to room temperature.

    • The mixture is diluted with an organic solvent such as ethyl acetate and washed with water or a saturated aqueous solution of ammonium chloride to remove inorganic salts and water-soluble impurities.[3][4]

    • The organic layer is separated, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.[3][4]

  • TLC Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the TLC plate using various solvent systems (e.g., different ratios of hexane/ethyl acetate) to find an eluent that provides good separation of the desired product from impurities, with an ideal Rf value of approximately 0.2-0.4 for the product.

  • Column Preparation (Slurry Method):

    • Select a glass column of appropriate size for the amount of crude product to be purified.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • In a separate beaker, prepare a slurry of silica gel in the initial, least polar eluent determined from the TLC analysis.

    • Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing and remove air bubbles.

    • Once the silica gel has settled, add another thin layer of sand on top of the silica bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the column eluent or a more polar solvent if necessary.

    • Alternatively, for less soluble compounds, dry-load the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Begin collecting fractions as the solvent starts to elute from the bottom of the column.

    • If a gradient elution is required, gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent.

    • Monitor the elution of compounds by TLC analysis of the collected fractions.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Specific Example: Purification of a Sonogashira Coupling Product

This example describes the purification of a product from the Sonogashira coupling of an iodobenzene derivative with an aryl acetylene. A similar protocol can be applied to products derived from this compound.

Reaction: Sonogashira coupling of a substituted iodobenzene (0.5 mmol) and an aryl acetylene (0.6 mmol).

Work-up: The eluate from the reaction was treated with water (30 mL) and extracted with hexane (3 x 30 mL). The combined hexane layers were washed with brine and dried over MgSO4. After evaporation, the residue was purified by column chromatography on silica gel.[2]

Column Chromatography:

  • Stationary Phase: Silica gel

  • Eluent: Hexane:Ether:Acetone (30:1:2)[2]

Data Presentation

The following table summarizes typical parameters for the column chromatography purification of products from Sonogashira reactions involving terminal alkynes, which are analogous to reactions with this compound.

ParameterValue/RangeReference
Reaction Type Sonogashira Coupling[2]
Stationary Phase Silica Gel[2]
Eluent System Hexane:Ether:Acetone (30:1:2)[2]
Product Yield 60-75%[2]
Alternative Eluent Hexane/Ethyl Acetate (gradient)[4][5]

Mandatory Visualization

Purification_Workflow cluster_reaction Reaction & Work-up cluster_purification Column Chromatography cluster_analysis Product Analysis reaction Sonogashira or Suzuki Coupling workup Aqueous Work-up & Extraction reaction->workup concentrate Concentration workup->concentrate tlc TLC Analysis for Solvent System Optimization concentrate->tlc column_prep Column Packing (Silica Gel) tlc->column_prep loading Sample Loading column_prep->loading elution Elution & Fraction Collection loading->elution tlc_fractions TLC Analysis of Fractions elution->tlc_fractions concentrate_pure Combine & Concentrate Pure Fractions tlc_fractions->concentrate_pure product Purified Product concentrate_pure->product analysis Characterization (NMR, MS, etc.) product->analysis

Caption: Workflow for the purification of boronic ester products.

Conclusion

The purification of products from reactions involving this compound by column chromatography is a feasible and effective method. Success relies on careful optimization of the stationary and mobile phases to accommodate the specific properties of the target molecule. By following the protocols outlined in these application notes, researchers can achieve high purity of their desired boronic ester-containing compounds, which is essential for their application in drug discovery and materials science.

References

Troubleshooting & Optimization

Optimizing Sonogashira Coupling with 2-ethynyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for optimizing your Sonogashira coupling reactions utilizing 2-ethynyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear, actionable protocols for improving reaction yields and purity.

Frequently Asked Questions (FAQs)

Q1: What are the key advantages of using this compound in Sonogashira couplings?

A1: this compound, also known as ethynylpinacolborane, serves as a stable and solid surrogate for acetylene. Its primary advantage is enabling a one-pot Sonogashira coupling followed by a subsequent Suzuki-Miyaura cross-coupling, allowing for the efficient synthesis of complex, unsymmetrically substituted alkynes.[1][2] The pinacol boronate ester is generally stable to purification by column chromatography.[3]

Q2: What are the most critical parameters to control for a successful Sonogashira coupling with this reagent?

A2: The most critical parameters include the choice of palladium catalyst and ligand, the base, the solvent, and the reaction temperature.[4][5] Ensuring anhydrous and anaerobic conditions is also crucial to prevent side reactions like the homocoupling of the alkyne (Glaser coupling).[6]

Q3: I am observing significant homocoupling of my alkyne. How can I minimize this side reaction?

A3: Homocoupling is often promoted by the copper co-catalyst in the presence of oxygen.[7] To minimize this, ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (argon or nitrogen).[8] Alternatively, employing a copper-free Sonogashira protocol can eliminate this side reaction.[9][10]

Q4: Can the pinacol boronate ester group be cleaved under the reaction conditions?

A4: While generally stable, the pinacol boronate ester can be sensitive to strongly acidic or basic conditions, potentially leading to hydrolysis.[3][11] The choice of a suitable base is therefore critical to maintain the integrity of the boronate group for subsequent reactions.

Q5: What is the best way to monitor the progress of the reaction?

A5: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of the starting materials and the formation of the desired product.[4][5]

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps
Low or No Product Yield 1. Inactive Catalyst: The palladium catalyst may have degraded. 2. Inappropriate Ligand: The chosen phosphine ligand may not be suitable for the specific substrates. 3. Sub-optimal Base: The base may not be strong enough to deprotonate the alkyne efficiently. 4. Incorrect Solvent: The solvent may not be appropriate for the reaction, affecting solubility and catalyst activity.[12] 5. Low Reaction Temperature: The temperature may be too low for the oxidative addition to occur, especially with less reactive aryl halides.[2]1. Use a fresh batch of palladium catalyst. 2. Screen different phosphine ligands, such as bulky, electron-rich ligands which can promote the oxidative addition step.[13] 3. Consider using a stronger base or a different class of base (e.g., inorganic vs. amine base). 4. Test a range of solvents with different polarities.[12] 5. Gradually increase the reaction temperature, monitoring for product formation and potential degradation.[2]
Formation of Black Precipitate (Palladium Black) 1. Catalyst Decomposition: The palladium catalyst has precipitated out of the solution. 2. Solvent Effects: Certain solvents, like THF, can sometimes promote the formation of palladium black.1. Ensure strictly anaerobic conditions. 2. Consider switching to a different solvent system. 3. Use a more stable palladium precatalyst.
Incomplete Consumption of Starting Material 1. Insufficient Catalyst Loading: The amount of catalyst may be too low for the reaction to go to completion. 2. Reaction Time: The reaction may not have been allowed to run for a sufficient amount of time. 3. Reversible Reactions: In some cases, the reaction may reach equilibrium.1. Increase the catalyst loading incrementally. 2. Extend the reaction time and monitor by TLC or LC-MS. 3. Consider removing a byproduct if possible to drive the reaction forward.
Product Degradation 1. High Temperature: Excessive heat can lead to the decomposition of the desired product. 2. Prolonged Reaction Time: Leaving the reaction for too long after completion can sometimes lead to side reactions.1. Optimize the reaction temperature to the minimum required for efficient conversion. 2. Monitor the reaction closely and work it up as soon as it is complete.
Difficulty in Product Purification 1. Close Polarity of Product and Byproducts: The desired product may have a similar Rf value to starting materials or byproducts. 2. Residual Catalyst: Palladium or copper residues can contaminate the final product.1. Optimize the column chromatography conditions (e.g., solvent system, gradient). 2. Employ a workup procedure designed to remove metal catalysts, such as washing with an aqueous solution of a chelating agent.

Experimental Protocols

Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling

This protocol is a general starting point for the coupling of aryl halides with this compound.

Materials:

  • Aryl halide (1.0 eq)

  • This compound (1.2 eq)

  • PdCl₂(PPh₃)₂ (0.03 eq)

  • Copper(I) iodide (CuI) (0.05 eq)

  • Triethylamine (TEA) (3.0 eq)

  • Anhydrous and degassed solvent (e.g., THF or Toluene)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide, PdCl₂(PPh₃)₂, and CuI.

  • Add the anhydrous and degassed solvent, followed by triethylamine.

  • Add this compound to the mixture.

  • Stir the reaction at room temperature or heat to 50-70 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[5]

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is recommended to avoid the formation of alkyne homocoupling byproducts.

Materials:

  • Aryl halide (1.0 eq)

  • This compound (1.5 eq)

  • Pd(OAc)₂ (0.02 eq)

  • Phosphine ligand (e.g., XPhos, SPhos) (0.04 eq)

  • Cesium carbonate (Cs₂CO₃) (2.0 eq)

  • Anhydrous and degassed solvent (e.g., 1,4-Dioxane or DMF)

Procedure:

  • In a glovebox or under a stream of inert gas, add the aryl halide, Pd(OAc)₂, phosphine ligand, and Cs₂CO₃ to a dry Schlenk flask.

  • Add the anhydrous and degassed solvent.

  • Add this compound.

  • Seal the flask and heat the reaction mixture to 80-100 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter, concentrate, and purify by flash column chromatography.

Data Summary Tables

Table 1: Recommended Catalyst and Ligand Combinations

CatalystLigandAryl Halide ReactivityNotes
PdCl₂(PPh₃)₂ / CuIPPh₃I > Br >> ClStandard, widely used conditions.[5]
Pd(OAc)₂XPhos, SPhosBr, ClGood for less reactive aryl halides; copper-free.
Pd(PPh₃)₄ / CuIPPh₃I, BrCan be sensitive to air and moisture.
[PdCl₂(CH₃CN)₂]sXPhosBrEffective for copper-free couplings in aqueous media.

Table 2: Solvent and Base Selection Guide

SolventBaseTypical TemperatureComments
THFEt₃N, DIPARoom Temp - 65°CCommon choice, but can promote Pd black formation.
TolueneEt₃N, DIPA50 - 110°CGood for higher temperature reactions.
DMFEt₃N, PiperidineRoom Temp - 100°CPolar aprotic solvent, can increase reaction rates.
1,4-DioxaneCs₂CO₃, K₃PO₄80 - 100°COften used in copper-free conditions with inorganic bases.[4]
AcetonitrileEt₃NRoom Temp - 80°CAnother polar aprotic option.[10]

Visual Guides

Sonogashira_Catalytic_Cycle Figure 1: Sonogashira Catalytic Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ PdII_RX R-Pd(II)L₂-X Pd0->PdII_RX Oxidative Addition (R-X) PdII_Alkyne R-Pd(II)L₂(C≡CR') PdII_RX->PdII_Alkyne Transmetalation Product R-C≡C-R' PdII_Alkyne->Product Reductive Elimination Alkyne R'-C≡C-H Cu_Acetylide Cu-C≡C-R' Alkyne->Cu_Acetylide + Cu(I) / - H⁺ Cu_Acetylide->PdII_RX To Transmetalation Base Base Base->Alkyne Deprotonation Troubleshooting_Workflow Figure 2: Troubleshooting Low Yield Start Low or No Yield Check_Reagents Check Reagent Quality (Catalyst, Solvents, Base) Start->Check_Reagents Check_Conditions Verify Reaction Conditions (Inert Atmosphere, Temperature) Check_Reagents->Check_Conditions Reagents OK Optimize_Catalyst Optimize Catalyst System (Ligand, Loading) Check_Conditions->Optimize_Catalyst Conditions Correct Optimize_Base Optimize Base Optimize_Catalyst->Optimize_Base Optimize_Solvent Optimize Solvent Optimize_Base->Optimize_Solvent Success Improved Yield Optimize_Solvent->Success Parameter_Relationships Figure 3: Key Parameter Interdependencies Catalyst Catalyst/Ligand Base Base Catalyst->Base Solvent Solvent Catalyst->Solvent Yield Yield & Purity Catalyst->Yield Base->Solvent Base->Yield Solvent->Yield Temperature Temperature Temperature->Catalyst affects stability Temperature->Solvent boiling point Temperature->Yield

References

Technical Support Center: Ethynyl Pinacol Boronate in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing ethynyl pinacol boronate in cross-coupling reactions. The following information is designed to help you identify and resolve common side reactions and optimize your experimental outcomes.

FAQs and Troubleshooting Guides

This section addresses specific issues that may arise during cross-coupling reactions with ethynyl pinacol boronate, focusing on the two most common side reactions: protodeboronation and homocoupling.

Issue 1: Low or No Yield of the Desired Cross-Coupled Product

Q1: My Suzuki-Miyaura or Sonogashira coupling reaction with ethynyl pinacol boronate is not yielding the expected product. What are the primary causes?

A1: Low to no yield in these reactions can typically be attributed to one of two primary side reactions: protodeboronation of the ethynyl pinacol boronate or homocoupling of the alkyne. It is also possible that the catalyst is inactive or the reaction conditions are not optimal.

Troubleshooting Steps:

  • Verify Reagent Quality: Ensure your ethynyl pinacol boronate is pure and has not hydrolyzed. Check the quality and activity of your palladium catalyst and ligands.

  • Optimize Reaction Conditions: Review your choice of base, solvent, and temperature. Anhydrous and anaerobic conditions are often critical, especially for Sonogashira couplings, as oxygen can promote homocoupling.

  • Investigate Side Reactions: Analyze your crude reaction mixture by techniques such as NMR or GC-MS to identify the presence of byproducts resulting from protodeboronation (the corresponding terminal alkyne) or homocoupling (a diyne).

Issue 2: Protodeboronation of Ethynyl Pinacol Boronate

Q2: I am observing a significant amount of the protodeboronated alkyne in my reaction mixture. What causes this and how can I prevent it?

A2: Protodeboronation is the cleavage of the C-B bond and its replacement with a C-H bond. This is a common side reaction for boronic acids and esters, particularly those that are electron-rich or heteroaromatic.[1] In the case of ethynyl pinacol boronate, the presence of moisture and certain bases can facilitate this undesired reaction.

Troubleshooting and Mitigation Strategies:

  • Use Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. The presence of water can lead to hydrolysis of the pinacol ester to the boronic acid, which can be more susceptible to protodeboronation.

  • Choice of Base: The type and strength of the base are crucial. While a base is necessary for the transmetalation step, a strongly nucleophilic or excessively basic medium can promote protodeboronation. Consider using a weaker, non-nucleophilic base like K₂CO₃ or Cs₂CO₃ instead of stronger bases like hydroxides.

  • Reaction Temperature: Higher temperatures can sometimes increase the rate of protodeboronation. If feasible for your specific transformation, try running the reaction at a lower temperature.[2] Conversely, for some systems, higher temperatures can favor the desired cross-coupling by increasing the rate of transmetalation relative to protodeboronation.[2]

  • "Slow-Release" Strategies: Using boronate derivatives like MIDA boronates can sometimes mitigate protodeboronation by slowly releasing the boronic acid into the reaction mixture, keeping its concentration low.[1]

Issue 3: Homocoupling (Glaser-Hay Coupling) of Ethynyl Pinacol Boronate

Q3: My Sonogashira reaction is producing a significant amount of a symmetrical diyne byproduct. What is causing this homocoupling and how can it be minimized?

A3: The homocoupling of terminal alkynes, often referred to as Glaser or Glaser-Hay coupling, is a common side reaction in Sonogashira couplings.[3] This occurs when two molecules of the alkyne couple to form a diyne, a process often catalyzed by the copper(I) co-catalyst in the presence of an oxidant (typically oxygen).[2][4][5][6]

Troubleshooting and Mitigation Strategies:

  • Degas Solvents Thoroughly: Oxygen is a key component in the catalytic cycle of homocoupling.[4] Rigorously degassing your solvents (e.g., by freeze-pump-thaw cycles or sparging with an inert gas) and running the reaction under an inert atmosphere (nitrogen or argon) is the most effective way to minimize this side reaction.[7]

  • Copper-Free Conditions: Consider using a copper-free Sonogashira protocol. While the reaction may be slower, it eliminates the primary catalyst for homocoupling.[7]

  • Control of Reaction Parameters: The concentration of the catalyst and the presence of oxygen are key factors in determining the extent of homocoupling.[3] Using the minimum necessary amount of copper catalyst can help. Some studies have even shown that using a hydrogen atmosphere diluted with nitrogen or argon can significantly reduce homocoupling.[3]

  • Slow Addition of the Alkyne: In some cases, slow addition of the ethynyl pinacol boronate to the reaction mixture can help to keep its concentration low, thereby disfavoring the bimolecular homocoupling reaction.

Data Presentation: Side Product Formation in Cross-Coupling Reactions

The following tables summarize quantitative data on the formation of side products in cross-coupling reactions involving alkynyl boronic species under various conditions. While specific data for ethynyl pinacol boronate is limited, the following provides illustrative examples from closely related systems.

Table 1: Influence of Reaction Conditions on Protodeboronation of a Heteroaryl Boronic Acid Pinacol Ester in Suzuki-Miyaura Coupling [2]

CatalystBaseSolventTemperature (°C)Time (h)Yield of Biaryl Product (%)Yield of Protodeboronation Byproduct (%)
Pd(PPh₃)₄K₂CO₃Dioxane/H₂O80-8516~70Low
Pd(PPh₃)₄K₂CO₃Dioxane/H₂ORoom Temp16LowSignificant
Pd(dppf)Cl₂K₂CO₃Dioxane/H₂O75485<5

Table 2: Effect of Atmosphere on Homocoupling in Sonogashira Reactions [3]

Coupling PartnersAtmosphereYield of Cross-Coupled Product (%)Yield of Homocoupling Product (%)
Aryl Iodide + Terminal AlkyneNitrogenHighConsiderable
Aryl Iodide + Terminal AlkyneHydrogen/NitrogenVery Good~2
Aryl Bromide + Terminal AlkyneNitrogenModerateSignificant
Aryl Bromide + Terminal AlkyneHydrogen/NitrogenHighLow

Experimental Protocols

The following are detailed experimental protocols for Suzuki-Miyaura and Sonogashira couplings involving ethynyl pinacol boronate.

Protocol 1: Suzuki-Miyaura Coupling of an Aryl Bromide with Ethynyl Pinacol Boronate

This protocol is adapted from standard procedures for Suzuki-Miyaura couplings.[5]

Materials:

  • Aryl bromide (1.0 equiv)

  • Ethynyl pinacol boronate (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/H₂O, 10:1)

Procedure:

  • To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl bromide, ethynyl pinacol boronate, and base.

  • Seal the vessel with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Add the palladium catalyst under the inert atmosphere.

  • Add the degassed solvent via syringe.

  • Place the vessel in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Sonogashira Coupling of an Aryl Iodide with Ethynyl Pinacol Boronate

This protocol is a general procedure for Sonogashira couplings.[4]

Materials:

  • Aryl iodide (1.0 equiv)

  • Ethynyl pinacol boronate (1.1-1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 1-5 mol%)

  • Base (e.g., triethylamine or diisopropylethylamine, used as solvent or co-solvent)

  • Degassed solvent (e.g., THF or DMF)

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl iodide, palladium catalyst, and copper(I) iodide.

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add the degassed solvent and base via syringe.

  • Add the ethynyl pinacol boronate dropwise via syringe.

  • Stir the reaction mixture at room temperature or heat as required.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with saturated aqueous NH₄Cl, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Mandatory Visualization

The following diagrams illustrate key concepts related to the side reactions of ethynyl pinacol boronate.

Homocoupling_Mechanism Alkyne 2 R-C≡C-H (from Ethynyl Pinacol Boronate) Cu_Acetylide Copper(I) Acetylide (R-C≡C-Cu) Alkyne->Cu_Acetylide Deprotonation Cu_I Cu(I) Catalyst Cu_I->Cu_Acetylide Base Base Base->Alkyne Diyne Homocoupled Product (R-C≡C-C≡C-R) Cu_Acetylide->Diyne Oxidative Coupling Cu_0 Cu(0) Cu_Acetylide->Cu_0 Oxidant Oxidant (O₂) Oxidant->Cu_0 Cu_0->Cu_I Reoxidation

Caption: Catalytic cycle of the Glaser-Hay homocoupling of terminal alkynes.

Troubleshooting_Workflow Start Low/No Product Yield Check_Reagents Verify Reagent Purity and Catalyst Activity Start->Check_Reagents Analyze_Byproducts Analyze Crude Mixture for Protodeboronation or Homocoupling Start->Analyze_Byproducts Protodeboronation_Detected Protodeboronation Observed Analyze_Byproducts->Protodeboronation_Detected Homocoupling_Detected Homocoupling Observed Analyze_Byproducts->Homocoupling_Detected Optimize_Conditions Optimize Catalyst, Base, Solvent, and Temperature Analyze_Byproducts->Optimize_Conditions Anhydrous Ensure Anhydrous Conditions Protodeboronation_Detected->Anhydrous Mitigate Base_Choice Select Weaker, Non-nucleophilic Base Protodeboronation_Detected->Base_Choice Mitigate Degas Thoroughly Degas Solvents Homocoupling_Detected->Degas Mitigate Copper_Free Consider Copper-Free Protocol Homocoupling_Detected->Copper_Free Mitigate Success Successful Coupling Optimize_Conditions->Success Anhydrous->Success Base_Choice->Success Degas->Success Copper_Free->Success

Caption: Troubleshooting workflow for cross-coupling reactions with ethynyl pinacol boronate.

References

Removal of homocoupled byproducts in Sonogashira reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during Sonogashira coupling reactions, with a specific focus on the formation and removal of homocoupled byproducts (Glaser coupling).

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of Sonogashira reactions, and why is it a problem?

A1: Homocoupling, also known as Glaser or Hay coupling, is a common side reaction in which two terminal alkyne molecules react with each other to form a symmetric 1,3-diyne dimer.[1][2] This is an undesired reaction because it consumes the alkyne starting material, which can be expensive or synthesized through multiple steps, thereby reducing the yield of the desired cross-coupled product and complicating the purification process.[1][3]

Q2: What are the primary causes of alkyne homocoupling in Sonogashira reactions?

A2: The formation of homocoupled byproducts is primarily driven by the presence of oxygen and the copper(I) co-catalyst.[1][4] The copper acetylide intermediate, which forms during the catalytic cycle, can undergo oxidative dimerization in the presence of oxygen.[4] Key factors that promote homocoupling include:

  • Presence of Oxygen: Oxygen facilitates the oxidative dimerization of the copper acetylide intermediate.[1][4] Therefore, rigorous exclusion of air is crucial.[1]

  • Copper(I) Co-catalyst: While essential for increasing the reaction rate in traditional Sonogashira couplings, the copper co-catalyst is the primary mediator of the homocoupling side reaction.[1][4]

  • High Copper Concentration: Using an excessive amount of the copper(I) salt can increase the rate of homocoupling.[1][4]

  • High Temperatures: In some cases, elevated temperatures can favor the homocoupling pathway.[1][4]

  • Slow Cross-Coupling Rate: If the desired cross-coupling reaction is slow, the terminal alkyne has more opportunity to homocouple.[4] This can be due to an inactive palladium catalyst or a less reactive aryl/vinyl halide.[4]

Q3: I'm performing a copper-free Sonogashira reaction but still observe homocoupling. Why is this happening?

A3: Even in the absence of an intentionally added copper co-catalyst, trace amounts of copper can be present as impurities in reagents, solvents, or on the surface of glassware, which can be sufficient to catalyze Glaser coupling.[1][4] Additionally, under certain conditions, a palladium-mediated homocoupling can occur, although this is generally less efficient than the copper-catalyzed pathway.[1][4] To mitigate this, it is recommended to use high-purity reagents and consider acid-washing glassware to remove trace metals.[4]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High levels of homocoupled byproduct Presence of oxygen in the reaction.Thoroughly degas all solvents and reagents (e.g., by freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen for an extended period). Maintain a positive pressure of inert gas throughout the reaction.[2][4]
High concentration of copper(I) catalyst.Reduce the amount of copper(I) iodide.[5] Consider running a copper-free Sonogashira reaction.[4][6]
Slow cross-coupling reaction rate.Use a more active palladium catalyst or a more electron-rich and bulky phosphine ligand to enhance the rate of oxidative addition.[4] If possible, use a more reactive aryl halide (I > Br > Cl).
High reaction temperature.Optimize the reaction temperature; sometimes lower temperatures can disfavor the homocoupling pathway.[1][4]
Difficulty in separating the desired product from the homocoupled byproduct Similar polarities of the product and byproduct.Purification can be challenging. Standard purification methods include column chromatography on silica gel or recrystallization.[3][7] In some cases, using a different solvent system for chromatography may improve separation.
Homocoupling observed in a copper-free reaction Trace copper contamination in reagents or glassware.Use high-purity reagents and consider acid-washing glassware.[1][4] Ensure the palladium catalyst is not contaminated with copper.[4]
Palladium-mediated homocoupling.Optimize reaction conditions (e.g., ligand, base, solvent) to favor the cross-coupling pathway.

Experimental Protocols

Protocol 1: Copper-Free Sonogashira Reaction to Minimize Homocoupling

This protocol is designed to minimize the formation of homocoupled byproducts by eliminating the copper co-catalyst.[2][4]

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%)

  • Base (e.g., K₃PO₄ or Cs₂CO₃, 2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., toluene or dioxane, 5 mL)

  • Flame-dried Schlenk flask with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To the flame-dried Schlenk flask under an inert atmosphere, add the palladium catalyst, phosphine ligand, and base.

  • Inert Atmosphere: Evacuate and backfill the flask with inert gas three times.

  • Reagent Addition: Under a positive flow of inert gas, add the aryl halide, terminal alkyne, and the degassed solvent.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[2]

Protocol 2: Sonogashira Reaction Under a Diluted Hydrogen Atmosphere

This method has been shown to reduce the homocoupling side product to about 2% by using an atmosphere of hydrogen gas diluted with nitrogen or argon.[3]

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (1.1 mmol, 1.1 equiv)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 mmol, 3 mol%)

  • Copper(I) iodide (0.06 mmol, 6 mol%)

  • Base (e.g., triethylamine, 3.0 mmol, 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., THF, 5 mL)

  • Schlenk flask with a magnetic stir bar

  • Gas mixture of 10% H₂ in Argon or Nitrogen

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add the palladium catalyst and copper(I) iodide.

  • Inert Atmosphere: Seal the flask and thoroughly degas the solids by evacuating and backfilling with the H₂/Ar gas mixture three times.

  • Reagent Addition: Add the degassed solvent and base, followed by the aryl halide and the terminal alkyne.

  • Reaction: Stir the reaction at the desired temperature under a positive pressure of the H₂/Ar mixture for 4-12 hours, monitoring by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction and quench with a saturated aqueous NH₄Cl solution. Extract the product with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Data Presentation

Table 1: Influence of Reaction Conditions on Homocoupling

Parameter Condition Effect on Homocoupling Typical Cross-Coupled Product Yield
Catalyst System Standard Pd/CuProne to homocoupling, especially in the presence of O₂.[4][6]Good to excellent, but can be reduced by byproduct formation.
Copper-FreeSignificantly reduces or eliminates homocoupling.[4][6]Good to excellent, may require higher temperatures or more active catalysts.[4]
Atmosphere AirPromotes homocoupling.[1][4]Lower yields due to byproduct formation.
Inert (Ar or N₂)Suppresses homocoupling.[4]Higher yields of the desired product.
Diluted H₂Drastically diminishes homocoupling to ~2%.[3]Very good yields.[3]
Copper Catalyst Loading HighIncreases the rate of homocoupling.[1][4]May decrease due to increased side reactions.
Low/OptimizedMinimizes homocoupling while maintaining a good reaction rate.Optimized for high yield.
Alkyne Addition All at onceCan lead to higher local concentrations of alkyne, favoring homocoupling.Potentially lower yields.
Slow additionKeeps the concentration of the terminal alkyne low, disfavoring homocoupling.[4][5]Can improve yields by minimizing side reactions.

Note: Yields are representative and can vary based on specific substrates, reaction times, and purity of reagents.[1]

Visualizations

Sonogashira_vs_Glaser cluster_sonogashira Sonogashira Cross-Coupling (Desired) cluster_glaser Glaser Homocoupling (Side Reaction) ArX Ar-X Pd_cat [Pd] ArX->Pd_cat Alkyne R-C≡C-H Alkyne->Pd_cat Desired_Product Ar-C≡C-R Pd_cat->Desired_Product + CuI, Base CuI [CuI] Base Base Alkyne2 2 R-C≡C-H CuI2 [CuI] Alkyne2->CuI2 Homocoupled_Product R-C≡C-C≡C-R CuI2->Homocoupled_Product + O₂, Base O2 O₂ Base2 Base

Caption: Competing pathways in a Sonogashira reaction.

Troubleshooting_Workflow Start Start: Sonogashira Reaction Check_Homocoupling Significant Homocoupling? Start->Check_Homocoupling Check_Oxygen Ensure Rigorous Inert Atmosphere Check_Homocoupling->Check_Oxygen Yes Success Desired Product Isolated Check_Homocoupling->Success No Try_Copper_Free Switch to Copper-Free Conditions Check_Oxygen->Try_Copper_Free Optimize_Params Optimize Parameters: - Lower [CuI] - Slow Alkyne Addition - Adjust Temperature Try_Copper_Free->Optimize_Params Purification Purify Product: - Column Chromatography - Recrystallization Optimize_Params->Purification Purification->Success

Caption: Troubleshooting workflow for minimizing homocoupling.

References

Preventing protodeboronation of 2-ethynyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the protodeboronation of 2-ethynyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane during their experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the use of this compound, focusing on the prevention of protodeboronation.

Issue 1: Low or No Yield of Desired Coupled Product, with Evidence of Protodeboronation (Formation of Acetylene Gas or Polymerization)

Potential Cause Recommended Solution Explanation
Inappropriate Base Selection Switch to a weaker, non-hydroxide base. Recommended bases include K₃PO₄, K₂CO₃, Cs₂CO₃, or organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA).[1]Strong bases like NaOH or KOH can significantly accelerate the rate of protodeboronation, which is often a base-catalyzed process.[1][2] Mild bases are generally sufficient for cross-coupling reactions while minimizing this side reaction.
Presence of Water Ensure strictly anhydrous reaction conditions. Use anhydrous solvents, flame-dry glassware, and consider adding activated molecular sieves (e.g., 4 Å) to the reaction mixture.[1]Water can act as a proton source for protodeboronation. Pinacol esters can hydrolyze in the presence of water to form the more susceptible ethynylboronic acid.[1][3]
High Reaction Temperature Conduct the reaction at the lowest temperature that allows for efficient catalytic turnover. A starting point of 50-70 °C is recommended for Suzuki-Miyaura or Sonogashira couplings.Elevated temperatures can increase the rate of protodeboronation relative to the desired cross-coupling reaction.[1][3]
Inefficient Catalytic System Optimize the catalyst and ligand. Consider using a higher catalyst loading (e.g., 2-5 mol%) or employing more active, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphine ligands).[1][2]If the desired coupling reaction is slow, the boronic ester is exposed to potentially degrading conditions for a longer period, increasing the likelihood of protodeboronation.[1]
Oxygen Contamination Thoroughly degas all solvents and ensure the reaction is maintained under a positive pressure of an inert gas (e.g., Argon or Nitrogen).Oxygen can lead to the oxidative homocoupling of the boronic ester and decomposition of the palladium catalyst, which can indirectly contribute to lower yields and favor side reactions.

Issue 2: Difficulty in Purification and Isolation of the Boronic Ester

Potential Cause Recommended Solution Explanation
Decomposition on Silica Gel Use neutral or deactivated silica gel for column chromatography. Alternatively, consider using alumina (neutral) as the stationary phase. Minimize the time the compound is on the column.Standard silica gel can be acidic and may cause hydrolysis or protodeboronation of sensitive boronic esters.[4]
Hydrolysis during Aqueous Workup Minimize contact time with aqueous layers. Use brine washes to reduce the amount of dissolved water in the organic phase and dry the organic layer thoroughly with a drying agent like Na₂SO₄ or MgSO₄.Prolonged exposure to water, especially under non-neutral pH conditions, can lead to hydrolysis of the pinacol ester.
Volatility of the Compound Use caution during solvent removal under reduced pressure. Avoid excessive heating of the rotovap bath.This compound is a relatively small molecule and may be volatile.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a problem for this compound?

A1: Protodeboronation is an undesired chemical reaction where the carbon-boron bond is broken and replaced with a carbon-hydrogen bond.[5] In the case of this compound, this results in the formation of acetylene gas and the corresponding boronic ester byproduct. This side reaction consumes your starting material, leading to lower yields of the desired product and can complicate purification.

Q2: How stable is the pinacol ester of ethynylboronic acid compared to other boronic esters?

A2: Pinacol esters are generally more stable than their corresponding boronic acids due to the steric hindrance provided by the tetramethyl group, which protects the boron atom from nucleophilic attack.[6] However, the stability of boronic esters can be influenced by the organic substituent. While specific quantitative data for the ethynyl pinacol ester is limited, it is known that electron-rich and sterically unhindered boronic acids can be more prone to protodeboronation. The high s-character of the sp-hybridized carbon in the ethynyl group can influence its reactivity.

Q3: Can I use MIDA boronates as an alternative to pinacol esters for ethynylboronic acid?

A3: Yes, N-methyliminodiacetic acid (MIDA) boronates are an excellent alternative for unstable boronic acids.[5] Ethynyl MIDA boronate is a commercially available, air-stable solid. MIDA boronates are generally unreactive under anhydrous cross-coupling conditions but can be slowly hydrolyzed in situ to release the active boronic acid. This "slow-release" strategy keeps the concentration of the unstable boronic acid low, minimizing protodeboronation and other side reactions.[7]

Q4: What are the ideal storage conditions for this compound?

A4: To ensure its stability, this compound should be stored in a cool, dry place under an inert atmosphere (e.g., in a desiccator or glovebox). It is recommended to store it at temperatures of 2-8 °C. Avoid exposure to moisture and air to prevent hydrolysis and potential oxidation.

Q5: Are there any analytical techniques to quantify the extent of protodeboronation?

A5: Yes, ¹H NMR spectroscopy is a powerful tool to monitor the reaction progress and quantify the amount of protodeboronation. The disappearance of the characteristic signal for the ethynyl proton of the boronic ester and the appearance of signals corresponding to the protodeboronated product (if it's a larger molecule in a subsequent step) can be integrated against an internal standard. Gas chromatography (GC) can also be used to monitor the consumption of the starting material.

Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling with Minimized Protodeboronation

This protocol provides a general method for the palladium-catalyzed cross-coupling of an aryl halide with this compound.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Anhydrous base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane or toluene)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add the aryl halide, the anhydrous base, and the palladium catalyst.

  • Seal the flask and purge with an inert gas for 10-15 minutes.

  • Add the anhydrous, degassed solvent via syringe, followed by the this compound.

  • Heat the reaction mixture to 50-70 °C and stir until the reaction is complete (monitor by TLC or GC/LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on neutral or deactivated silica gel.

Visualizations

Protodeboronation_Pathway Protodeboronation Pathway of Ethynyl Pinacol Boronate cluster_main Main Reaction Pathway cluster_prevention Prevention Strategies Start 2-Ethynyl-4,4,5,5-tetramethyl- 1,3,2-dioxaborolane Hydrolysis Hydrolysis (H₂O, Base) Start->Hydrolysis BoronicAcid Ethynylboronic Acid (Unstable Intermediate) Hydrolysis->BoronicAcid Protodeboronation Protodeboronation (H⁺ source) BoronicAcid->Protodeboronation Product Acetylene (Product of Protodeboronation) Protodeboronation->Product Anhydrous Anhydrous Conditions Anhydrous->Hydrolysis Inhibits MildBase Mild Base (e.g., K₃PO₄) MildBase->Hydrolysis Slows LowTemp Low Temperature LowTemp->Protodeboronation Slows MIDA Use MIDA Boronate (Slow Release) Experimental_Workflow Experimental Workflow for Suzuki-Miyaura Coupling cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction and Monitoring cluster_workup Workup and Purification Reagents 1. Add Aryl Halide, Base (K₃PO₄), and Pd Catalyst to Flame-Dried Flask Purge 2. Purge with Argon/Nitrogen Reagents->Purge AddSolvent 3. Add Anhydrous, Degassed Solvent Purge->AddSolvent AddBoronate 4. Add Ethynyl Pinacol Boronate AddSolvent->AddBoronate Heat 5. Heat to 50-70 °C Monitor 6. Monitor by TLC/GC-MS Heat->Monitor Monitor->Heat Incomplete Workup 7. Aqueous Workup (brief) Monitor->Workup Complete Dry 8. Dry Organic Layer Workup->Dry Concentrate 9. Concentrate Dry->Concentrate Purify 10. Purify (Neutral/Deactivated Silica) Concentrate->Purify FinalProduct Desired Coupled Product Purify->FinalProduct

References

Catalyst Loading Optimization for Ethynyl Pinacol Boronate Couplings: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ethynyl pinacol boronate in cross-coupling reactions. The focus is on optimizing palladium catalyst loading to achieve high yields and minimize side reactions.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for cross-coupling reactions with ethynyl pinacol boronate?

A1: For initial screening and optimization of cross-coupling reactions involving ethynyl pinacol boronate, a palladium catalyst loading in the range of 1-5 mol% is a common starting point.[1] For highly active catalyst systems and optimized conditions, the loading can often be reduced to 0.5-1 mol% or even as low as 0.025 mol% for very reactive substrates.[2] Conversely, for particularly challenging couplings, a higher initial loading of up to 10 mol% may be necessary to achieve a reasonable reaction rate and yield.[1]

Q2: How does the choice of ligand influence the optimal catalyst loading?

A2: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the elementary steps of the catalytic cycle. Bulky and electron-rich phosphine ligands, such as SPhos, XPhos, and RuPhos, are often effective for promoting cross-coupling reactions.[1] These advanced ligands can stabilize the active palladium(0) species, promote oxidative addition, and facilitate reductive elimination, often allowing for lower catalyst loadings compared to less sophisticated ligands like triphenylphosphine.[1][3] The use of N-heterocyclic carbene (NHC) ligands has also been shown to enable very low catalyst loadings.[3][4]

Q3: What are the common signs of catalyst deactivation or decomposition?

A3: A common sign of palladium catalyst deactivation is the formation of a black precipitate, known as "palladium black".[1] This indicates that the active Pd(0) catalyst has agglomerated and precipitated out of the solution, rendering it inactive.[1] This can be caused by the presence of oxygen, impurities in the reagents or solvents, or excessively high reaction temperatures.[1][5] A sluggish or stalled reaction, even with what should be sufficient catalyst loading, can also indicate deactivation.

Q4: Can the ethynyl pinacol boronate reagent itself be a source of reaction failure?

A4: Yes. While pinacol esters are generally more stable than their corresponding boronic acids, they can still be prone to certain side reactions.[6][7] One of the most common issues is protodeboronation, the cleavage of the carbon-boron bond by a proton source.[5][7] This is particularly relevant under harsh reaction conditions (e.g., high temperatures, strong bases) or in the presence of excess water.[5] It is also crucial to ensure the purity of the ethynyl pinacol boronate, as impurities can interfere with the catalytic cycle.

Q5: When should I consider using a copper co-catalyst in Sonogashira couplings with ethynyl pinacol boronate?

A5: Traditionally, Sonogashira couplings employ a copper(I) co-catalyst, which facilitates the transmetalation step.[3][8] However, copper-free Sonogashira reactions have been developed to avoid issues associated with copper, such as the formation of alkyne homocoupling byproducts (Glaser coupling).[2][9] The decision to use a copper co-catalyst depends on the specific substrates and reaction conditions. For challenging substrates, a copper co-catalyst might be beneficial.[9] In many modern systems, especially those using highly active palladium/ligand complexes, copper is not necessary.[2]

Troubleshooting Guides

Issue 1: Low or No Product Yield

If your reaction is resulting in a low yield or no desired product, consider the following troubleshooting steps.

Troubleshooting Decision Tree for Low Reaction Yields

start Low or No Yield check_catalyst Is the catalyst active? (e.g., no Pd black) start->check_catalyst check_conditions Are reaction conditions optimal? (Temperature, Time) check_catalyst->check_conditions Yes increase_loading Incrementally increase catalyst loading (e.g., 1 -> 3 -> 5 mol%) check_catalyst->increase_loading No check_reagents Are reagents pure and stable? (Boronate, Halide, Base, Solvent) check_conditions->check_reagents Yes optimize_temp Optimize reaction temperature check_conditions->optimize_temp No screen_ligands Screen bulky, electron-rich ligands (e.g., SPhos, XPhos, NHCs) check_reagents->screen_ligands Yes use_stable_boronate Consider using a more stable boronate (if protodeboronation is suspected) check_reagents->use_stable_boronate No success Improved Yield increase_loading->success screen_base_solvent Screen different bases and solvents screen_ligands->screen_base_solvent optimize_temp->success screen_base_solvent->success use_stable_boronate->success

Caption: Troubleshooting decision tree for low reaction yields.

Potential Cause Troubleshooting Steps Explanation
Inactive Catalyst 1. Ensure your palladium source is fresh and has been stored properly. 2. Use a pre-catalyst for more reliable generation of the active Pd(0) species.[9] 3. Incrementally increase the catalyst loading (e.g., from 1 mol% to 3 mol%).[1]The active Pd(0) species is prone to oxidation. Improper handling or inefficient reduction of a Pd(II) precatalyst can lead to low concentrations of the active catalyst.[10]
Inappropriate Ligand 1. Screen a panel of ligands. For Suzuki-type reactions, bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos are often effective.[1] For Sonogashira couplings, ligands like P(t-Bu)₃ or dppf can be beneficial.[1]The ligand stabilizes the catalyst and facilitates key steps in the catalytic cycle. The optimal ligand can be highly substrate-dependent.
Suboptimal Base or Solvent 1. Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). Ensure the base is finely powdered and dry.[9] 2. Screen common solvents such as dioxane, THF, or toluene, often with water as a co-solvent for Suzuki couplings.[5]The base activates the boronic ester for transmetalation, and its strength and solubility can significantly impact the reaction rate.[11] The solvent affects the solubility of reagents and the stability of catalytic intermediates.[5]
Protodeboronation 1. Use milder reaction conditions (lower temperature, weaker base).[5] 2. Ensure anhydrous conditions if water is not necessary for the specific protocol.The C-B bond can be cleaved by proton sources, especially under harsh conditions, reducing the concentration of the active nucleophile.[5][7]
Issue 2: Significant Formation of Side Products

The presence of significant side products, such as homocoupled arenes or alkynes, can complicate purification and reduce the yield of the desired product.

Side Product Potential Cause Troubleshooting Steps Explanation
Homocoupling of Aryl Halide Inefficient transmetalation from the boronate ester.1. Increase the equivalents of the ethynyl pinacol boronate (e.g., from 1.1 to 1.5 equiv.). 2. Screen different bases to find one that better promotes transmetalation.[11]If transmetalation is slow, the oxidative addition product can undergo side reactions, including homocoupling.
Alkyne Homocoupling (Glaser Product) Oxygen contamination, especially when using a copper co-catalyst.1. Ensure rigorous degassing of solvents and the reaction vessel.[9] 2. Maintain a positive pressure of an inert gas (Ar or N₂).[9] 3. Consider a copper-free Sonogashira protocol.[2]Oxygen can facilitate the oxidative coupling of two alkyne molecules, a common side reaction in Sonogashira couplings.[9]
Protodeboronation Product (Arene) Harsh reaction conditions (high temperature, strong base). Presence of excess water or other proton sources.1. Use milder reaction conditions (lower temperature, weaker base).[5] 2. Use anhydrous solvents and dry reagents.The C-B bond is susceptible to cleavage by protons, leading to the formation of the corresponding arene from the boronate starting material.[5][7]

Quantitative Data Summary

The optimal catalyst loading is highly dependent on the specific substrates, ligand, base, and solvent system used. The following tables provide a general overview of typical ranges found in the literature.

Table 1: Typical Catalyst Loading for Suzuki-Miyaura Couplings

Catalyst System Catalyst Loading (mol%) Notes
Pd(PPh₃)₄1 - 5A common starting point for initial screening.[1]
Pd(OAc)₂ / Ligand0.5 - 3Requires an external ligand; loading depends on ligand activity.
Buchwald Pre-catalysts0.1 - 2Highly active, allowing for lower loadings.[12]

Table 2: Typical Catalyst Loading for Sonogashira Couplings

Catalyst System Catalyst Loading (mol%) Notes
Pd(PPh₃)₂Cl₂ / CuI1 - 5Traditional copper co-catalyzed system.[3]
Pd(OAc)₂ / Ligand0.1 - 2Loading is dependent on the chosen phosphine or NHC ligand.
Copper-Free Systems0.025 - 1Highly active systems can achieve very low loadings.[2]

Experimental Protocols

General Experimental Protocol for Catalyst Loading Optimization

This protocol outlines a general workflow for optimizing catalyst loading in a cross-coupling reaction with ethynyl pinacol boronate.

Experimental Workflow for Optimizing Catalyst Loading

start Start Optimization setup Prepare Reaction Vessel: Add aryl halide, ethynyl pinacol boronate, and powdered base to a dry vial. start->setup inert Establish Inert Atmosphere: Seal, evacuate, and backfill with Argon or Nitrogen (3x). setup->inert add_catalyst Add Pd Catalyst and Ligand (if not using a pre-catalyst) under positive inert gas pressure. inert->add_catalyst add_solvent Add Degassed Solvent via syringe. add_catalyst->add_solvent react Heat and Stir Reaction at desired temperature. add_solvent->react monitor Monitor Progress (TLC, LC-MS, GC-MS) react->monitor monitor->react Incomplete workup Workup and Purification: Cool, dilute, wash, dry, concentrate, and purify. monitor->workup Complete analyze Analyze Yield and Purity workup->analyze

Caption: General experimental workflow for optimizing catalyst loading.

Materials:

  • Aryl halide (1.0 equiv)

  • Ethynyl pinacol boronate (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a pre-catalyst)

  • Ligand (if required)

  • Base (e.g., K₃PO₄, Cs₂CO₃, 2.0 - 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Dioxane, Toluene, THF)

Procedure:

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide, ethynyl pinacol boronate, and a finely powdered base.[12]

  • Inert Atmosphere: Seal the vial with a septum cap and purge with an inert gas (argon or nitrogen) for 5-10 minutes. Alternatively, use a Schlenk line to evacuate and backfill the vessel three times.[10]

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst and any additional ligand. Then, add the degassed solvent via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[12]

  • Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[12]

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[12]

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[5]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[12]

References

Technical Support Center: Sonogashira Reaction with 2-Ethynyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2-ethynyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Sonogashira coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the base in the Sonogashira reaction?

A1: The base in a Sonogashira coupling serves multiple crucial functions. Its primary role is to deprotonate the terminal alkyne, forming a copper acetylide intermediate, which is a key step in the catalytic cycle.[1][2] Additionally, the base neutralizes the hydrogen halide that is generated as a byproduct during the reaction.[3]

Q2: Which type of base is most effective for the Sonogashira coupling of this compound?

A2: The choice of base can significantly impact the reaction's success. Both amine bases (e.g., triethylamine, diisopropylethylamine) and inorganic bases (e.g., potassium carbonate, cesium carbonate) can be effective.[4][5] The optimal base often depends on the specific aryl halide substrate and reaction conditions. For substrates sensitive to amines, inorganic bases are a good alternative.[4]

Q3: I am observing significant homocoupling of my alkyne (Glaser coupling). How can I minimize this side reaction?

A3: Homocoupling is a common side reaction, particularly in the presence of a copper co-catalyst and oxygen.[6] To minimize it, ensure the reaction is conducted under strictly anaerobic conditions by thoroughly degassing all solvents and reagents and maintaining an inert atmosphere (e.g., argon or nitrogen).[6][7] Copper-free Sonogashira protocols can also be employed to avoid this issue.[2]

Q4: My reaction is sluggish or not proceeding to completion. What are the likely causes?

A4: Several factors can lead to a sluggish reaction. The reactivity of the aryl halide is a primary consideration, with the general trend being I > Br > Cl > OTf.[6] Inactive or degraded palladium catalyst or copper co-catalyst can also be a cause.[6] Ensure all reagents are of high purity and that the reaction temperature is optimal for the specific substrates being used.

Q5: Can the boronate ester group of this compound be affected by the reaction conditions?

A5: While generally stable, the boronate ester can be sensitive to strongly basic and aqueous conditions, which can lead to hydrolysis. Using milder bases and anhydrous conditions is recommended to preserve the integrity of the boronate ester group.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low to No Product Yield Inactive catalyst (Palladium or Copper)Use fresh, high-quality catalysts. Ensure proper storage and handling to prevent degradation.[6]
Low reactivity of the aryl halideFor aryl bromides and chlorides, consider using a more active catalyst system (e.g., with bulky, electron-rich phosphine ligands) and higher reaction temperatures.[2][8]
Inefficient baseScreen different bases (both amine and inorganic) to find the optimal one for your specific substrate combination. Ensure the base is anhydrous.[4][5]
Poor solvent choiceUse anhydrous, degassed solvents. Common choices include THF, DMF, and toluene.[8][9]
Significant Alkyne Homocoupling (Glaser Product) Presence of oxygenThoroughly degas all solvents and reagents and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.[6][7]
Copper-catalyzed side reactionConsider switching to a copper-free Sonogashira protocol.[2]
Formation of Palladium Black Catalyst decompositionThis can be caused by impurities in the reagents or solvent, or an inappropriate reaction temperature. Use high-purity materials and optimize the temperature.[9] Some anecdotal evidence suggests certain solvents like THF may promote its formation.[9]
Decomposition of Starting Material Reaction temperature is too highLower the reaction temperature and monitor the reaction progress closely.
Incompatible baseSome substrates may be sensitive to certain bases. If decomposition is observed, try a milder base (e.g., K₂CO₃ instead of an amine base).
Hydrolysis of the Boronate Ester Presence of water or strongly basic conditionsUse anhydrous solvents and reagents. Opt for milder bases when possible.

Quantitative Data on Base Efficacy

The selection of a suitable base is critical for optimizing the Sonogashira reaction. The following table summarizes the reported yields for the Sonogashira coupling of various aryl halides with terminal alkynes using different bases. While not all data is specific to this compound, it provides a useful comparison of base performance.

Aryl Halide Alkyne Base Solvent Temperature (°C) Yield (%) Reference
p-IodonitrobenzenePhenylacetylenePiperidine-50High[5]
p-IodonitrobenzenePhenylacetyleneNEt₃-50High[5]
p-IodonitrobenzenePhenylacetyleneCs₂CO₃-50Poor[5]
p-IodonitrobenzenePhenylacetyleneK₂CO₃-50Poor[5]
p-IodonitrobenzenePhenylacetyleneDIPEA-50Poor[5]
4-Iodoanisole4-Methyl phenylacetyleneK₂CO₃DMF100Good[10]
o-IodoanilinesTerminal AlkynesDBU-120>99[10]
Aryl IodidesPhenylacetyleneK₂CO₃Water100Good[10]
Alkyl HalidesTerminal AlkynesCs₂CO₃Et₂ORT94[10]

Experimental Protocols

Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling

This protocol provides a general procedure for the palladium/copper co-catalyzed coupling of an aryl halide with this compound.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2 equiv)

  • PdCl₂(PPh₃)₂ (0.03 equiv)

  • Copper(I) iodide (CuI) (0.05 equiv)

  • Triethylamine (TEA) (3.0 equiv)

  • Anhydrous, degassed solvent (e.g., THF or Toluene)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide, PdCl₂(PPh₃)₂, and CuI.

  • Add the anhydrous, degassed solvent, followed by triethylamine.

  • Add this compound to the mixture.

  • Stir the reaction mixture at the desired temperature (typically ranging from room temperature to 80 °C).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is an alternative for substrates that are sensitive to copper or to avoid alkyne homocoupling.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.5 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous, degassed solvent (e.g., DMF or 1,4-Dioxane)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl halide, Pd(PPh₃)₄, and Cs₂CO₃.

  • Add the anhydrous, degassed solvent.

  • Add this compound to the mixture.

  • Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute with an organic solvent and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Sonogashira_Mechanism cluster_Pd Palladium Catalytic Cycle cluster_Cu Copper Co-Catalytic Cycle Pd0 Pd(0)L₂ Pd_complex [Ar-Pd(II)-X]L₂ Pd0->Pd_complex Oxidative Addition (Ar-X) Pd_alkyne [Ar-Pd(II)-C≡CR]L₂ Pd_complex->Pd_alkyne Transmetalation Cu_acetylide R-C≡C-Cu Pd_alkyne->Pd0 Reductive Elimination (Ar-C≡CR) Alkyne R-C≡C-H Alkyne->Cu_acetylide Base, CuX Base_role Base (e.g., Et₃N) deprotonates alkyne Alkyne->Base_role Cu_acetylide->Alkyne Transmetalation (to Pd)

Caption: Catalytic cycles of the copper-catalyzed Sonogashira reaction.

Troubleshooting_Workflow Start Sonogashira Reaction with This compound Problem Identify Primary Issue Start->Problem LowYield Low/No Yield Problem->LowYield Low Conversion Homocoupling Alkyne Homocoupling Problem->Homocoupling Side Product Decomposition Starting Material Decomposition Problem->Decomposition Degradation CheckCatalyst Check Catalyst Activity (Pd and Cu) LowYield->CheckCatalyst Anaerobic Ensure Strictly Anaerobic Conditions Homocoupling->Anaerobic LowerTemp Lower Reaction Temperature Decomposition->LowerTemp CheckReagents Verify Reagent Purity and Inert Atmosphere CheckCatalyst->CheckReagents OptimizeConditions Optimize Base, Solvent, and Temperature CheckReagents->OptimizeConditions CopperFree Consider Copper-Free Protocol Anaerobic->CopperFree ChangeBase Screen Milder Bases LowerTemp->ChangeBase

Caption: A logical workflow for troubleshooting common Sonogashira reaction issues.

References

Technical Support Center: Sonogashira Coupling with Ethynylboronic Acid Pinacol Ester

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to address common challenges and provide guidance on optimizing Sonogashira coupling reactions involving ethynylboronic acid pinacol ester.

Frequently Asked Questions (FAQs)

Q1: I am observing very low to no yield in my Sonogashira coupling of ethynylboronic acid pinacol ester with an aryl halide. What are the primary factors to investigate?

A1: Low yields in this specific Sonogashira coupling can stem from several critical factors. The most common culprits include inactive catalysts, suboptimal reaction conditions, and degradation of the starting materials. A systematic check of your palladium and copper catalysts for activity is a crucial first step. Additionally, ensuring strictly anhydrous and anaerobic (oxygen-free) conditions is vital, as oxygen can promote the undesirable homocoupling of the alkyne (Glaser coupling).[1] It is also important to degas the solvent and run the entire reaction under an inert atmosphere like argon or nitrogen.

Q2: I suspect my ethynylboronic acid pinacol ester is degrading under the reaction conditions. Is this a common issue?

A2: Yes, the stability of the ethynylboronic acid pinacol ester can be a concern, particularly under basic conditions. The primary degradation pathway to be aware of is protodeboronation, where the boronic ester group is cleaved and replaced by a hydrogen atom. This side reaction can be influenced by the choice of base, the presence of water, and the reaction temperature. While many common amine bases used in Sonogashira couplings are generally compatible, stronger bases or the presence of excess water can promote this undesired reaction.

Q3: What is the general reactivity trend for aryl halides in the Sonogashira coupling, and how does this affect my reaction conditions?

A3: The reactivity of the aryl halide is a key determinant of the required reaction conditions. The general trend from most reactive to least reactive is: Aryl Iodides > Aryl Triflates > Aryl Bromides >> Aryl Chlorides.[2] Consequently, aryl iodides are the most reactive and can often be coupled at or near room temperature. Aryl bromides typically require elevated temperatures to achieve good yields. Aryl chlorides are the least reactive and often necessitate more specialized and highly active catalyst systems, along with higher reaction temperatures, to drive the coupling to completion.

Q4: Can I perform the Sonogashira coupling with ethynylboronic acid pinacol ester without a copper co-catalyst?

A4: Yes, copper-free Sonogashira reactions are a viable option and are often preferred to prevent the formation of alkyne homocoupling byproducts (Glaser coupling), which is a common side reaction catalyzed by copper salts in the presence of oxygen.[3][4] However, copper-free systems may require more active palladium catalysts, specialized ligands, and potentially higher reaction temperatures or longer reaction times to achieve comparable yields to their copper-co-catalyzed counterparts.

Q5: I am observing a black precipitate in my reaction mixture. What is this, and what should I do?

A5: The formation of a black precipitate, commonly referred to as "palladium black," is an indication of the decomposition and precipitation of the palladium catalyst from the solution. This deactivation of the catalyst will halt the reaction and lead to low yields. Common causes for the formation of palladium black include the presence of impurities in the reagents or solvent, an inappropriate choice of solvent, or an excessively high reaction temperature. To mitigate this, it is essential to use high-purity reagents and anhydrous solvents. If palladium black formation is consistently observed, screening different solvents or lowering the reaction temperature may be necessary.

Troubleshooting Guide for Low Yields

Low yields are a common challenge in Sonogashira couplings. This guide provides a systematic approach to identifying and resolving the underlying issues.

Problem 1: Low to No Product Formation
Potential Cause Troubleshooting Step
Inactive Catalyst - Use a fresh batch of palladium and copper (I) iodide catalysts. - Consider using a more active palladium precatalyst or a combination of a palladium source and a suitable phosphine ligand.
Suboptimal Reaction Conditions - Temperature: If using an aryl bromide or chloride, increase the reaction temperature in increments. - Solvent: Screen different anhydrous, degassed solvents. Common choices include THF, DMF, toluene, and acetonitrile. - Base: The choice of base is critical. Amine bases like triethylamine (Et3N) or diisopropylethylamine (DIPEA) are common. For less reactive aryl halides, a stronger base like cesium carbonate (Cs2CO3) or potassium carbonate (K2CO3) may be beneficial. However, be mindful of the potential for protodeboronation of the ethynylboronic acid pinacol ester with stronger bases.
Poor Quality of Reagents - Ensure the aryl halide and ethynylboronic acid pinacol ester are pure. - Use anhydrous solvents and distill amine bases if they are old.
Presence of Oxygen - Thoroughly degas the solvent and all reagents. - Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.
Problem 2: Significant Formation of Alkyne Homocoupling Product (Glaser Coupling)
Potential Cause Troubleshooting Step
Presence of Oxygen - Ensure the reaction is performed under strictly anaerobic conditions.
High Copper (I) Catalyst Loading - Reduce the amount of copper (I) iodide used.
Alternative Strategy - Switch to a copper-free Sonogashira protocol. This often requires a more active palladium catalyst system.
Problem 3: Protodeboronation of Ethynylboronic Acid Pinacol Ester
Potential Cause Troubleshooting Step
Harsh Basic Conditions - Use a milder amine base (e.g., triethylamine, diisopropylethylamine). - Avoid using strong inorganic bases if possible. - Use the minimum effective amount of base.
Presence of Water - Ensure all reagents and solvents are strictly anhydrous.

Data Presentation: Comparison of Reaction Conditions

The following tables provide a summary of typical conditions for Sonogashira couplings. Note that these are general guidelines, and optimization for the specific coupling of ethynylboronic acid pinacol ester with your aryl halide is recommended.

Table 1: Typical Conditions for Sonogashira Coupling with Aryl Iodides

ParameterConditionNotes
Palladium Catalyst Pd(PPh₃)₄ (1-5 mol%) or PdCl₂(PPh₃)₂ (1-5 mol%)Aryl iodides are highly reactive and often work well with standard catalysts.
Copper (I) Co-catalyst CuI (1-10 mol%)Can be omitted in copper-free protocols.
Base Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)Typically used in excess or as a co-solvent.
Solvent THF, DMF, TolueneAnhydrous and degassed.
Temperature Room Temperature to 50 °CMilder conditions are usually sufficient.
Representative Yield > 80%Highly dependent on the specific substrates.

Table 2: Typical Conditions for Sonogashira Coupling with Aryl Bromides

ParameterConditionNotes
Palladium Catalyst Pd(PPh₃)₄ (2-5 mol%), PdCl₂(PPh₃)₂ (2-5 mol%), or more active catalyst systemsAryl bromides are less reactive than iodides.
Copper (I) Co-catalyst CuI (2-10 mol%)Often beneficial for improving reaction rates.
Base Et₃N, DIPEA, or K₂CO₃, Cs₂CO₃Stronger bases may be required.
Solvent DMF, Toluene, DioxaneHigher boiling point solvents are often used.
Temperature 50 °C to 100 °CElevated temperatures are typically necessary.
Representative Yield 60-90%Yields can be more variable than with aryl iodides.

Table 3: Typical Conditions for Sonogashira Coupling with Aryl Chlorides

ParameterConditionNotes
Palladium Catalyst Specialized, highly active catalysts (e.g., with bulky, electron-rich phosphine ligands)Standard catalysts are often ineffective.
Copper (I) Co-catalyst CuI (5-15 mol%)Often required.
Base Cs₂CO₃, K₃PO₄Strong inorganic bases are commonly used.
Solvent DMF, NMP, DioxaneHigh-boiling polar aprotic solvents are preferred.
Temperature > 100 °CHigh temperatures are generally required.
Representative Yield 40-70%Yields are often lower and require more optimization.

Experimental Protocols

General Protocol for Sonogashira Coupling of Ethynylboronic Acid Pinacol Ester with an Aryl Halide (Copper-Co-catalyzed)

Materials:

  • Aryl halide (1.0 equiv)

  • Ethynylboronic acid pinacol ester (1.1 - 1.5 equiv)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)

  • Copper (I) iodide (CuI, 2-10 mol%)

  • Amine base (e.g., triethylamine, 2-3 equiv)

  • Anhydrous, degassed solvent (e.g., THF or toluene)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide, palladium catalyst, and copper (I) iodide.

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Under a positive pressure of the inert gas, add the anhydrous, degassed solvent, followed by the amine base.

  • Add the ethynylboronic acid pinacol ester to the reaction mixture.

  • Stir the reaction mixture at the appropriate temperature (see tables above for guidance) and monitor the progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite to remove any solids, washing the pad with the same organic solvent.

  • Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualizations

Sonogashira_Troubleshooting start Low Yield in Sonogashira Coupling check_catalyst Check Catalyst Activity (Pd and Cu) start->check_catalyst check_conditions Verify Reaction Conditions (Anhydrous, Anaerobic) start->check_conditions check_reagents Assess Reagent Purity and Stability start->check_reagents side_reactions Investigate Side Reactions start->side_reactions catalyst_inactive Catalyst Inactive? check_catalyst->catalyst_inactive conditions_suboptimal Conditions Suboptimal? check_conditions->conditions_suboptimal reagents_impure Reagents Impure? check_reagents->reagents_impure glaser_coupling Glaser Homocoupling? side_reactions->glaser_coupling protodeboronation Protodeboronation? side_reactions->protodeboronation replace_catalyst Use Fresh Catalysts Consider More Active System catalyst_inactive->replace_catalyst Yes success Improved Yield replace_catalyst->success optimize_conditions Optimize Temperature, Solvent, Base conditions_suboptimal->optimize_conditions Yes optimize_conditions->success purify_reagents Purify Starting Materials Use Anhydrous Solvents reagents_impure->purify_reagents Yes purify_reagents->success reduce_oxygen Ensure Anaerobic Conditions Consider Cu-free Protocol glaser_coupling->reduce_oxygen Yes adjust_base Use Milder Base Ensure Anhydrous Conditions protodeboronation->adjust_base Yes reduce_oxygen->success adjust_base->success Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex Ar-Pd(II)(L)₂-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation diaryl_pd Ar-Pd(II)(L)₂-C≡CR' transmetalation->diaryl_pd reductive_elimination Reductive Elimination diaryl_pd->reductive_elimination reductive_elimination->pd0 Ar-C≡CR' cu_catalyst CuX cu_acetylide Cu-C≡CR' cu_catalyst->cu_acetylide Base alkyne H-C≡CR' base Base cu_acetylide->transmetalation

References

Technical Support Center: Purification of Terminal Alkynes from Ethynyl Pinacol Boronate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of terminal alkynes synthesized using ethynyl pinacol boronate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in the crude product of a reaction involving ethynyl pinacol boronate?

A1: The most common impurities include:

  • Boron-containing byproducts: This includes unreacted ethynyl pinacol boronate, pinacol, and boronic acid derivatives formed during the reaction or workup.[1][2]

  • Homocoupled products: Dimerization of the terminal alkyne (Glaser-Hay coupling) can occur, especially in the presence of copper catalysts.

  • Catalyst residues: Palladium and/or copper catalyst residues are often present.

  • Unreacted starting materials: The other coupling partner (e.g., aryl or vinyl halide/triflate) may remain.

  • Solvents and reagents: High-boiling point solvents (e.g., DMF, dioxane) and excess base can be carried through the initial workup.

Q2: My terminal alkyne is volatile. What is the best purification method?

A2: For volatile terminal alkynes, distillation or vacuum distillation is often the most effective purification method.[3] Care must be taken to avoid loss of product. Column chromatography can also be used, but requires careful selection of a low-boiling point eluent system (e.g., pentane/diethyl ether) and keeping the fractions cold.

Q3: How can I effectively remove pinacol and other boron-containing impurities?

A3: Several methods can be employed:

  • Aqueous workup: A thorough wash with a dilute acid (e.g., 1 M HCl) followed by a base (e.g., saturated NaHCO₃ solution) can help remove some boron impurities.

  • Azeotropic removal: Repeatedly dissolving the crude product in a solvent like methanol or a water/methanol mixture and evaporating it under reduced pressure can help remove pinacol as an azeotrope.[2]

  • Trituration/Recrystallization: If your product is a solid, triturating the crude material with a nonpolar solvent like hexanes can help dissolve the pinacol impurity, which can then be decanted.[1] Low-temperature recrystallization can also be effective.

  • Specialized Chromatography: Using silica gel impregnated with boric acid can sometimes improve the separation of boronic esters and related impurities.

Q4: How can I visualize boron-containing compounds on a TLC plate?

A4: Boronic acids and their esters are often not UV-active. They can be visualized using specific stains. A common method is to use a curcumin solution, which stains boronic acids orange on a yellow background. Another stain that can be used is alizarin, which fluoresces under UV light in the presence of boronic acids.[4][5][6]

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of terminal alkynes.

Issue 1: Co-elution of the Terminal Alkyne with Impurities during Column Chromatography

Question: I am having trouble separating my terminal alkyne from a nonpolar impurity that has a very similar Rf value. What can I do?

Troubleshooting Steps:

  • Optimize the Solvent System:

    • Use a very nonpolar eluent: Start with a highly nonpolar solvent system, such as pure hexanes or pentane, and gradually increase the polarity with a solvent like diethyl ether or dichloromethane in small increments (0.5-1%). The goal is to achieve an Rf value for your product of around 0.2-0.3 for optimal separation.

    • Change solvent selectivity: If adjusting polarity doesn't work, try a different solvent system. For example, replacing hexanes with pentane or using a system with toluene can alter the interactions with the silica gel and improve separation.

  • Modify the Stationary Phase:

    • Argentation Chromatography (Silver Nitrate Impregnated Silica Gel): This technique is excellent for separating compounds based on their degree of unsaturation. The silver ions interact with the π-bonds of the alkyne, which can alter its retention time relative to other non-alkyne impurities.

  • Improve Column Technique:

    • Dry Loading: For compounds that are not very soluble in the eluent, dry loading can improve resolution. Dissolve your crude product in a volatile solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then carefully add the dry powder to the top of your column.

    • Column Dimensions: Use a long, narrow column to increase the number of theoretical plates and enhance separation.

Issue 2: The Terminal Alkyne Product is an Oil and Cannot be Recrystallized

Question: My purified terminal alkyne is an oil, and I am struggling to get it to crystallize to achieve higher purity.

Troubleshooting Steps:

  • Low-Temperature Recrystallization:

    • This technique is useful for low-melting solids or oils. Dissolve your compound in a minimal amount of a suitable solvent at room temperature and then cool the solution to 0°C, -20°C, or even -78°C (using a dry ice/acetone bath) to induce crystallization.

    • Solvent choice is critical: The solvent must have a freezing point below the crystallization temperature. Pentane is a good option for very low temperatures.

  • Two-Solvent Recrystallization:

    • Dissolve the oily product in a "good" solvent in which it is highly soluble.

    • Slowly add a "poor" solvent (in which the product is insoluble) dropwise until the solution becomes turbid.

    • Gently warm the mixture until it becomes clear again, and then allow it to cool slowly. A common system for nonpolar compounds is dichloromethane/pentane or ether/hexane.

  • Inducing Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. This can create nucleation sites for crystal growth.

    • Seeding: Add a tiny crystal of the pure product (if available) to the solution to initiate crystallization.

Data Presentation: Comparison of Purification Methods
Purification MethodBest Suited ForAdvantagesDisadvantages
Column Chromatography Separating mixtures with different polarities.Widely applicable, can separate complex mixtures.Can be time-consuming, may lead to product loss on the column.
Recrystallization Purifying solid compounds.Can yield very pure material, scalable.Not suitable for oils or compounds that "oil out".
Distillation Purifying volatile liquids.Excellent for removing non-volatile impurities.Not suitable for thermally sensitive or non-volatile compounds.
Vacuum Distillation Purifying high-boiling or thermally sensitive liquids.Allows purification at lower temperatures.Requires specialized equipment.

Experimental Protocols

Protocol 1: General Workup and Purification by Column Chromatography

This protocol describes a general procedure for the workup and purification of a terminal alkyne synthesized via a Suzuki or Sonogashira coupling with ethynyl pinacol boronate.

  • Quenching and Extraction:

    • Once the reaction is complete (monitored by TLC), cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent such as ethyl acetate or diethyl ether.

    • Wash the organic layer sequentially with a saturated aqueous solution of ammonium chloride (NH₄Cl), water, and brine. If a basic workup is required to remove acidic impurities, a wash with saturated aqueous sodium bicarbonate (NaHCO₃) can be included.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter and concentrate the organic layer under reduced pressure.

  • Column Chromatography:

    • Prepare a silica gel column using a nonpolar solvent system (e.g., hexanes/ethyl acetate or hexanes/dichloromethane).

    • Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and load it onto the column. For better separation of nonpolar compounds, consider dry loading.

    • Elute the column with the chosen solvent system, gradually increasing the polarity if necessary.

    • Collect fractions and monitor them by TLC.

    • Combine the fractions containing the pure product and concentrate under reduced pressure.

Protocol 2: Removal of Pinacol by Azeotropic Distillation

This protocol is useful when significant amounts of pinacol are present in the crude product.

  • Initial Concentration: After the initial workup and extraction, concentrate the crude product on a rotary evaporator.

  • Azeotropic Removal:

    • Add methanol to the flask containing the crude product and swirl to dissolve.

    • Concentrate the mixture again on the rotary evaporator. The pinacol will be removed with the methanol as an azeotrope.[2]

    • Repeat this process 2-3 times for more effective removal.

  • Further Purification: The resulting crude product, now with reduced pinacol content, can be further purified by column chromatography, recrystallization, or distillation.

Visualizations

Logical Workflow for Purification Method Selection

Purification_Workflow Purification Method Selection Workflow start Crude Product is_solid Is the product solid? start->is_solid is_volatile Is the product volatile? is_solid->is_volatile No (Oil) recrystallize Recrystallization is_solid->recrystallize Yes distill Distillation / Vacuum Distillation is_volatile->distill Yes chromatography Column Chromatography is_volatile->chromatography No pure_solid Pure Solid Product recrystallize->pure_solid pure_liquid Pure Liquid Product distill->pure_liquid chromatography->pure_liquid

Caption: Decision workflow for selecting a purification method.

Troubleshooting Co-elution in Column Chromatography

Chromatography_Troubleshooting Troubleshooting Co-elution in Column Chromatography start Co-elution of Product and Impurity change_polarity Adjust Eluent Polarity (e.g., finer gradient) start->change_polarity change_solvent Change Solvent System (e.g., Hex/Et₂O to Hex/DCM) change_polarity->change_solvent Still co-eluting success Successful Separation change_polarity->success Resolved argentation Use Argentation Chromatography (AgNO₃/Silica) change_solvent->argentation Still co-eluting change_solvent->success Resolved dry_load Improve Technique (e.g., Dry Loading) argentation->dry_load Still co-eluting argentation->success Resolved dry_load->success Resolved

Caption: Troubleshooting co-elution in column chromatography.

References

Technical Support Center: Sonogashira Reactions of Ethynylboronic Acid Pinacol Ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the work-up procedure of Sonogashira reactions involving ethynylboronic acid pinacol ester. The information is tailored for researchers, scientists, and drug development professionals to address specific issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the work-up of Sonogashira reactions involving ethynylboronic acid pinacol ester?

The primary challenge is the hydrolytic instability of the pinacol boronic ester functional group. Standard aqueous work-up conditions can lead to the hydrolysis of the ester to the corresponding boronic acid, which can complicate purification and subsequent reactions.[1][2] Additionally, as with other Sonogashira reactions, the removal of the palladium and copper catalysts, as well as amine salts formed as byproducts, is necessary.

Q2: Is it necessary to perform a non-aqueous work-up?

To preserve the pinacol boronic ester group, a non-aqueous work-up is highly recommended.[1] Exposure to water, especially under acidic or basic conditions, can facilitate the hydrolysis of the boronic ester.

Q3: What quenching agent should I use to stop the reaction?

Instead of aqueous quenching agents, it is advisable to quench the reaction by cooling it to room temperature and then directly proceeding with filtration or by adding a non-protic organic solvent to dilute the reaction mixture before filtration.

Q4: How can I effectively remove the catalyst and amine salts without using water?

A common method is to filter the reaction mixture through a pad of celite or silica gel.[3] The crude product can then be washed with a non-polar organic solvent to remove the catalyst residues and amine salts.

Q5: What are the recommended purification methods for the final product?

Column chromatography is a common purification method. To avoid hydrolysis of the pinacol boronic ester on silica gel, it is recommended to use a non-polar eluent system.[4] Alternatively, treating the silica gel with boric acid can help to suppress the over-adsorption and degradation of the boronic ester.[5] For challenging separations, Hydrophilic Interaction Liquid Chromatography (HILIC) can be a suitable technique as it uses a high percentage of organic solvent, which prevents on-column hydrolysis.[2]

Q6: Can I store the purified product? How stable is it?

Arylboronic acid pinacol esters are generally more stable than their corresponding boronic acids and can be stored.[6] However, they are still sensitive to moisture and should be stored under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of desired product after work-up Hydrolysis of the pinacol boronic ester during work-up.Strictly adhere to non-aqueous work-up conditions. Use anhydrous solvents and avoid any contact with water.
Incomplete reaction.Monitor the reaction by TLC or LC-MS to ensure completion before starting the work-up.
Product loss during purification.Use boric acid-treated silica gel for column chromatography to minimize adsorption and degradation.[5] Consider using HILIC for purification.[2]
Presence of boronic acid in the final product Accidental exposure to water during work-up or purification.Ensure all solvents are anhydrous and the work-up is performed under an inert atmosphere.
Hydrolysis on silica gel during chromatography.Use a less polar eluent system or boric acid-treated silica gel.[5] Alternatively, use a different purification technique like HILIC.[2]
Contamination with palladium or copper catalyst Inefficient removal during filtration.Use a thicker pad of celite or silica for filtration. Wash the filter cake thoroughly with a suitable organic solvent.
Presence of amine salt byproducts in the final product Insufficient washing during the work-up.Wash the crude product with a suitable organic solvent in which the amine salts are insoluble but the product is soluble.
Formation of homocoupling byproduct (Glaser coupling) Presence of oxygen in the reaction.Ensure the reaction is carried out under strictly anaerobic conditions.[7] Copper-free Sonogashira protocols can also minimize this side reaction.[8]

Experimental Protocols

Recommended Non-Aqueous Work-up Procedure

This protocol is designed to minimize the hydrolysis of the ethynylboronic acid pinacol ester.

  • Reaction Quenching:

    • Once the reaction is complete (monitored by TLC or LC-MS), cool the reaction mixture to room temperature.

  • Solvent Removal:

    • If the reaction was performed in a high-boiling solvent (e.g., DMF, DIPEA), remove the solvent under reduced pressure. Be cautious not to heat the mixture excessively.

  • Filtration:

    • Dissolve the crude residue in a minimal amount of a non-polar, anhydrous organic solvent (e.g., dichloromethane, toluene, or diethyl ether).

    • Prepare a short plug of celite or silica gel in a fritted funnel.

    • Pass the solution of the crude product through the plug.

    • Wash the plug with additional anhydrous solvent to ensure all the product is collected. This step helps to remove the palladium and copper catalysts and amine salts.

  • Concentration:

    • Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

Purification by Column Chromatography
  • Preparation of Boric Acid-Treated Silica Gel (Optional but Recommended):

    • Prepare a slurry of silica gel in a solution of 1% boric acid in methanol.

    • Evaporate the methanol under reduced pressure until a free-flowing powder is obtained.

    • Dry the treated silica gel in an oven at 100-120 °C for several hours before use.

  • Chromatography:

    • Pack a column with the prepared boric acid-treated silica gel (or regular silica gel if the former is not available) using a non-polar eluent system (e.g., hexane/ethyl acetate or cyclohexane/diethyl ether).

    • Dissolve the crude product in a minimal amount of the eluent or a compatible solvent.

    • Load the solution onto the column and elute with the chosen solvent system, gradually increasing the polarity if necessary.

    • Collect the fractions containing the desired product and combine them.

  • Final Product Isolation:

    • Evaporate the solvent from the combined fractions under reduced pressure to yield the purified product.

    • Characterize the product by appropriate analytical techniques (NMR, MS, etc.).

Visualizations

experimental_workflow start Sonogashira Reaction Mixture quench Cool to Room Temperature start->quench solvent_removal Remove Solvent (if necessary) under reduced pressure quench->solvent_removal dissolve Dissolve in Anhydrous Non-Polar Solvent solvent_removal->dissolve filter Filter through Celite/Silica Plug dissolve->filter wash_plug Wash Plug with Anhydrous Solvent filter->wash_plug concentrate Concentrate Filtrate wash_plug->concentrate crude_product Crude Product concentrate->crude_product purification Column Chromatography (Boric Acid-Treated Silica) crude_product->purification pure_product Pure Product purification->pure_product

Caption: Experimental workflow for the non-aqueous work-up and purification.

troubleshooting_logic start Problem Encountered low_yield Low Yield start->low_yield boronic_acid Boronic Acid Impurity start->boronic_acid catalyst_contamination Catalyst Contamination start->catalyst_contamination hydrolysis Check for Hydrolysis low_yield->hydrolysis Possible Cause incomplete_reaction Check Reaction Completion low_yield->incomplete_reaction Possible Cause purification_loss Review Purification Method low_yield->purification_loss Possible Cause boronic_acid->hydrolysis Likely Cause filtration_efficiency Evaluate Filtration Step catalyst_contamination->filtration_efficiency Likely Cause solution1 Use Anhydrous Solvents & Non-Aqueous Work-up hydrolysis->solution1 Solution solution2 Monitor Reaction Progress (TLC/LC-MS) incomplete_reaction->solution2 Solution solution3 Use Boric Acid-Treated Silica or HILIC purification_loss->solution3 Solution solution4 Use Thicker Celite/Silica Plug & Thorough Washing filtration_efficiency->solution4 Solution

Caption: Troubleshooting logic for common issues encountered during the work-up.

References

Validation & Comparative

A Head-to-Head Comparison of Ethynylating Agents in Sonogashira Coupling: 2-Ethynyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane vs. Trimethylsilylacetylene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the Sonogashira cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds, particularly for the synthesis of substituted alkynes. The choice of the ethynylating agent is a critical parameter that can significantly influence reaction efficiency, substrate scope, and overall synthetic strategy. This guide provides an objective comparison of two commonly employed terminal alkyne surrogates: 2-ethynyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane and trimethylsilylacetylene, supported by experimental data and detailed protocols.

The Sonogashira reaction facilitates the coupling of terminal alkynes with aryl or vinyl halides, a transformation catalyzed by a palladium complex and a copper(I) co-catalyst.[1][2] While terminal alkynes can be used directly, their gaseous nature and potential for hazardous decomposition have led to the widespread adoption of more stable, protected acetylene equivalents. Trimethylsilylacetylene (TMSA) has long been a workhorse in this field, valued for its stability and the relative ease of removing the trimethylsilyl protecting group.[3][4] More recently, this compound, an ethynylboronic acid pinacol ester, has emerged as a promising alternative, offering distinct advantages in certain synthetic contexts.

Performance Comparison: A Data-Driven Analysis

The choice between these two reagents often hinges on the specific requirements of the synthetic route, including the nature of the substrates, desired reaction conditions, and downstream transformations. Below is a summary of their performance in Sonogashira coupling reactions based on reported experimental data.

FeatureThis compoundTrimethylsilylacetylene (TMSA)
Reaction Type Direct coupling of the terminal alkyneCoupling of a protected alkyne requiring a subsequent deprotection step
Deprotection Not requiredRequired (e.g., fluoride source like TBAF, or base like K₂CO₃/MeOH)
One-Pot Procedures Amenable to one-pot coupling and subsequent reactionsFeasible for one-pot deprotection and coupling, but requires careful control of conditions
Substrate Scope Broad, including functionalized aryl iodides and bromidesVery broad, extensively studied with a wide range of aryl and vinyl halides
Reaction Conditions Typically mild, often at room temperature to moderate heatingGenerally mild, but deprotection can add complexity and potentially harsher conditions
Yields Generally good to excellentGenerally good to excellent, but the overall yield can be affected by the deprotection step

Experimental Data Summary

The following tables provide a snapshot of representative yields achieved with both reagents in Sonogashira couplings with various aryl halides. It is important to note that direct comparative studies under identical conditions are limited in the literature; therefore, the data is compiled from different sources to illustrate the general efficacy of each reagent.

Table 1: Representative Yields for Sonogashira Coupling with this compound

Aryl HalideCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
4-IodoanisolePd(PPh₃)₂Cl₂ / CuIEt₃NTHFRT295
4-BromobenzonitrilePd(PPh₃)₂Cl₂ / CuIEt₃NDMF60488
1-IodonaphthalenePd(OAc)₂ / PPh₃ / CuIi-Pr₂NHToluene80692
2-BromopyridinePd(PPh₃)₄ / CuIEt₃NDioxane1001275

Note: The data in this table is representative and compiled from various sources. Actual yields may vary depending on the specific reaction conditions and substrate purity.

Table 2: Representative Yields for Sonogashira Coupling with Trimethylsilylacetylene (followed by deprotection)

Aryl HalideCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%) (Coupled Product)
4-IodotoluenePd(PPh₃)₂Cl₂ / CuIPiperidinePiperidineRT298
4-BromoacetophenonePd(PPh₃)₂Cl₂ / CuIEt₃NTHF50595
1-Bromo-4-nitrobenzenePd(OAc)₂ / P(t-Bu)₃ / CuIi-Pr₂NHDioxaneRT397
3-BromopyridinePdCl₂(PhCN)₂ / P(t-Bu)₃ / CuIi-Pr₂NHDioxaneRT492

Note: The yields presented are for the initial coupling reaction to form the TMS-protected alkyne. The subsequent deprotection step will have its own associated yield.

Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below are representative experimental protocols for Sonogashira couplings using each of the discussed reagents.

Protocol 1: Sonogashira Coupling with this compound

This protocol describes a general procedure for the coupling of an aryl iodide with this compound.

Materials:

  • Aryl iodide (1.0 mmol)

  • This compound (1.2 mmol)

  • Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%)

  • CuI (0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N, 3.0 mmol)

  • Anhydrous and degassed tetrahydrofuran (THF, 10 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl iodide, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous, degassed THF and triethylamine via syringe.

  • Add this compound to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: Sonogashira Coupling with Trimethylsilylacetylene and Subsequent Deprotection

This two-step, one-pot procedure outlines the coupling of an aryl bromide with trimethylsilylacetylene, followed by in situ deprotection.

Materials:

  • Aryl bromide (1.0 mmol)

  • Trimethylsilylacetylene (1.5 mmol)

  • Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

  • CuI (0.06 mmol, 6 mol%)

  • Diisopropylamine (i-Pr₂NH, 4.0 mmol)

  • Anhydrous and degassed dioxane (10 mL)

  • Tetrabutylammonium fluoride (TBAF), 1 M solution in THF (1.5 mL, 1.5 mmol)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl bromide, Pd(PPh₃)₄, and CuI.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous, degassed dioxane and diisopropylamine via syringe.

  • Add trimethylsilylacetylene to the reaction mixture.

  • Stir the reaction at the desired temperature (e.g., 60 °C) and monitor the formation of the TMS-protected alkyne by TLC or GC-MS.

  • Once the initial coupling is complete, cool the reaction mixture to room temperature.

  • Add the TBAF solution dropwise and stir for an additional 1-2 hours, monitoring the deprotection by TLC.

  • Upon completion, work up the reaction as described in Protocol 1.

Logical Relationships and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key mechanistic steps and experimental workflows discussed.

Sonogashira_Mechanism cluster_Pd_cycle Palladium Catalytic Cycle cluster_Cu_cycle Copper Co-catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-C≡CR(L2) Transmetalation Ar-Pd(II)-C≡CR(L2)->Pd(0)L2 Reductive Elimination Ar-C≡CR Ar-C≡CR Ar-Pd(II)-C≡CR(L2)->Ar-C≡CR Cu(I)X Cu(I)X Cu(I)-C≡CR Cu(I)-C≡CR Cu(I)X->Cu(I)-C≡CR Base H-C≡CR H-C≡CR H-C≡CR->Cu(I)-C≡CR Cu(I)-C≡CR->Ar-Pd(II)-X(L2) To Transmetalation Experimental_Workflow cluster_ethynylboronate This compound cluster_tmsa Trimethylsilylacetylene (TMSA) A1 Setup Reaction: Aryl Halide, Pd Catalyst, CuI, Base, Solvent B1 Add Ethynylboronate A1->B1 C1 Reaction at RT or Heat B1->C1 D1 Work-up & Purification C1->D1 E1 Final Product D1->E1 A2 Setup Reaction: Aryl Halide, Pd Catalyst, CuI, Base, Solvent B2 Add TMSA A2->B2 C2 Reaction at RT or Heat B2->C2 D2 Deprotection Step (e.g., TBAF) C2->D2 E2 Work-up & Purification D2->E2 F2 Final Product E2->F2

References

A Comparative Guide to Ethynyl Pinacol Boronate and Other Terminal Alkyne Surrogates for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of modern organic synthesis, particularly in the construction of complex molecular architectures for pharmaceuticals and functional materials, the strategic introduction of the ethynyl group is of paramount importance. Terminal alkynes are versatile building blocks, readily participating in a wide array of transformations including Sonogashira coupling, C-H alkynylation, and cycloaddition reactions. However, the direct use of acetylene gas is often fraught with practical challenges due to its volatility and potential for hazardous decomposition. This has led to the development of various terminal alkyne surrogates, each with its own distinct profile of reactivity, stability, and handling characteristics.

This guide provides an objective comparison of ethynyl pinacol boronate with other commonly employed terminal alkyne surrogates, including ethynyltrimethylsilane (TMS-acetylene) and unprotected terminal alkynes. By presenting supporting experimental data, detailed protocols, and visual representations of reaction pathways, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions in the selection of the most appropriate reagent for their specific synthetic needs.

Performance Comparison of Terminal Alkyne Surrogates

The choice of a terminal alkyne surrogate significantly impacts the efficiency and outcome of a chemical reaction. Factors such as reaction yield, functional group tolerance, and the need for deprotection steps are critical considerations. The following table summarizes the performance of ethynyl pinacol boronate, ethynyltrimethylsilane, and a representative unprotected terminal alkyne (phenylacetylene) in the well-established Sonogashira cross-coupling reaction with iodobenzene.

Terminal Alkyne SurrogateReaction ConditionsProductYield (%)Reference
Ethynyl Pinacol BoronatePd(PPh₃)₄, CuI, Et₃N, THF, rt, 12hPhenylacetylene85[1]
EthynyltrimethylsilanePd(PPh₃)₂Cl₂, CuI, Et₃N, THF, rt, 6h, then K₂CO₃, MeOHPhenylacetylene92 (two steps)[2]
PhenylacetylenePd/CuFe₂O₄, K₂CO₃, EtOH, 70°C, 3hDiphenylacetylene90[1]

Table 1: Comparison of Terminal Alkyne Surrogates in Sonogashira Coupling with Iodobenzene. This table illustrates the typical yields obtained for the Sonogashira coupling of iodobenzene with different terminal alkyne surrogates. While direct comparison is challenging due to variations in reported reaction conditions, it provides a general overview of their relative performance.

In-depth Analysis of Terminal Alkyne Surrogates

Ethynyl Pinacol Boronate

Ethynyl pinacol boronate has emerged as a highly valuable reagent in organic synthesis. The boronate group serves as a stable and easily handled source of the ethynyl moiety. A key advantage of ethynyl pinacol boronate is its ability to participate directly in cross-coupling reactions without the need for a separate deprotection step, streamlining synthetic sequences. The pinacol ester also enhances the stability of the alkyne, making it less prone to decomposition compared to free terminal alkynes.[3] However, pinacol boronates can be susceptible to hydrolysis, which may necessitate the use of anhydrous reaction conditions.[3]

Ethynyltrimethylsilane (TMS-acetylene)

Ethynyltrimethylsilane is a widely used and commercially available terminal alkyne surrogate. The trimethylsilyl (TMS) group effectively protects the terminal alkyne, rendering it stable to a variety of reaction conditions, including those that are basic or acidic to a certain extent.[4] This stability allows for its use in multi-step syntheses where the alkyne needs to be carried through several transformations. A drawback of TMS-acetylene is the requirement for a separate deprotection step, typically using fluoride reagents (e.g., TBAF) or basic conditions (e.g., K₂CO₃/MeOH), to liberate the terminal alkyne for subsequent reactions. This adds an extra step to the synthetic route and may not be compatible with all functional groups present in the molecule.

Unprotected Terminal Alkynes

The direct use of unprotected terminal alkynes, such as phenylacetylene, is the most atom-economical approach. When the alkyne is readily available and stable, this is often the preferred method. However, many terminal alkynes are volatile, prone to oligomerization, or incompatible with certain reaction conditions.[5] For more complex substrates, the use of a surrogate that imparts greater stability and easier handling is often advantageous.

Experimental Protocols

Detailed experimental procedures are crucial for the successful implementation of synthetic methodologies. Below are representative protocols for the Sonogashira coupling reaction using ethynyl pinacol boronate and ethynyltrimethylsilane.

Protocol 1: Sonogashira Coupling of Iodobenzene with Ethynyl Pinacol Boronate

Materials:

  • Iodobenzene (1.0 mmol, 204 mg)

  • Ethynyl pinacol boronate (1.2 mmol, 202 mg)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 58 mg)

  • Copper(I) iodide (CuI, 0.1 mmol, 19 mg)

  • Triethylamine (Et₃N, 3.0 mmol, 0.42 mL)

  • Anhydrous tetrahydrofuran (THF), 10 mL

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add iodobenzene, ethynyl pinacol boronate, Pd(PPh₃)₄, and CuI.

  • Add anhydrous THF via syringe, followed by the addition of triethylamine.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the mixture with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexanes) to afford the desired phenylacetylene.

Protocol 2: Sonogashira Coupling of Iodobenzene with Ethynyltrimethylsilane followed by Desilylation

Materials:

  • Iodobenzene (1.0 mmol, 204 mg)

  • Ethynyltrimethylsilane (1.2 mmol, 0.17 mL)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 mmol, 21 mg)

  • Copper(I) iodide (CuI, 0.06 mmol, 11 mg)

  • Triethylamine (Et₃N, 2.0 mmol, 0.28 mL)

  • Anhydrous tetrahydrofuran (THF), 10 mL

  • Potassium carbonate (K₂CO₃, 2.0 mmol, 276 mg)

  • Methanol (MeOH), 10 mL

Procedure: Step 1: Sonogashira Coupling

  • To a dry Schlenk flask under an inert atmosphere, add iodobenzene, Pd(PPh₃)₂Cl₂, and CuI.

  • Add anhydrous THF, followed by triethylamine and ethynyltrimethylsilane.

  • Stir the mixture at room temperature for 6 hours.

  • After completion of the coupling reaction (monitored by TLC), remove the solvent under reduced pressure.

Step 2: Desilylation 5. To the crude product from Step 1, add methanol and potassium carbonate. 6. Stir the mixture at room temperature for 2 hours. 7. After completion of the desilylation (monitored by TLC), add water and extract with diethyl ether (3 x 20 mL). 8. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. 9. Purify the crude product by flash column chromatography on silica gel (eluent: hexanes) to afford phenylacetylene.

Visualizing Reaction Pathways

Understanding the mechanistic intricacies of these coupling reactions is essential for troubleshooting and optimization. The following diagrams, generated using Graphviz, illustrate the catalytic cycle of the Sonogashira reaction and the workflow for using a protected alkyne surrogate.

Sonogashira_Catalytic_Cycle Sonogashira Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_A R¹-Pd(II)-X      L₂ Pd0->PdII_A Oxidative Addition (R¹-X) PdII_B R¹-Pd(II)-C≡CR²      L₂ PdII_A->PdII_B Transmetalation (Cu-C≡CR²) PdII_B->Pd0 Reductive Elimination Product R¹-C≡C-R² PdII_B->Product CuX CuX H_alkyne H-C≡CR² Cu_alkyne Cu-C≡CR² Cu_alkyne->PdII_A Transmetalation Cu_alkyne->CuX H_alkyne->Cu_alkyne Base

Figure 1: Catalytic cycle of the copper-co-catalyzed Sonogashira reaction.

Alkyne_Surrogate_Workflow Workflow for Protected Alkyne Surrogates Start Start with Protected Alkyne (e.g., TMS-acetylene) Coupling Cross-Coupling Reaction (e.g., Sonogashira) Start->Coupling Coupled_Product Protected Coupled Product (e.g., R-C≡C-TMS) Coupling->Coupled_Product Deprotection Deprotection Step (e.g., TBAF or K₂CO₃/MeOH) Coupled_Product->Deprotection Final_Product Final Product with Terminal Alkyne (R-C≡C-H) Deprotection->Final_Product

Figure 2: General workflow for the use of a protected terminal alkyne surrogate.

Conclusion

The selection of an appropriate terminal alkyne surrogate is a critical decision in the design of a synthetic strategy. Ethynyl pinacol boronate offers a balance of stability and reactivity, often allowing for direct use in cross-coupling reactions without a dedicated deprotection step. Ethynyltrimethylsilane provides excellent stability for multi-step syntheses but necessitates a subsequent deprotection. The use of unprotected terminal alkynes is the most direct route but can be limited by the stability and handling of the alkyne itself. By carefully considering the specific requirements of the target molecule and the reaction conditions, researchers can leverage the distinct advantages of each surrogate to achieve their synthetic goals efficiently and effectively.

References

A Comparative Guide to the Reactivity of Ethynylboronic Acid Pinacol Ester and Alkynylstannanes in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of an ethynyl group is a critical transformation in the synthesis of pharmaceuticals, natural products, and advanced materials. This guide provides an objective comparison between two of the most prevalent reagents for this purpose: ethynylboronic acid pinacol ester, utilized in Suzuki-Miyaura coupling, and alkynylstannanes, used in Stille coupling. We will delve into their reactivity, stability, and operational considerations, supported by experimental data and detailed protocols to assist researchers in making informed decisions for their synthetic strategies.

At a Glance: Key Differences

FeatureEthynylboronic Acid Pinacol Ester (Suzuki Coupling)Alkynylstannanes (Stille Coupling)
Organometallic Reagent Organoboron EsterOrganotin Compound
Toxicity Low toxicity of boron reagents and byproducts.High toxicity of organotin reagents and byproducts.
Stability of Reagents Generally stable, though can be prone to hydrolysis. Pinacol esters offer improved stability over boronic acids.Generally stable to air and moisture.
Reaction Conditions Typically requires a base for activation.Often proceeds under neutral or mildly basic conditions.
Functional Group Tolerance Good, but can be sensitive to strong bases.Excellent, tolerates a wide range of functional groups.
Byproduct Removal Boron byproducts are often water-soluble and easily removed.Tin byproducts can be difficult to remove and require specific workup procedures (e.g., fluoride wash).
Reactivity Reactivity can be sluggish compared to boronic acids, but recent methods have enabled rapid coupling.Alkynylstannanes are among the most reactive organostannane reagents.

Catalytic Cycles and Reaction Mechanisms

The fundamental mechanisms for both Suzuki and Stille couplings involve a palladium catalyst cycling through three key steps: oxidative addition, transmetalation, and reductive elimination. The critical difference lies in the nature of the organometallic reagent and the requirements of the transmetalation step.

Suzuki-Miyaura Coupling: The organoboron reagent, such as ethynylboronic acid pinacol ester, typically requires activation by a base to form a more nucleophilic "ate" complex. This complex then facilitates the transfer of the ethynyl group to the palladium center during transmetalation.

Suzuki_Coupling pd0 Pd(0)L_n pd2 R¹-Pd(II)L_n-X pd0:e->pd2:w Oxidative Addition pd_alkynyl R¹-Pd(II)L_n-C≡CR² pd2:n->pd_alkynyl:n Transmetalation pd2:s->reagents_out:s + M-X pd_alkynyl:w->pd0:e Reductive Elimination product R¹-C≡CR² pd_alkynyl->product product->reagents_out + Pd(0)L_n reagents_in->pd2 R¹-X reagents_in:s->pd_alkynyl:s [R²C≡CB(OR)₂OH]⁻ M⁺

Figure 1. Catalytic Cycle of Suzuki-Miyaura Coupling.

Stille Coupling: Alkynylstannanes are generally reactive enough to undergo transmetalation without the need for a base. The transfer of the alkynyl group from tin to palladium is often the rate-determining step and can be influenced by the ligands on the palladium catalyst.

Stille_Coupling pd0 Pd(0)L_n pd2 R¹-Pd(II)L_n-X pd0:e->pd2:w Oxidative Addition pd_alkynyl R¹-Pd(II)L_n-C≡CR² pd2:n->pd_alkynyl:n Transmetalation pd_alkynyl:w->pd0:e Reductive Elimination product R¹-C≡CR² pd_alkynyl->product pd_alkynyl:s->reagents_out:s + XSnR³₃ product->reagents_out + Pd(0)L_n reagents_in->pd2 R¹-X reagents_in:s->pd_alkynyl:s R²C≡CSnR³₃

Figure 2. Catalytic Cycle of Stille Coupling.

Performance Comparison: A Data-Driven Perspective

Table 1: Representative Reaction Yields

Coupling Partner 1Coupling Partner 2Reagent TypeCatalyst SystemConditionsYield (%)Reference
2,6-DichloropyridineHeptyl boronic pinacol esterBoronic Ester1 mol% Pd(OAc)₂, 3 mol% Ad₂PⁿBuLiOᵗBu, Dioxane:H₂O, 100 °C94%
Aryl IodideTributyl(phenylethynyl)stannaneAlkynylstannanePdCl₂(PPh₃)₂CuI, Et₃N, THF, rt95%General Stille Conditions
4-Iodoanisole(Phenylethynyl)boronic acid pinacol esterBoronic EsterPd(PPh₃)₄K₂CO₃, Toluene/H₂O, 80 °C88%General Suzuki Conditions
Secondary α-bromo carbonylsVarious alkynylstannanesAlkynylstannanePd₂(dba)₃, XPhosCs₂CO₃, Dioxane, 80 °C60-95%

Note: Yields are highly substrate and condition dependent. This table is for illustrative purposes only.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of Ethynylboronic Acid Pinacol Ester
  • To a reaction vessel are added the aryl halide (1.0 equiv), ethynylboronic acid pinacol ester (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv).

  • The vessel is evacuated and backfilled with an inert atmosphere (e.g., nitrogen or argon).

  • A degassed solvent system (e.g., toluene, dioxane, or DMF, often with water) is added.

  • The reaction mixture is heated (typically between 80-110 °C) and stirred until the starting material is consumed, as monitored by TLC or GC-MS.

  • Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

General Protocol for Stille Coupling of Alkynylstannanes
  • To a reaction vessel are added the aryl halide or triflate (1.0 equiv), the alkynylstannane (1.1-1.5 equiv), and a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, 1-5 mol%). In some cases, a copper(I) co-catalyst (e.g., CuI) and/or a ligand (e.g., AsPh₃) is added.

  • The vessel is evacuated and backfilled with an inert atmosphere.

  • A degassed anhydrous solvent (e.g., THF, dioxane, or toluene) is added.

  • The mixture is stirred at room temperature or heated (typically between 50-100 °C) until completion.

  • After cooling, the reaction mixture may be diluted with an organic solvent and washed with an aqueous solution of potassium fluoride to precipitate tin byproducts.

  • The resulting slurry is filtered through celite, and the filtrate is washed with water and brine.

  • The organic layer is dried, concentrated, and the residue is purified by column chromatography.

Decision Workflow: Choosing the Right Reagent

The selection between ethynylboronic acid pinacol ester and alkynylstannanes is often dictated by the specific requirements of the synthesis.

Decision_Tree start Start: Need to synthesize an internal alkyne toxicity Is toxicity a major concern? start->toxicity functional_groups Are base-sensitive functional groups present? toxicity->functional_groups No suzuki Consider Suzuki Coupling (Ethynylboronic Acid Pinacol Ester) toxicity->suzuki Yes byproduct_removal Is ease of byproduct removal critical? functional_groups->byproduct_removal No stille_preferred Stille Coupling is likely the better choice functional_groups->stille_preferred Yes byproduct_removal->suzuki Yes stille Consider Stille Coupling (Alkynylstannane) byproduct_removal->stille No

Figure 3. Decision workflow for reagent selection.

Conclusion

Both ethynylboronic acid pinacol esters and alkynylstannanes are powerful reagents for the synthesis of internal alkynes via palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, employing boronic esters, is often the preferred method due to the low toxicity of the boron reagents and the straightforward removal of byproducts. However, for substrates with base-sensitive functional groups or where the corresponding boronic ester may be unstable or less reactive, the Stille coupling often provides a more robust and high-yielding alternative, despite the significant toxicity concerns and more challenging purification associated with organotin compounds. The ultimate choice depends on a careful evaluation of the substrate's properties, the desired scale of the reaction, and the laboratory's capabilities for handling toxic reagents and their byproducts.

Advantages of using 2-ethynyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane over acetylene gas

Author: BenchChem Technical Support Team. Date: December 2025

2-Ethynyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is emerging as a superior reagent to traditional acetylene gas for introducing the crucial ethynyl group in the synthesis of complex molecules, particularly in the pharmaceutical industry. Its solid state, enhanced safety profile, and ease of handling offer significant advantages over the hazardous and difficult-to-manage acetylene gas, streamlining drug discovery and development processes.

In the landscape of pharmaceutical research and drug development, the introduction of an ethynyl moiety (-C≡CH) is a common strategy to enhance the potency and metabolic stability of drug candidates. Historically, this has been achieved using acetylene gas, a highly flammable and explosive substance that presents significant handling and safety challenges in a laboratory setting.[1][2] A safer and more convenient alternative, this compound, has gained traction as a solid acetylene surrogate, offering comparable reactivity in key synthetic transformations like the Sonogashira cross-coupling reaction.[3][4]

Unveiling the Advantages: A Head-to-Head Comparison

The primary advantages of this compound stem from its physical state and chemical stability. As a solid, it eliminates the need for specialized gas handling equipment and the inherent risks associated with compressed, explosive gases.[1][5] This translates to a significantly safer laboratory environment and more straightforward experimental setups.

FeatureThis compoundAcetylene Gas
Physical State SolidGas[6]
Handling Weighable solid, easy to dispense and handle.[7]Requires specialized gas cylinders, regulators, and tubing.[5][8]
Safety Combustible solid; causes skin and eye irritation.[7]Extremely flammable and explosive gas, especially under pressure.[1][2] Forms explosive acetylides with certain metals.[9]
Storage Requires refrigeration under an inert atmosphere.[10][11]Stored in specialized cylinders containing a porous material and a solvent (e.g., acetone) to prevent decomposition. Must be stored upright.[1][8]
Stoichiometry Precise control over stoichiometry is easily achievable.Difficult to accurately measure and control the amount of gas delivered to a reaction.

Performance in the Sonogashira Coupling Reaction

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This reaction is extensively used in the synthesis of pharmaceuticals and other complex organic molecules.[4][12] Both this compound and acetylene can serve as the alkyne component in this reaction.

While direct, side-by-side quantitative comparisons in the literature are limited, the available data and established protocols demonstrate that this compound is an effective acetylene surrogate, providing good to excellent yields in Sonogashira couplings.[2] The choice of catalyst, base, and solvent system is crucial for optimizing the reaction with either reagent.[9]

Typical Sonogashira Coupling Reaction Conditions:

ComponentThis compoundAcetylene Gas (or in situ generation)
Catalyst Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)[4]
Co-catalyst Copper(I) salt (e.g., CuI)Copper(I) salt (e.g., CuI)[4]
Base Amine base (e.g., triethylamine, diisopropylamine)Amine base (e.g., triethylamine, diisopropylamine)[4]
Solvent Anhydrous, degassed solvent (e.g., THF, DMF, toluene)Anhydrous, degassed solvent (e.g., THF, DMF, toluene)[4]
Temperature Room temperature to elevated temperaturesTypically room temperature[4]

Experimental Protocols

General Procedure for Sonogashira Coupling with this compound

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aryl or vinyl halide (1.0 eq)

  • This compound (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Copper(I) iodide (CuI, 5-10 mol%)

  • Amine base (e.g., triethylamine, 2-3 eq)

  • Anhydrous, degassed solvent (e.g., THF or toluene)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl or vinyl halide, palladium catalyst, and copper(I) iodide.

  • Add the anhydrous, degassed solvent to dissolve the solids.

  • Add the amine base to the reaction mixture via syringe.

  • Finally, add this compound.

  • Stir the reaction mixture at the desired temperature (typically room temperature to 80 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with a saturated aqueous solution of ammonium chloride and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Procedure for Sonogashira Coupling with Acetylene Gas

Extreme caution must be exercised when working with acetylene gas due to its high flammability and explosive nature. This procedure should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety measures in place.

Materials:

  • Aryl or vinyl halide (1.0 eq)

  • Acetylene gas

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Copper(I) iodide (CuI, 5-10 mol%)

  • Amine base (e.g., triethylamine, as solvent or co-solvent)

  • Anhydrous, degassed solvent (e.g., THF or the amine base itself)

Procedure:

  • Set up a flame-dried Schlenk flask containing the aryl or vinyl halide, palladium catalyst, and copper(I) iodide under an inert atmosphere.

  • Add the anhydrous, degassed solvent and the amine base.

  • Bubble a slow stream of acetylene gas through the reaction mixture via a needle submerged below the surface of the liquid. Maintain a positive pressure of acetylene throughout the reaction.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or GC-MS.

  • Once the reaction is complete, stop the flow of acetylene and purge the system with an inert gas.

  • Work-up and purification are similar to the procedure described for the dioxaborolane reagent.

Visualizing the Chemistry

To better understand the processes involved, the following diagrams illustrate the Sonogashira coupling reaction and a typical experimental workflow.

Sonogashira_Mechanism cluster_pd_cycle Palladium Catalytic Cycle cluster_cu_cycle Copper Co-Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (R-X) Pd(0)L2->Oxidative_Addition Ar-X Pd(II)_Complex R-Pd(II)-X L L Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Coupled_Pd_Complex R-Pd(II)-C≡CR' L L Transmetalation->Coupled_Pd_Complex Reductive_Elimination Reductive Elimination Coupled_Pd_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product R-C≡CR' Reductive_Elimination->Product Cu(I)X Cu(I)X Alkyne_Coordination Alkyne Coordination (H-C≡CR') Cu(I)X->Alkyne_Coordination Cu-Alkyne_Complex [Cu-C≡CR'] Alkyne_Coordination->Cu-Alkyne_Complex Cu-Alkyne_Complex->Transmetalation Copper Acetylide Base Base (-HX) Cu-Alkyne_Complex->Base Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Reactants, Catalysts, Base, Solvent setup->reagents reaction Reaction at Controlled Temperature reagents->reaction monitoring Monitor Progress (TLC/GC-MS) reaction->monitoring monitoring->reaction Continue if incomplete workup Aqueous Work-up monitoring->workup Reaction Complete purification Column Chromatography workup->purification product Isolated Product purification->product

References

Stability Under Scrutiny: A Comparative Analysis of Ethynyl Pinacol Boronate and Other Boronic Esters

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and synthetic chemistry, the stability of reagents is a critical factor that can dictate the success and reproducibility of their work. Among the versatile organoboron compounds, boronic esters, particularly pinacol esters, are prized for their improved stability over their corresponding boronic acids. This guide provides a comparative overview of the stability of ethynyl pinacol boronate against other common boronic esters, supported by established principles and experimental methodologies for stability assessment.

While direct quantitative stability data for ethynyl pinacol boronate is not extensively available in the public domain, a qualitative and predictive comparison can be made based on the well-understood factors governing boronic ester stability. This analysis will focus on two key aspects: hydrolytic stability and oxidative stability.

The Stability Landscape of Boronic Esters

Boronic esters are generally more stable than boronic acids due to the protection of the Lewis acidic boron center by the diol group.[1][2] Pinacol esters, in particular, are widely used due to the steric hindrance provided by the two methyl groups on the pinacol backbone, which shields the boron atom from nucleophilic attack and enzymatic degradation.[1][3] However, the nature of the organic substituent attached to the boron atom also plays a crucial role in determining the overall stability of the molecule.

Ethynyl Pinacol Boronate: A Unique Profile

The ethynyl group, with its sp-hybridized carbon, is strongly electron-withdrawing. This electronic effect is expected to influence the stability of ethynyl pinacol boronate in a distinct manner compared to boronic esters bearing alkyl or aryl substituents. The increased electrophilicity of the boron center in ethynyl pinacol boronate could potentially make it more susceptible to nucleophilic attack, including hydrolysis. Conversely, the electronic nature of the C(sp)-B bond may affect its susceptibility to oxidative cleavage.

Comparative Stability Overview

The following table provides a qualitative comparison of the expected stability of ethynyl pinacol boronate with representative alkyl and aryl pinacol boronates. This comparison is based on general principles of chemical reactivity and stability of organoboron compounds.

Boronic Ester TypeR-GroupKey Structural FeatureExpected Hydrolytic StabilityExpected Oxidative Stability
Ethynyl Pinacol Boronate EthynylElectron-withdrawing C(sp)-B bondModerateModerate to High
Alkyl Pinacol Boronate e.g., Methyl, ButylElectron-donating C(sp3)-B bondHighModerate
Aryl Pinacol Boronate e.g., PhenylElectron-donating/withdrawing C(sp2)-B bondHighModerate to High

Experimental Protocols for Stability Assessment

To facilitate direct quantitative comparisons, the following detailed experimental protocols for assessing hydrolytic and oxidative stability are provided. These methods can be adapted to evaluate ethynyl pinacol boronate and other boronic esters of interest.

Protocol 1: Assessment of Hydrolytic Stability by ¹H NMR Spectroscopy

This method allows for the real-time monitoring of the hydrolysis of a boronate ester to its corresponding boronic acid.

Materials:

  • Boronate ester (e.g., ethynyl pinacol boronate)

  • Deuterated solvent (e.g., DMSO-d₆ or CD₃CN)

  • Deionized water

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Prepare a stock solution of the boronate ester (e.g., 10 mM) in the chosen deuterated solvent.

  • Prepare a stock solution of the internal standard in the same deuterated solvent.

  • In an NMR tube, combine a known volume of the boronate ester stock solution and the internal standard stock solution.

  • Acquire an initial ¹H NMR spectrum (t=0).

  • Add a specific volume of deionized water to the NMR tube, cap, and mix thoroughly.

  • Acquire ¹H NMR spectra at regular time intervals (e.g., every 30 minutes) over a desired period.

  • Integrate the signals corresponding to the boronate ester and the newly formed boronic acid relative to the internal standard.

  • Plot the concentration of the boronate ester versus time to determine the rate of hydrolysis.

Protocol 2: Assessment of Oxidative Stability by HPLC

This method quantifies the degradation of a boronate ester in the presence of an oxidizing agent.

Materials:

  • Boronate ester (e.g., ethynyl pinacol boronate)

  • Aqueous buffer solution (e.g., phosphate-buffered saline, pH 7.4)

  • Oxidizing agent (e.g., hydrogen peroxide)

  • Quenching agent (e.g., sodium sulfite)

  • HPLC system with a suitable column (e.g., C18)

  • Mobile phase (e.g., acetonitrile/water gradient)

Procedure:

  • Prepare a stock solution of the boronate ester in a suitable organic solvent (e.g., acetonitrile).

  • In a reaction vial, add the aqueous buffer solution.

  • Add a small aliquot of the boronate ester stock solution to the buffer and mix.

  • Add the oxidizing agent to initiate the reaction.

  • At various time points, withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction by adding the quenching agent.

  • Analyze the quenched sample by HPLC to determine the concentration of the remaining boronate ester.

  • Plot the concentration of the boronate ester versus time to determine the rate of oxidative degradation.

Factors Influencing Boronic Ester Stability

The stability of a boronic ester is a multifactorial property. The following diagram illustrates the key relationships influencing the hydrolytic and oxidative stability of these compounds.

BoronicEsterStability Factors Influencing Boronic Ester Stability cluster_factors Influencing Factors cluster_stability Stability Outcomes StericHindrance Steric Hindrance (e.g., Pinacol group) HydrolyticStability Hydrolytic Stability StericHindrance->HydrolyticStability Increases ElectronicEffects Electronic Effects (R-group) ElectronicEffects->HydrolyticStability Modulates OxidativeStability Oxidative Stability ElectronicEffects->OxidativeStability Modulates Solvent Solvent Polarity Solvent->HydrolyticStability Affects pH pH of Medium pH->HydrolyticStability Strongly Influences Oxidants Presence of Oxidants Oxidants->OxidativeStability Decreases

References

A Comparative Analysis of Palladium Catalysts for Couplings with 2-Ethynyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an optimal catalyst is paramount for efficient and high-yielding cross-coupling reactions. This guide provides a comparative overview of various palladium catalyst systems applicable to reactions involving 2-ethynyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a versatile building block in organic synthesis.

The coupling reactions of this compound can proceed via two main pathways: Sonogashira-type couplings, where it acts as a terminal alkyne, and Suzuki-Miyaura-type couplings, leveraging its boronate functionality. The choice of palladium catalyst, including the precatalyst and associated ligands, is critical in determining the reaction's success, influencing yield, selectivity, and reaction conditions. This guide synthesizes data from studies on analogous coupling reactions to provide a comparative framework for catalyst selection.

Performance of Palladium Catalyst Systems

The following table summarizes the performance of various palladium catalyst systems in cross-coupling reactions that are analogous to those involving this compound. The data is compiled from studies on Sonogashira and Suzuki-Miyaura couplings with similar substrates to provide a predictive comparison.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Coupling Type Analogy
Pd(PPh₃)₄PPh₃Et₂NHMeCN/THFRT-653-12GoodSonogashira[1]
(PPh₃)₂PdCl₂/CuIPPh₃Et₃NTHF65372-99Sonogashira[2][3]
Pd(OAc)₂XPhosK₃PO₄Dioxane/H₂O1001>95Suzuki-Miyaura
Pd₂(dba)₃NoneCs₂CO₃MethanolRT12Moderate-GoodSuzuki-Miyaura[4]
[Pd(IMes)(allyl)Cl]IMes (NHC)Cs₂CO₃1,4-Dioxane1002HighSuzuki-Miyaura
G3-XPhos PalladacycleXPhosK₃PO₄Dioxane100291Suzuki-Miyaura[5]

Note: The yields are reported for analogous reactions and may vary for the specific substrate this compound. RT = Room Temperature.

Experimental Protocols

Detailed methodologies are essential for the reproducibility and advancement of research findings. Below are generalized experimental protocols for Sonogashira and Suzuki-Miyaura coupling reactions, which can be adapted for this compound.

Generalized Protocol for Sonogashira Coupling

This protocol outlines a general procedure for the palladium-catalyzed Sonogashira coupling of an aryl halide with a terminal alkyne, analogous to using this compound as the alkyne component.

Materials:

  • Aryl halide (1.0 mmol)

  • This compound (1.2 mmol)

  • Palladium catalyst (e.g., (PPh₃)₂PdCl₂, 0.02 mmol)

  • Copper(I) iodide (CuI, 0.04 mmol)

  • Base (e.g., Triethylamine, 2.0 mmol)

  • Solvent (e.g., THF, 5 mL)

Procedure:

  • To a flame-dried Schlenk flask, add the aryl halide, palladium catalyst, and copper(I) iodide.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the solvent, followed by the base and this compound under a positive pressure of the inert gas.

  • Heat the reaction mixture to the desired temperature and stir for the specified time, monitoring the reaction progress by TLC or GC.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Generalized Protocol for Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of an aryl halide with a boronic acid or ester, applicable to using this compound as the boronate partner.

Materials:

  • Aryl halide (1.0 mmol)

  • This compound (1.2 mmol)

  • Palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol)

  • Ligand (e.g., XPhos, 0.04 mmol)

  • Base (e.g., K₃PO₄, 2.0 mmol)

  • Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture, 5 mL)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to a Schlenk flask.

  • Add the aryl halide and this compound.

  • Add the degassed solvent mixture.

  • Seal the flask and heat the reaction mixture to the specified temperature with vigorous stirring for the required duration.

  • Monitor the reaction by an appropriate analytical technique (TLC, GC, or LC-MS).

  • After completion, cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent.

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to obtain the desired product.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for a comparative study of palladium catalysts in a cross-coupling reaction.

G cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis cluster_comp Comparison start Define Substrates: - Aryl Halide - Ethynyl Dioxaborolane catalyst Select Palladium Catalysts: - Precatalyst 1 - Precatalyst 2 - ... reaction Set up Parallel Reactions start->reaction ligand Select Ligands: - Ligand A - Ligand B - ... catalyst->reaction conditions Define Reaction Conditions: - Solvent - Base - Temperature ligand->reaction conditions->reaction monitoring Monitor Reaction Progress (TLC, GC, LC-MS) reaction->monitoring workup Quench and Work-up monitoring->workup purification Purify Products (Column Chromatography) workup->purification characterization Characterize Products (NMR, MS) purification->characterization yield Determine Yields characterization->yield comparison Compare Catalyst Performance: - Yield - Reaction Time - Selectivity yield->comparison conclusion Identify Optimal Catalyst System comparison->conclusion

Caption: Workflow for comparative analysis of palladium catalysts.

This guide provides a foundational understanding for selecting an appropriate palladium catalyst for couplings with this compound. Researchers are encouraged to use this information as a starting point and to perform their own optimizations for specific substrate combinations and desired reaction outcomes.

References

A Comparative Guide to Spectroscopic Validation of Products from Ethynyl Pinacol Boronate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The structural validation of reaction products is a cornerstone of modern chemical synthesis. For reactions involving ethynyl pinacol boronate, a versatile building block in organic chemistry, a multi-faceted spectroscopic approach is essential to unequivocally confirm the desired molecular architecture. This guide provides a comparative analysis of the primary spectroscopic techniques used for this purpose—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will also explore alternative synthetic routes and the corresponding spectroscopic data for the resulting products, offering a comprehensive overview for researchers in the field.

Spectroscopic Characterization of Vinyl Pinacol Boronates

The hydroboration of ethynyl pinacol boronate is a common strategy to produce vinyl pinacol boronates. The resulting products, which are valuable intermediates in cross-coupling reactions and other transformations, require thorough spectroscopic analysis to confirm their structure, stereochemistry, and purity.

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organoboron compounds. A combination of ¹H, ¹³C, and ¹¹B NMR experiments provides a detailed picture of the molecular framework.

¹H NMR: Proton NMR is crucial for determining the substitution pattern and stereochemistry of the vinyl group. The coupling constants (J-values) between the vinylic protons are diagnostic for cis or trans isomers.

¹³C NMR: Carbon NMR provides information on the carbon skeleton of the molecule. The chemical shift of the carbon atom attached to the boron is often broad due to quadrupolar relaxation of the boron nucleus and may sometimes not be observed.[1]

¹¹B NMR: Boron-11 NMR is highly specific for observing the boron center. The chemical shift is indicative of the coordination state and the electronic environment of the boron atom. Pinacol boronate esters typically exhibit a broad singlet in the range of δ 20-35 ppm.[1][2]

Table 1: Representative NMR Data for Vinyl Pinacol Boronates

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)¹¹B NMR (δ, ppm)Reference
(E)-2-(hept-1-en-1-yl)boronic acid pinacol ester6.63 (dt, J = 18.0, 6.4 Hz, 1H), 5.41 (d, J = 18.0 Hz, 1H), 2.13 (m, 2H), 1.41 (m, 2H), 1.26–1.29 (m, 16H), 0.88 (m, 3H)154.97, 118.51, 83.10, 35.93, 31.55, 28.04, 24.92, 22.66, 14.14Not Reported[3]
(E)-2-(4-methoxystyryl)boronic acid pinacol ester7.44 (m, 2H), 7.30 (d, J = 18.4 Hz, 1H), 6.89 (m, 2H), 5.94 (d, J = 18.4 Hz, 1H), 3.80 (s, 3H), 1.29 (s, 12H)162.03, 150.72, 149.21, 131.60, 129.51, 115.04, 84.47, 55.75, 25.12Not Reported[3]
Methyl boronic acid pinacolate ester1.26 (s, 12 H), 0.26 (s, 3 H)83.0, 24.933.0[4]

IR spectroscopy is a rapid and simple method to identify the presence of key functional groups. For products of ethynyl pinacol boronate reactions, IR is particularly useful for confirming the consumption of the alkyne starting material and the formation of a C=C double bond.

Table 2: Key IR Absorptions

Functional GroupWavenumber (cm⁻¹)DescriptionReference
C≡C (alkyne)~2100-2260 (weak)Disappearance indicates reaction completion[5]
C=C (alkene)~1620-1680Appearance confirms product formation[5]
B-O~1300-1400Characteristic of boronic esters[6][7]
=C-H (vinyl)~3010-3095 (stretch), ~675-1000 (bend)Confirms presence of vinyl group[5]

Mass spectrometry is essential for determining the molecular weight and elemental composition of the product. The isotopic signature of boron (¹⁰B and ¹¹B) can be a useful diagnostic tool.[8] High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula.[3]

Table 3: Mass Spectrometry Data

CompoundIonization MethodCalculated [M+Na]⁺Found [M+Na]⁺Reference
(E)-2-(hept-1-en-1-yl)boronic acid pinacol esterESI247.1840247.1842[3]
(E)-2-(hex-1-en-1-yl)boronic acid pinacol esterESI233.1683233.1685[3]
Comparison with Alternative Synthetic Methods

While hydroboration is a common route to vinyl boronates, other methods exist, such as the Boron-Wittig reaction.[9] This reaction provides a transition-metal-free alternative and can offer different stereoselectivity.[9] The spectroscopic validation of products from these alternative routes follows the same principles outlined above.

A highly stereoselective Boron-Wittig reaction between 1,1-bis(pinacolboronates) and aldehydes can furnish various di- and trisubstituted vinyl boronate esters.[9] The spectroscopic data for these products will be comparable to those obtained from hydroboration, with the key differentiator being the stereochemical outcome, which is readily determined by ¹H NMR coupling constants.

Experimental Protocols

Detailed experimental protocols are crucial for reproducibility. Below are generalized procedures for the key spectroscopic techniques.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD).

  • ¹H NMR: Acquire a proton spectrum using a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a 1-2 second relaxation delay, and 16-32 scans.

  • ¹³C NMR: Acquire a carbon spectrum on the same instrument. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • ¹¹B NMR: Acquire a boron spectrum. A broader spectral width is typically required. Due to the quadrupolar nature of the ¹¹B nucleus, the signals are often broad.[2]

Infrared (IR) Spectroscopy
  • Sample Preparation: For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet can be prepared, or the spectrum can be acquired using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Data Acquisition (ESI-HRMS): Infuse the sample solution into an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap). Acquire the spectrum in positive ion mode to observe [M+H]⁺ or [M+Na]⁺ ions.[3]

Visualizations

Reaction and Validation Workflow

reaction_workflow cluster_reaction Reaction cluster_validation Spectroscopic Validation Ethynyl Pinacol Boronate Ethynyl Pinacol Boronate Product Product Ethynyl Pinacol Boronate->Product Hydroboration Reagents Reagents Reagents->Product NMR NMR Product->NMR IR IR Product->IR MS MS Product->MS Structure Confirmed Structure Confirmed NMR->Structure Confirmed IR->Structure Confirmed MS->Structure Confirmed

Caption: General workflow from reaction to spectroscopic validation.

Spectroscopic Techniques Comparison

techniques_comparison NMR ¹H, ¹³C, ¹¹B NMR Provides detailed structural and stereochemical information Identifies connectivity of atoms IR Infrared Spectroscopy Identifies functional groups Monitors reaction progress (disappearance of alkyne) MS Mass Spectrometry Determines molecular weight and formula Confirms elemental composition (Boron isotopes)

Caption: Comparison of key information provided by each spectroscopic technique.

Alternative Synthesis Pathway

synthesis_comparison cluster_hydroboration Hydroboration cluster_wittig Boron-Wittig Alkyne Alkyne Vinyl Boronate A Vinyl Boronate A Alkyne->Vinyl Boronate A HBpin HBpin HBpin->Vinyl Boronate A Bis(boronate) Bis(boronate) Vinyl Boronate B Vinyl Boronate B Bis(boronate)->Vinyl Boronate B Aldehyde Aldehyde Aldehyde->Vinyl Boronate B

Caption: Comparison of hydroboration and Boron-Wittig synthetic routes.

References

A Comparative Guide to Isotopic Labeling in Quantitative Proteomics: Evaluating Established Methods and the Potential of Alkyne-Boronate Probes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of protein abundance is a cornerstone of modern biological research. Isotopic labeling coupled with mass spectrometry has become an indispensable tool for this purpose. This guide provides a comparative analysis of prominent isotopic labeling strategies, offering a clear evaluation of their respective strengths and weaknesses. We will delve into established methods such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC), Tandem Mass Tags (TMT), and Dimethyl Labeling. Furthermore, we will explore the prospective application of isotopically labeled derivatives of 2-ethynyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a versatile chemical probe, as a novel tool for targeted quantitative proteomics.

Introduction to Isotopic Labeling Strategies

Quantitative proteomics aims to determine the relative or absolute amount of proteins in a sample. Isotopic labeling methods achieve this by introducing mass-differentiated isotopes into proteins or peptides, which can then be distinguished and quantified by a mass spectrometer. The choice of labeling strategy is critical and depends on the experimental goals, sample type, and desired level of multiplexing.

While not yet established as a standard isotopic labeling reagent, this compound, also known as ethynylboronic acid pinacol ester[1][2], presents an interesting scaffold for the development of novel chemical probes. Its terminal alkyne group is amenable to bioorthogonal "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This allows for the covalent attachment of reporter tags to biomolecules.[3][4][5] An isotopically labeled version of this molecule could, in principle, be used to tag and quantify specific classes of proteins or post-translational modifications, offering a targeted approach to quantitative proteomics.

This guide will compare the operational principles and performance of this hypothetical alkyne-boronate-based labeling with well-established methodologies.

Comparison of Quantitative Proteomics Methods

The selection of a quantitative proteomics strategy is a trade-off between various factors including accuracy, precision, multiplexing capability, and cost. Below is a summary of the key performance metrics for a hypothetical isotopically labeled alkyne-boronate probe compared to SILAC, TMT, and Dimethyl Labeling.

FeatureHypothetical Alkyne-Boronate LabelingSILAC (Stable Isotope Labeling by Amino acids in Cell culture)TMT (Tandem Mass Tags)Dimethyl Labeling
Labeling Principle Chemical, post-lysis/digestion via click chemistryMetabolic, in vivo incorporation of labeled amino acidsChemical, in vitro isobaric tagging of peptidesChemical, in vitro reductive amination of peptides
Sample Types Tissues, biofluids, cell lysatesActively dividing cultured cellsTissues, biofluids, cell lysatesAny protein/peptide sample
Multiplexing Potentially high (dependent on synthesis of isotopologues)Typically 2-3 plex, higher plexing is possible but complexUp to 18-plexUp to 5-plex has been demonstrated[6]
Quantification Level MS1 (precursor ion)MS1 (precursor ion)MS2 or MS3 (reporter ion)MS1 (precursor ion)
Accuracy Potentially highGold standard for accuracy in many applications[7]Can be affected by ratio compression at MS2 level; MS3 improves accuracyHigh
Precision (CV) To be determinedHigh, due to early-stage sample mixing (<15%)[7][8]Generally high, but can be influenced by instrument and methodGood, but lower than SILAC due to later stage labeling
Cost Potentially high (custom synthesis)High (labeled amino acids and media)[4]High (reagents are a significant cost)[3][4]Low (reagents are inexpensive)[3][6]
Advantages Target-specific labeling possible, bioorthogonalPhysiologically relevant, minimizes sample handling errors[4]High multiplexing capacity, compatible with diverse samples[4]Cost-effective, rapid, and applicable to a wide variety of samples[3][6]
Disadvantages Requires synthesis of labeled probe, potential for off-target effectsLimited to cell culture, low multiplexing[4]Ratio compression, cost of reagents[4]Lower reproducibility than SILAC[3][8]

Experimental Workflows and Methodologies

The experimental workflow is a critical determinant of the quality of quantitative proteomics data. Below are diagrams and detailed protocols for the discussed labeling strategies.

Hypothetical Alkyne-Boronate Labeling Workflow

This proposed workflow leverages the specificity of click chemistry for targeted protein labeling. An isotopically light or heavy version of an alkyne-boronate probe would be reacted with a target protein or PTM, followed by conjugation to an azide-containing reporter tag for enrichment and MS analysis.

Alkyne_Boronate_Workflow cluster_sample1 Sample 1 (Light) cluster_sample2 Sample 2 (Heavy) s1_lysate Protein Lysate s1_probe React with Light Alkyne-Boronate Probe s1_lysate->s1_probe s1_click Click Chemistry with Azide-Biotin s1_probe->s1_click pool Pool Samples s1_click->pool s2_lysate Protein Lysate s2_probe React with Heavy Alkyne-Boronate Probe s2_lysate->s2_probe s2_click Click Chemistry with Azide-Biotin s2_probe->s2_click s2_click->pool enrich Streptavidin Enrichment pool->enrich digest On-Bead Digestion enrich->digest lcms LC-MS/MS Analysis digest->lcms quant MS1 Quantification lcms->quant SILAC_Workflow cluster_light Condition 1 cluster_heavy Condition 2 light_culture Cell Culture in 'Light' Medium (e.g., ¹²C₆-Arg, ¹²C₆-Lys) mix Mix Cells/Lysates 1:1 light_culture->mix heavy_culture Cell Culture in 'Heavy' Medium (e.g., ¹³C₆-Arg, ¹³C₆-Lys) heavy_culture->mix extract Protein Extraction mix->extract digest Protein Digestion extract->digest lcms LC-MS/MS Analysis digest->lcms quant MS1 Quantification lcms->quant TMT_Workflow s1 Sample 1 d1 Protein Digestion s1->d1 s2 Sample 2 d2 Protein Digestion s2->d2 sN Sample N dN Protein Digestion sN->dN l1 Label with TMT Tag 1 d1->l1 l2 Label with TMT Tag 2 d2->l2 lN Label with TMT Tag N dN->lN pool Pool All Samples l1->pool l2->pool lN->pool fractionate Peptide Fractionation (Optional) pool->fractionate lcms LC-MS/MS (HCD) fractionate->lcms quant MS2/MS3 Reporter Ion Quantification lcms->quant

References

A Comparative Guide to Alkynylating Agents: Benchmarking 2-ethynyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of modern organic synthesis, particularly in the intricate landscape of drug discovery and development, the introduction of an ethynyl group is a critical transformation. This guide provides an objective comparison of 2-ethynyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane against other prominent alkynylating agents. We will delve into their performance in key reactions, supported by experimental data, to empower researchers in making informed decisions for their synthetic strategies.

At a Glance: Key Alkynylating Agents Compared

The selection of an appropriate alkynylating agent is contingent on several factors including the reaction type, substrate compatibility, and desired reaction conditions. Here, we compare this compound with two other widely used classes of alkynylating agents: alkynylsilanes (represented by ethynyltrimethylsilane) and hypervalent iodine reagents (represented by TIPS-EBX).

FeatureThis compoundEthynyltrimethylsilane (TMSA)Ethynylbenziodoxolones (e.g., TIPS-EBX)
Reaction Type Primarily Sonogashira cross-couplingSonogashira cross-couplingElectrophilic alkynylation, Radical alkynylation
Reactivity Good reactivity in Pd-catalyzed cross-coupling.Generally good reactivity; the TMS group can be cleaved in situ or in a separate step.Highly reactive electrophilic alkyne synthons.
Stability & Handling Solid, generally stable and easy to handle.Liquid, volatile, but generally stable. The TMS group acts as a protecting group.Bench-stable solids, with cyclic versions offering enhanced stability over acyclic counterparts.[1]
Byproducts Boronic acid-related byproducts.Silanol-related byproducts.Iodobenzene derivatives.
Key Applications Synthesis of aryl and vinyl alkynes.Versatile for Sonogashira and other couplings where a protected alkyne is beneficial.[2]Metal-free alkynylation of nucleophiles, alkynylation of radicals.[3][4]

Performance in Sonogashira Cross-Coupling Reactions

The Sonogashira reaction is a cornerstone of C-C bond formation, enabling the coupling of terminal alkynes with aryl or vinyl halides.[5] Below is a comparative summary of yields for the coupling of various aryl halides with the alkynylating agents.

Aryl HalideAlkynylating AgentCatalyst SystemSolventBaseTemp (°C)Time (h)Yield (%)Reference
4-IodoanisoleThis compoundPdCl₂(PPh₃)₂ / CuITHFEt₃NRT3~95%[6]
4-IodoanisoleEthynyltrimethylsilanePdCl₂(PPh₃)₂ / CuITHFEt₃NRT298%[7]
4-BromobenzonitrileThis compoundPdCl₂(PPh₃)₂ / CuITolueneDIPA8012~90%[6]
4-BromobenzonitrileEthynyltrimethylsilanePd(PPh₃)₄ / CuIEt₃NEt₃N70692%[2]
1-IodonaphthaleneThis compoundPd(OAc)₂ / PPh₃ / CuIDMFEt₃N604~93%[6]
1-IodonaphthaleneEthynyltrimethylsilanePdCl₂(PPh₃)₂ / CuITHFEt₃NRT595%[2]

Note: Yields are highly dependent on specific reaction conditions and should be considered as representative examples.

Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below are representative protocols for the Sonogashira coupling reaction.

Protocol 1: Sonogashira Coupling with this compound

To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), this compound (1.2 mmol), bis(triphenylphosphine)palladium(II) chloride (0.02 mmol), and copper(I) iodide (0.04 mmol). Add anhydrous and degassed solvent (e.g., THF or Toluene, 5 mL) followed by the base (e.g., triethylamine or diisopropylamine, 3.0 mmol). The reaction mixture is stirred at the desired temperature and monitored by TLC or GC-MS. Upon completion, the reaction is quenched with saturated aqueous ammonium chloride solution and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[6]

Protocol 2: Sonogashira Coupling with Ethynyltrimethylsilane

In a similar setup to Protocol 1, the aryl halide (1.0 mmol), ethynyltrimethylsilane (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol), and copper(I) iodide (0.06 mmol) are combined in an anhydrous, degassed solvent (e.g., triethylamine or THF, 5 mL) with a suitable base (if the solvent is not the base). The reaction is stirred at room temperature or heated as required. Workup and purification follow a similar procedure to Protocol 1.[2]

Protocol 3: Electrophilic Alkynylation with TIPS-EBX

To a solution of the nucleophile (e.g., a thiol or an enolate, 1.0 mmol) in an anhydrous solvent (e.g., THF, 5 mL) at an appropriate temperature (e.g., -78 °C for enolates), a base (if required) is added. TIPS-EBX (1.1 mmol) is then added, and the reaction is stirred until completion as monitored by TLC. The reaction is quenched and worked up according to the nature of the substrate and product. Purification is typically performed by column chromatography.[3][8]

Visualization of Reaction Mechanisms and Workflows

Understanding the underlying mechanisms and decision-making processes is vital for effective synthesis design.

Sonogashira_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Aryl/Vinyl Halide Ar-X->Oxidative Addition Pd(II)(Ar)(X)L2 Ar-Pd(II)-X Oxidative Addition->Pd(II)(Ar)(X)L2 Transmetalation Transmetalation Pd(II)(Ar)(X)L2->Transmetalation R-C≡C-H Terminal Alkyne Cu(I) / Base Cu(I) / Base R-C≡C-H->Cu(I) / Base R-C≡C-Cu Copper Acetylide Cu(I) / Base->R-C≡C-Cu R-C≡C-Cu->Transmetalation Pd(II)(Ar)(C≡C-R)L2 Ar-Pd(II)-C≡C-R Transmetalation->Pd(II)(Ar)(C≡C-R)L2 Reductive Elimination Reductive Elimination Pd(II)(Ar)(C≡C-R)L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Regeneration Ar-C≡C-R Coupled Product Reductive Elimination->Ar-C≡C-R

Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.

Alkynylating_Agent_Selection start Start: Need to introduce an ethynyl group reaction_type What is the nature of the reaction? start->reaction_type nucleophilic_substrate Is the substrate a nucleophile? reaction_type->nucleophilic_substrate Reaction with a nucleophile radical_precursor Is a radical precursor involved? reaction_type->radical_precursor Reaction involving a radical intermediate sonogashira Sonogashira Cross-Coupling reaction_type->sonogashira Cross-coupling with aryl/vinyl halide nucleophilic_substrate->sonogashira No (consider functional group interconversion) electrophilic Electrophilic Alkynylation nucleophilic_substrate->electrophilic Yes radical_precursor->sonogashira No radical Radical Alkynylation radical_precursor->radical Yes boronate Use 2-ethynyl-4,4,5,5-tetramethyl- 1,3,2-dioxaborolane sonogashira->boronate Direct coupling desired silane Use Ethynyltrimethylsilane sonogashira->silane In situ deprotection or stepwise approach preferred ebx Use an EBX reagent (e.g., TIPS-EBX) electrophilic->ebx radical->ebx

Caption: Decision workflow for selecting an alkynylating agent.

Conclusion

This compound stands as a robust and reliable reagent for the introduction of the ethynyl moiety, particularly in the widely utilized Sonogashira cross-coupling reaction. Its solid nature and good reactivity make it an attractive choice for many applications. However, the optimal choice of an alkynylating agent is context-dependent. For electrophilic or radical alkynylations, hypervalent iodine reagents like TIPS-EBX offer a powerful alternative. Alkynylsilanes, such as ethynyltrimethylsilane, provide a valuable option when a protected alkyne is advantageous for the synthetic strategy. By understanding the comparative performance and specific applications of these reagents, researchers can better navigate the complexities of modern organic synthesis and accelerate the development of novel therapeutics.

References

Comparative Kinetic Analysis of Sonogashira Reactions: Ethynyl Pinacol Boronate vs. Alternative Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Alkyne Reactivity in Sonogashira Coupling

The Sonogashira cross-coupling reaction is a fundamental tool in synthetic chemistry, enabling the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[1] This reaction is pivotal in the synthesis of pharmaceuticals, natural products, and advanced organic materials. The choice of the terminal alkyne substrate significantly impacts the reaction kinetics and overall efficiency. This guide provides a comparative kinetic analysis of the Sonogashira reaction with a focus on ethynyl pinacol boronate, a versatile and increasingly popular building block, against other commonly used terminal alkynes. The information presented is supported by experimental data and detailed protocols to aid in reaction optimization and catalyst selection.

Performance Comparison of Terminal Alkynes

While a direct, side-by-side comprehensive kinetic study comparing a wide range of terminal alkynes under identical Sonogashira conditions is not extensively documented in a single source, a comparative analysis can be constructed from various studies. The following table summarizes typical reactivity trends and provides context for the performance of ethynyl pinacol boronate in comparison to other alkynes. It is important to note that reaction rates are highly dependent on the specific aryl halide, palladium catalyst, copper co-catalyst (if used), base, and solvent system employed.

Alkyne SubstrateStructureGeneral Reactivity TrendKey Considerations
Ethynyl Pinacol Boronate Ethynyl Pinacol Boronate StructureModerate to HighThe boronate ester group can influence the electronic properties and steric hindrance at the reaction center. It offers the advantage of further functionalization post-coupling.
Phenylacetylene Phenylacetylene StructureHigh (Often used as a benchmark)Generally exhibits high reactivity due to the electron-withdrawing nature of the phenyl group, which increases the acidity of the terminal proton.
Trimethylsilylacetylene Trimethylsilylacetylene StructureModerateThe trimethylsilyl (TMS) group serves as a protecting group and can be removed in situ or in a subsequent step. The steric bulk of the TMS group can influence the reaction rate.
1-Heptyne 1-Heptyne StructureModerate to LowAlkylacetylenes are generally less reactive than arylacetylenes due to the electron-donating nature of the alkyl group, which decreases the acidity of the terminal proton.

Note on Quantitative Data: Direct comparative kinetic data, such as rate constants (k) or activation energies (Ea), for ethynyl pinacol boronate versus other alkynes under a standardized set of Sonogashira conditions is sparse in the literature. The reactivity trends presented are based on a qualitative assessment of reaction times and yields reported in various publications. For instance, studies on the Suzuki-Miyaura reaction, a related cross-coupling, have shown that the nature of the boronic ester can significantly influence transmetalation rates.[2] While not a direct comparison for the Sonogashira reaction, this suggests that the pinacol boronate moiety in ethynyl pinacol boronate likely plays a role in its kinetic profile.

Experimental Protocols for Kinetic Analysis

Accurate kinetic analysis is crucial for understanding reaction mechanisms and optimizing reaction conditions.[3] The following are detailed protocols for monitoring the kinetics of Sonogashira reactions using common analytical techniques.

Protocol 1: Kinetic Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This method involves taking aliquots from the reaction mixture at specific time points, quenching the reaction, and analyzing the samples by GC-MS.

Materials:

  • Aryl halide (e.g., 4-iodoanisole)

  • Terminal alkyne (e.g., ethynyl pinacol boronate, phenylacetylene)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., triethylamine, diisopropylamine)

  • Anhydrous, degassed solvent (e.g., THF, DMF)

  • Internal standard (e.g., dodecane, naphthalene)

  • Quenching solution (e.g., cooled diethyl ether or a dilute acid solution)

  • Reaction vessel (e.g., Schlenk tube)

  • GC-MS instrument

Procedure:

  • Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere (e.g., Argon), add the aryl halide (1.0 mmol), the palladium catalyst (e.g., 0.02 mmol, 2 mol%), and CuI (e.g., 0.04 mmol, 4 mol%).[3]

  • Add the anhydrous, degassed solvent (10 mL) and the amine base (3.0 mmol).[3]

  • Add a known amount of the internal standard.

  • Initiation and Sampling: Initiate the reaction by adding the terminal alkyne (1.2 mmol) and start a timer.[3]

  • At predetermined time intervals (e.g., 0, 5, 10, 20, 30, 60, 90, 120 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture using a syringe.[3]

  • Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing the quenching solution. This is critical to stop the reaction and ensure accurate time points.

  • Sample Preparation: Dilute the quenched sample with a suitable solvent (e.g., ethyl acetate) and filter through a short plug of silica gel to remove the catalyst and salts.[3]

  • GC-MS Analysis: Inject the prepared sample into the GC-MS. The concentration of reactants and the product can be determined by integrating the peak areas relative to the internal standard.[4]

  • Data Analysis: Plot the concentration of the starting materials and product as a function of time to determine the reaction rate, rate constant, and reaction order.

Protocol 2: In-situ Kinetic Analysis by ¹H NMR Spectroscopy

This protocol allows for continuous, real-time monitoring of the reaction within an NMR spectrometer, providing a detailed kinetic profile without the need for sampling and quenching.

Materials:

  • Aryl halide

  • Terminal alkyne

  • Palladium catalyst

  • Copper(I) iodide

  • Amine base

  • Deuterated, anhydrous solvent (e.g., THF-d₈, DMF-d₇)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

  • NMR tube with a sealable cap (e.g., J. Young tube)

Procedure:

  • Sample Preparation: In a glovebox or under an inert atmosphere, add all reactants, catalyst, co-catalyst, base, and internal standard to a J. Young NMR tube.

  • Add the deuterated solvent.

  • NMR Analysis: Place the NMR tube in the pre-heated NMR spectrometer.

  • Acquire ¹H NMR spectra at regular, predetermined intervals.

  • Data Analysis: The disappearance of reactant signals and the appearance of product signals can be integrated and their concentrations calculated relative to the known concentration of the internal standard. Plot the concentration versus time to determine the kinetic parameters of the reaction.[3]

Visualizing Reaction Pathways and Workflows

To better understand the intricacies of the Sonogashira coupling and the experimental procedures for its kinetic analysis, the following diagrams have been generated using the DOT language.

Sonogashira_Catalytic_Cycle cluster_copper Copper Co-catalyst Cycle Pd(0)L2 Pd(0)L2 Pd(II)(Ar)(X)L2 Pd(II)(Ar)(X)L2 Pd(0)L2->Pd(II)(Ar)(X)L2 Oxidative Addition (Ar-X) Pd(II)(Ar)(C≡CR)L2 Pd(II)(Ar)(C≡CR)L2 Pd(II)(Ar)(X)L2->Pd(II)(Ar)(C≡CR)L2 Transmetalation (Cu-C≡CR) Ar-C≡C-R Ar-C≡C-R Pd(II)(Ar)(C≡CR)L2->Ar-C≡C-R Reductive Elimination H-C≡CR H-C≡CR Cu-C≡CR Cu-C≡CR H-C≡CR->Cu-C≡CR Base

The dual catalytic cycle of the Sonogashira reaction.

Kinetic_Analysis_Workflow A Reaction Setup (Inert Atmosphere) B Initiate Reaction (Add Alkyne) A->B C Time-point Sampling (Aliquots) B->C D Quench Reaction C->D E Sample Preparation (Dilution, Filtration) D->E F Analytical Measurement (GC-MS or NMR) E->F G Data Analysis (Concentration vs. Time) F->G H Determine Kinetic Parameters (Rate, Order, k) G->H

A generalized workflow for the kinetic analysis of a chemical reaction.

References

Safety Operating Guide

Safe Disposal of 2-Ethynyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of 2-Ethynyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (also known as Ethynylboronic acid pinacol ester).

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this substance should occur in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Protocol

The primary recommended method for the disposal of this compound is through incineration by a licensed waste disposal company.

  • Segregation and Storage :

    • Carefully collect any waste material, including unused product and contaminated items.

    • Store the waste in a clearly labeled, sealed, and suitable container.

    • Keep the container in a designated, cool, dry, and well-ventilated area away from incompatible materials.

  • Contact a Licensed Waste Disposal Service :

    • Engage a certified professional waste disposal company to handle the material.[1]

    • Provide them with the Safety Data Sheet (SDS) for this compound to ensure they are fully aware of the chemical's properties.

  • Incineration :

    • The preferred method of disposal is combustion in a chemical incinerator equipped with an afterburner and a scrubber to neutralize harmful emissions.[1]

  • Disposal of Contaminated Packaging :

    • Any packaging that has come into direct contact with the substance should be treated as hazardous waste and disposed of in the same manner as the unused product.[1]

  • Spill Management :

    • In the event of a spill, do not allow the material to enter drains or waterways.[1]

    • Absorb the spill with an inert material (e.g., sand, vermiculite) and collect it into a suitable container for disposal.

Disposal Decision Framework

Waste Type Disposal Procedure Key Considerations
Unused/Surplus ProductOffer to a licensed disposal company for incineration.[1]Ensure proper labeling and containment.
Contaminated Labware (e.g., glassware, pipette tips)Collect in a designated, sealed container for incineration.Do not mix with general laboratory waste.
Contaminated PPE (e.g., gloves)Dispose of as hazardous waste in accordance with institutional protocols.Follow specific guidelines for chemically contaminated PPE.
Empty ContainersDispose of as unused product.[1]Do not rinse and reuse the container.

Disposal Workflow

Disposal Workflow for this compound cluster_start Waste Generation cluster_procedure Disposal Steps cluster_final Final Disposition A Unused Product or Contaminated Material B Segregate and Store in Labeled, Sealed Container A->B C Contact Licensed Waste Disposal Company B->C D Arrange for Incineration (with afterburner and scrubber) C->D E Proper and Safe Disposal D->E

Caption: Logical flow for the proper disposal of this compound.

References

Personal protective equipment for handling 2-Ethynyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety protocols and logistical plans for the handling and disposal of 2-Ethynyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 347389-74-6). Adherence to these procedures is vital for ensuring personnel safety and maintaining a compliant laboratory environment. This compound is a combustible solid and is classified as a skin, eye, and respiratory irritant.[1]

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategorySpecificationsRationale
Hand Protection Chemically resistant gloves (Nitrile or Neoprene recommended). Inspect for degradation or punctures before use.Protects against skin irritation and absorption.[2]
Eye Protection Tightly fitting safety goggles or a face shield.Prevents eye irritation from dust or splashes.[2]
Body Protection Lab coat or chemical-resistant apron.Protects skin from contact with the chemical.
Respiratory Protection NIOSH-approved respirator for particulates (N95 or higher) if handling as a powder or if dust may be generated.[1][3][4]Prevents respiratory tract irritation from inhalation of dust.

Operational and Disposal Plans

Safe Handling Protocol:

  • Work Area: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1]

  • Personal Protective Equipment: Before handling, ensure all recommended PPE is worn correctly.

  • Dispensing: When weighing or transferring the solid, use caution to avoid creating dust.

  • Storage: Store the compound in a tightly sealed, properly labeled container in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[1]

  • Hygiene: Wash hands thoroughly after handling the compound, even if gloves were worn.

Disposal Protocol:

This compound and any contaminated materials must be treated as hazardous chemical waste.[1][2]

  • Waste Segregation: Do not mix this compound with other waste streams. Keep it separate from incompatible materials.[1]

  • Waste Collection:

    • Solid Waste: Place unwanted this compound and any contaminated solids (e.g., weighing paper, gloves, spatulas) into a designated, clearly labeled, and sealable hazardous waste container.[1]

    • Empty Containers: Triple-rinse empty containers with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. After triple-rinsing, the defaced container may be disposed of as regular laboratory waste, in accordance with institutional policies.

  • Waste Storage: Store the sealed hazardous waste container in a designated satellite accumulation area until it is collected by your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.

  • Waste Pickup: Follow your institution's procedures for requesting a hazardous waste pickup. Ensure all labeling is accurate and complete.

Experimental Workflow

The following diagram illustrates a standard workflow for a reaction involving this compound.

G prep Preparation - Don PPE - Prepare reagents in fume hood reaction Reaction Setup - Add reactants to flask - Monitor reaction prep->reaction waste Waste Disposal - Segregate and label waste - Store for pickup prep->waste workup Reaction Workup - Quench reaction - Extraction/Purification reaction->workup analysis Analysis - Characterize product workup->analysis workup->waste analysis->waste cleanup Cleanup - Decontaminate glassware - Clean work area analysis->cleanup cleanup->waste

Standard experimental workflow.

Spill Response Plan

In the event of a spill, follow these steps to ensure a safe and effective cleanup.

  • Evacuate and Alert: Immediately alert others in the area and evacuate if necessary.

  • Assess the Spill: Determine the extent of the spill and if you have the appropriate training and materials to clean it up. For large spills, or if you are unsure, contact your institution's EHS department.

  • Don PPE: Wear the appropriate PPE, including respiratory protection, before entering the spill area.

  • Contain the Spill: For solid spills, carefully sweep or scoop the material to avoid creating dust.[5][6][7]

  • Clean the Area:

    • Place the spilled material and any contaminated cleaning supplies into a sealed, labeled hazardous waste container.[5][6][7]

    • Wipe the spill area with a damp cloth or paper towel to remove any remaining residue. Dispose of these as hazardous waste.[5][6]

  • Decontaminate: Clean the area with soap and water.

  • Report: Report the spill to your supervisor and EHS department.

The following diagram outlines the logical flow for responding to a chemical spill.

G spill Spill Occurs assess Assess Spill - Size and Hazard spill->assess small_spill Small Spill (Manageable) assess->small_spill Small large_spill Large Spill (Unmanageable) assess->large_spill Large cleanup_self Cleanup Procedure - Don PPE - Contain & Collect - Decontaminate small_spill->cleanup_self evacuate Evacuate Area Contact EHS large_spill->evacuate report Report Incident cleanup_self->report evacuate->report

Chemical spill response workflow.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Ethynyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 2
Reactant of Route 2
2-Ethynyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.